Product packaging for Cbz-N-methyl-L-phenylalanine(Cat. No.:CAS No. 2899-07-2)

Cbz-N-methyl-L-phenylalanine

Cat. No.: B1582585
CAS No.: 2899-07-2
M. Wt: 313.3 g/mol
InChI Key: JDGXKNMKNMSHRJ-UHFFFAOYSA-N
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Description

Cbz-N-methyl-L-phenylalanine is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B1582585 Cbz-N-methyl-L-phenylalanine CAS No. 2899-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXKNMKNMSHRJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cbz-N-methyl-L-phenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, and applications of Cbz-N-methyl-L-phenylalanine. This document offers a blend of foundational knowledge and practical, field-proven insights to facilitate its effective use in the laboratory.

The Strategic Advantage of N-Methylation in Peptide Drug Design

The therapeutic potential of many peptides is often hindered by poor pharmacokinetic properties, such as low metabolic stability and a lack of oral bioavailability.[1] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations.[1][2] Inspired by the robust pharmacokinetic profile of naturally occurring N-methylated cyclic peptides like cyclosporine, the targeted incorporation of N-methylated amino acids has become a key tactic in medicinal chemistry.[1]

This compound is a crucial building block in this endeavor. The N-methyl group enhances proteolytic resistance by sterically shielding the adjacent peptide bond from enzymatic cleavage.[2] This modification also reduces the number of hydrogen bond donors, which can increase lipophilicity and improve membrane permeability, a critical factor for oral absorption.[2][3] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and selectivity.[4]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
IUPAC Name (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid[4]
Synonyms N-(Benzyloxycarbonyl)-N-methyl-L-phenylalanine, Z-MePhe-OH[4]
CAS Number 2899-07-2[4]
Molecular Formula C₁₈H₁₉NO₄[4]
Molecular Weight 313.35 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 67.0 to 71.0 °C[4]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water.[5]
Storage Sealed in a dry environment at 2-8°C[4]

Molecular Structure:

SynthesisWorkflow Start L-Phenylalanine Methyl Ester Step1 Step 1: Cbz Protection Start->Step1 Intermediate1 N-Cbz-L-Phenylalanine Methyl Ester Step1->Intermediate1 Step2 Step 2: N-methylation Intermediate1->Step2 Intermediate2 N-Cbz-N-methyl-L-phenylalanine Methyl Ester Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Extraction & Recrystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct PeptideCoupling CbzMePhe This compound ActivatedSpecies Activated Carboxyl Group CbzMePhe->ActivatedSpecies Activation CouplingAgent Coupling Reagent (e.g., HATU, HOBt, EDC) CouplingAgent->ActivatedSpecies PeptideResin N-terminal Amine on Resin CoupledProduct Resin-Bound Peptide with new Cbz-N-methyl-Phe PeptideResin->CoupledProduct ActivatedSpecies->CoupledProduct Coupling Deprotection Cbz Deprotection (Hydrogenolysis) CoupledProduct->Deprotection FinalPeptide Elongated Peptide Chain Deprotection->FinalPeptide

References

A Comprehensive Guide to the Synthesis of Cbz-N-methyl-L-phenylalanine from L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Amino Acids in Modern Drug Discovery

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a subtle yet powerful modification that significantly impacts the therapeutic potential of peptides and peptidomimetics.[1][2] This seemingly minor structural change can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of N-methylated amino acids, such as Cbz-N-methyl-L-phenylalanine, into peptide backbones has been shown to enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity.[1][2][3][4] These advantages have made N-methylated amino acids highly sought-after building blocks in the development of novel therapeutics.[1][2]

This guide provides a detailed technical overview of a reliable and widely applicable method for the synthesis of this compound, starting from the readily available precursor, L-phenylalanine. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a step-by-step experimental protocol, and discuss the critical aspects of purification and characterization.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound from L-phenylalanine is most effectively achieved through a two-step process:

  • Protection of the Amino Group: The primary amine of L-phenylalanine is first protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom during the subsequent methylation step. The Cbz group is chosen for its stability under the conditions of N-methylation and its relatively straightforward removal by hydrogenolysis.[5]

  • N-Methylation: The protected amino acid, Cbz-L-phenylalanine, is then subjected to N-methylation to introduce the methyl group onto the nitrogen atom.

There are several methods for N-methylation of amino acids, including direct alkylation with methyl iodide and reductive amination techniques like the Eschweiler-Clarke reaction.[3][6][7][8] This guide will focus on a direct methylation approach using methyl iodide and a suitable base, as it is a common and effective method for N-methylation of Cbz-protected amino acids.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below:

SynthesisWorkflow cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: N-Methylation L_Phe L-Phenylalanine Cbz_Phe Cbz-L-phenylalanine L_Phe->Cbz_Phe Cbz-Cl, Base (e.g., Na2CO3) Cbz_N_Me_Phe This compound Cbz_Phe->Cbz_N_Me_Phe CH3I, Base (e.g., NaH)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-Cbz-L-phenylalanine

This initial step involves the protection of the primary amine of L-phenylalanine with a benzyloxycarbonyl (Cbz) group. The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous basic solution to neutralize the hydrochloric acid generated during the reaction.[5]

Reaction Mechanism: Cbz Protection

The lone pair of electrons on the nitrogen atom of L-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the Cbz-protected amino acid.

Caption: Mechanism of Cbz protection of L-phenylalanine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Phenylalanine165.1910.0 g0.0605
Sodium Carbonate105.9912.8 g0.121
Benzyl Chloroformate170.5911.4 mL0.0666
Ethyl Acetate-100 mL-
Water-100 mL-
1 M Hydrochloric Acid-As needed-

Procedure:

  • In a 500 mL flask, dissolve L-phenylalanine in 100 mL of water.

  • Add sodium carbonate to the solution and stir until it is completely dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the cold, stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate of N-Cbz-L-phenylalanine will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Characterization:

  • Appearance: White crystalline solid.

  • Expected Yield: 85-95%.

  • Melting Point: 88-90 °C.

  • Spectroscopic Data: Concurrence with literature values for ¹H NMR and ¹³C NMR is expected.[9]

Part 2: Synthesis of this compound

In this step, the Cbz-protected L-phenylalanine is N-methylated using methyl iodide in the presence of a strong base like sodium hydride. It is critical to perform this reaction under anhydrous conditions to prevent the quenching of the sodium hydride.

Reaction Mechanism: N-Methylation

Sodium hydride acts as a base to deprotonate the nitrogen of the Cbz-protected amino acid, forming a sodium amide intermediate. This nucleophilic intermediate then attacks the methyl iodide in an SN2 reaction to yield the N-methylated product.

Caption: Mechanism of N-methylation of Cbz-L-phenylalanine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-L-phenylalanine299.335.0 g0.0167
Sodium Hydride (60% dispersion in oil)24.001.47 g0.0368
Methyl Iodide141.942.3 mL0.0368
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated Ammonium Chloride Solution-50 mL-
Diethyl Ether-100 mL-
1 M Sodium Hydroxide-As needed-
1 M Hydrochloric Acid-As needed-

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Suspend sodium hydride in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Dissolve N-Cbz-L-phenylalanine in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Characterization:

  • Appearance: White to off-white solid.

  • Expected Yield: 70-85%.

  • Molecular Formula: C₁₈H₁₉NO₄.[10]

  • Molecular Weight: 313.35 g/mol .[10]

  • Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 2.8-3.0 ppm.

Alternative Synthetic Routes

While the presented protocol is robust, alternative methods for N-methylation are worth noting for their specific advantages.

  • Eschweiler-Clarke Reaction: This reductive amination method uses formaldehyde and formic acid to methylate amines.[6][7] It is a one-pot reaction that avoids the use of strong bases and alkyl halides.[7][11] However, the acidic conditions and high temperatures required can sometimes lead to side reactions or racemization in sensitive substrates.[12]

  • Fukuyama-Mitsunobu Reaction: This method involves the use of a nitrobenzenesulfonamide protecting group, followed by methylation under Mitsunobu conditions.[3] This approach is known for being racemization-free.[3]

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in peptide synthesis and drug discovery. The two-step approach involving Cbz protection followed by N-methylation with methyl iodide provides a reliable and efficient route to the desired product. Careful control of reaction conditions, particularly the exclusion of moisture in the methylation step, is crucial for achieving high yields and purity. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently synthesize this important N-methylated amino acid for their drug development endeavors.

References

Cbz-N-methyl-L-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cbz-N-methyl-L-phenylalanine

This guide provides a comprehensive technical overview of N-Carbobenzoxy-N-methyl-L-phenylalanine (this compound), a critical building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights to support your research endeavors.

Core Molecular Attributes

This compound is a derivative of the amino acid L-phenylalanine. The introduction of a methyl group to the alpha-amine and a benzyloxycarbonyl (Cbz or Z) protecting group are key modifications that define its utility in organic synthesis, particularly in the field of peptide chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C18H19NO4[1][2][3]
Molecular Weight 313.35 g/mol [1][2][3]
CAS Number 2899-07-2[1]
Appearance White to almost white powder or crystal[1]
Melting Point 67.0 to 71.0 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
IUPAC Name (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid[3]

The Role of N-Methylation and Cbz Protection in Peptide Synthesis

The unique structure of this compound imparts specific, advantageous characteristics for its use in constructing complex peptides and peptidomimetics.

  • N-Methylation for Enhanced Drug-like Properties : The presence of a methyl group on the amide nitrogen atom of the peptide backbone has profound effects on the resulting peptide's conformation and biological activity. This modification can increase resistance to enzymatic degradation, enhance membrane permeability, and modulate receptor binding affinity and selectivity.[4][5] The rigidity imparted by N-methylation can lock the peptide into a bioactive conformation, leading to improved potency.[4]

  • The Cbz Group as a Robust Protecting Group : The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amine functionality in amino acids.[6][7] Its stability under a range of reaction conditions allows for selective chemical transformations at other sites of the molecule. The Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenation, which is a mild and efficient method.

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further synthetic endeavors. A common and effective laboratory-scale synthesis is outlined below.

Synthetic Workflow Overview

The synthesis generally proceeds in two main steps: protection of the amine group of L-phenylalanine followed by methylation.

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification A L-Phenylalanine Methyl Ester C N-Cbz-L-Phenylalanine Methyl Ester A->C Base (e.g., NaHCO3) B Benzyl Chloroformate B->C D N-Cbz-L-Phenylalanine Methyl Ester F N-Cbz-N-methyl-L-phenylalanine Methyl Ester D->F Strong Base (e.g., NaH) E Methyl Iodide (MeI) E->F G N-Cbz-N-methyl-L-phenylalanine Methyl Ester I This compound G->I H Base (e.g., LiOH) H->I ADC_Structure Antibody Antibody (Targeting Moiety) Linker Linker (Containing this compound derivative) Antibody->Linker Conjugation Drug Cytotoxic Drug (Payload) Linker->Drug Attachment

References

Solubility of Cbz-N-methyl-L-phenylalanine in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Cbz-N-methyl-L-phenylalanine is a critical building block in modern peptide synthesis, offering unique conformational constraints and enhanced stability to peptide backbones. Its solubility in organic solvents is a fundamental parameter that dictates the efficiency of synthesis, purification, and formulation processes. This technical guide provides an in-depth analysis of the physicochemical principles governing the solubility of this compound. While specific quantitative data is sparse in public literature, we consolidate available qualitative information and, most critically, provide a detailed, field-proven experimental protocol for its precise determination. The guide explores the synergistic effects of the carboxybenzyl (Cbz) protecting group and N-methylation on solute-solvent interactions and presents a logical framework for solvent selection in research and process development settings.

Introduction: The Significance of this compound

N-methylated amino acids are integral to the design of peptidomimetics with improved therapeutic properties, including enhanced metabolic stability and cell permeability. This compound (MW: 313.35 g/mol , Formula: C₁₈H₁₉NO₄) is a cornerstone derivative for introducing the N-methyl-phenylalanine residue into peptide sequences.[1][2] The molecule's structure is defined by three key features: the L-phenylalanine scaffold, a lipophilic benzyl side chain, an N-terminal Cbz protecting group, and a methyl group on the alpha-amine nitrogen.

The Cbz group not only serves as a robust protecting group, stable in both acidic and basic conditions, but also significantly enhances the molecule's solubility in organic media, which is advantageous for purification and handling.[3][4] The N-methylation removes a hydrogen bond donor site, which can disrupt crystal lattice formation and alter solvation properties in complex ways.[5] Understanding and quantifying the solubility of this compound is therefore not an academic exercise, but a practical necessity for:

  • Homogeneous Reaction Conditions: Ensuring complete dissolution for predictable reaction kinetics in peptide coupling steps.

  • Process Optimization: Selecting appropriate solvents for extraction, washing, and isolation.

  • Purification Strategy: Designing effective crystallization or chromatographic purification protocols.

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

This guide provides the theoretical foundation and practical methodology required to master the solubility challenges associated with this important synthetic intermediate.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a crystalline solid like this compound is governed by the thermodynamic balance between the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).

The Role of the Carboxybenzyl (Cbz) Group

The Cbz group is a large, aromatic moiety that significantly influences the molecule's polarity. Its key contributions are:

  • Increased Lipophilicity: The benzyl ring increases the nonpolar surface area, promoting favorable van der Waals interactions with a wide range of organic solvents. This is a primary reason why Cbz-protected amino acids are generally more soluble in organic solvents than their free-amino counterparts.[3]

  • Crystallinity: The rigid, planar nature of the Cbz group can facilitate ordered packing in a crystal lattice.[6] The introduction of this group often yields highly crystalline products that are easier to purify.[6]

The Impact of N-Methylation

N-methylation introduces several competing effects that make solubility prediction less straightforward:

  • Loss of Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates a key hydrogen bond donor site. This can decrease solubility in protic solvents (like alcohols) but may reduce the energy of the crystal lattice, potentially favoring dissolution.

  • Increased Steric Hindrance: The methyl group can disrupt the planarity of the amide bond, hindering efficient crystal packing and lowering the lattice energy required to be overcome for dissolution.[5]

  • Enhanced Polarity and Dipole Moment: Contrary to simple intuition, theoretical studies have shown that N-methylation can increase the overall dipole moment and polarizability of the amide backbone.[7][8][9] This enhanced polarity can lead to stronger dipole-dipole interactions with polar aprotic solvents like DMSO, DMF, and acetone.

The interplay of these factors is visually summarized in the diagram below.

S Crystal Lattice M Individual Molecule S->M I Solute-Solvent Interactions (van der Waals, Dipole-Dipole) M->I Solvation Energy (ΔH_solvation) [Energy Released] V Solvent Cavity caption Fig 1. Thermodynamic balance in the dissolution process.

Fig 1. Thermodynamic balance in the dissolution process.

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, qualitative assessments from chemical suppliers and analogous compounds provide a strong starting point for solvent screening.[1][10][11]

The table below summarizes this information and provides a rationale based on the physicochemical principles discussed.

Solvent ClassSolventQualitative SolubilityRationale for Interaction
Chlorinated Dichloromethane (DCM)Soluble[1][10]Moderately polar; effectively solvates the aromatic Cbz and phenylalanine rings through van der Waals forces.
ChloroformSoluble[1][10]Similar to DCM, with a slightly higher polarity index, enabling good interaction with the entire molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][10]High polarity and strong hydrogen bond acceptor capacity; interacts favorably with the carboxylic acid proton and the polar amide/ester backbone.
AcetoneSoluble[1][10]A good polar aprotic solvent that balances interaction with the polar functional groups and the nonpolar aromatic rings.
Acetonitrile (ACN)Likely SolublePolarity is intermediate; expected to be a moderate solvent, useful in chromatographic applications.
Esters Ethyl Acetate (EtOAc)Soluble[1][10]Moderate polarity with hydrogen bond accepting capability (ester carbonyl); effectively dissolves both polar and nonpolar regions of the molecule. A common solvent for extraction.
Ethers Tetrahydrofuran (THF)Likely SolubleModerately polar ether; good for solvating nonpolar regions, with some capacity to interact with the carboxylic acid.
Alcohols Methanol (MeOH)Likely SolublePolar protic solvent. Can act as both H-bond donor and acceptor, but the loss of the N-H donor on the solute may slightly weaken interactions compared to non-methylated analogs.
Nonpolar Hexanes / HeptaneLikely InsolubleLacks the polarity to effectively solvate the carboxylic acid, amide, and carbamate functional groups. Often used as an anti-solvent for crystallization.
Aqueous WaterInsoluble[11]The large, nonpolar Cbz and phenylalanine moieties dominate, making the molecule highly hydrophobic despite the presence of polar groups.

Experimental Protocol: Determination of Thermodynamic Solubility

To overcome the lack of quantitative data, researchers must perform their own measurements. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[12] It is a robust and self-validating protocol.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (crystalline solid, >98% purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Stock Standard for HPLC Calibration:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent to create a ~1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Causality Check: A multi-point calibration curve is essential for accurate quantification over a wide range, ensuring the trustworthiness of the final solubility value.[13]

  • Sample Preparation & Equilibration:

    • Add an excess amount of solid this compound to a series of vials (perform in triplicate). An excess is critical; a good starting point is 2-3 times the expected solubility.

    • Accurately add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours .

    • Causality Check: A long equilibration time is mandatory to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may result in an underestimation of the true solubility.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the vials and sample the clear supernatant.

    • Causality Check: This step is crucial to ensure that no undissolved solid particles are carried over into the analytical sample, which would falsely inflate the measured concentration.[13]

  • Quantitative Analysis (HPLC-UV):

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

    • Integrate the peak area for this compound in all chromatograms.

  • Calculation:

    • Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the linear regression equation (y = mx + c).

    • Use the peak area of the diluted sample to calculate its concentration from the regression equation.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.

    • Report the final solubility in mg/mL or g/L, specifying the solvent and temperature.

The following diagram illustrates this comprehensive workflow.

prep 1. Preparation Add excess solid to known volume of solvent equil 2. Equilibration Agitate at constant temperature (24-48h) prep->equil sep 3. Phase Separation Centrifuge or filter (0.22 µm) supernatant equil->sep dilute 4. Dilution Dilute saturated solution to fall within calibration range sep->dilute hplc 5. HPLC Analysis Analyze standards and sample dilute->hplc calc 6. Calculation Determine concentration from calibration curve hplc->calc result Result: Solubility (mg/mL) at specified temperature calc->result caption Fig 2. Workflow for experimental solubility determination.

Fig 2. Workflow for experimental solubility determination.

Conclusion and Practical Recommendations

This compound exhibits good solubility in a range of common organic solvents, including chlorinated hydrocarbons, polar aprotic solvents, and esters.[1] This favorable profile is driven by the lipophilic character of the Cbz and phenylalanine groups, coupled with the polarity-enhancing effects of N-methylation. For practical applications:

  • For Reactions: Dichloromethane, THF, or Ethyl Acetate are excellent choices for achieving homogeneous reaction conditions.

  • For Purification: A mixed-solvent system, such as Ethyl Acetate/Hexanes or DCM/Heptane, is recommended for crystallization. The nonpolar solvent acts as an anti-solvent, allowing for controlled precipitation of the product.

  • For Analysis: Acetonitrile and Methanol are ideal for preparing samples for HPLC and other analytical techniques.

Given the absence of extensive published quantitative data, the robust shake-flask protocol detailed in this guide is an indispensable tool for any researcher or process chemist. By systematically determining solubility in key solvents, scientists can optimize synthetic and purification workflows, reduce waste, and ensure the reliable and scalable production of peptides containing this valuable building block.

References

Cbz-N-methyl-L-phenylalanine melting point and physical appearance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Properties of Cbz-N-methyl-L-phenylalanine

Introduction

N-Benzyloxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as this compound or Z-N-Me-Phe-OH, is a critical N-protected amino acid derivative. Its structure incorporates the phenylalanine side chain, an N-methyl group that imparts unique conformational constraints, and the benzyloxycarbonyl (Cbz or Z) protecting group, which is instrumental in peptide synthesis. The incorporation of N-methylated amino acids into peptides is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[1]

Accurate characterization of the physical properties of Z-N-Me-Phe-OH, particularly its melting point and physical appearance, is fundamental for its application in research and drug development. These parameters serve as primary indicators of material identity, purity, and consistency, which are non-negotiable for reproducible synthetic outcomes and reliable biological assays. This guide provides a comprehensive technical overview of these properties, the methodologies for their determination, and the scientific rationale behind the experimental protocols.

Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. These values are foundational for laboratory handling, quality control assessment, and experimental design.

PropertyValueSource(s)
Chemical Name (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid[2]
Synonyms Z-N-Me-Phe-OH, N-CBZ-N-METHYL-L-PHENYLALANINE[2][3]
CAS Number 2899-07-2[3][4]
Molecular Formula C₁₈H₁₉NO₄[2][3]
Molecular Weight 313.35 g/mol [2][3]
Melting Point 67.0 to 71.0 °C[3]
Physical Appearance White to almost white powder or crystalline solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
Physical Appearance: A First Indicator of Quality

The expected appearance of this compound is a white to almost white solid.[3] The physical form can range from a fine powder to a more defined crystalline structure, a difference that is primarily influenced by the final purification and isolation method (e.g., precipitation versus slow recrystallization).

  • Expert Insight: A pure white color is indicative of high purity. The presence of a yellowish or off-white tint can suggest the presence of chromophoric impurities, which may originate from the synthesis, such as residual N-methylaniline or byproducts from the Cbz-protection step. Therefore, a careful visual inspection against a white background is the first and simplest step in quality assessment.

Melting Point: The Criterion for Purity

The melting point is a highly sensitive physical property that serves as a robust criterion for purity. The literature value for this compound is a range of 67.0 to 71.0 °C.[3]

  • Expert Insight: For a highly pure, crystalline substance, the melting range (the temperature from the appearance of the first liquid droplet to complete liquefaction) should be narrow, typically less than 2 °C. A broad melting range is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. The reported range of 67-71 °C may account for minor variations in purity or different polymorphic forms, although the latter is less commonly characterized for such intermediates.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental methods. This section details the protocols for synthesis, purification, and analysis that ensure the generation of reliable data for this compound.

Synthesis and Purification Workflow

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common route to this compound involves the N-methylation of the parent Cbz-L-phenylalanine, often at the ester stage, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.[1]

SynthesisWorkflow cluster_synthesis Synthesis & Hydrolysis cluster_purification Purification start Cbz-L-phenylalanine methyl ester methylation N-Methylation (e.g., NaH, MeI in DMF) start->methylation start->methylation 1 ester This compound methyl ester methylation->ester methylation->ester 2 hydrolysis Saponification (e.g., LiOH in THF/H₂O) ester->hydrolysis ester->hydrolysis 3 crude Crude Product (Acidic Workup) hydrolysis->crude hydrolysis->crude 4 chromatography Flash Column Chromatography crude->chromatography crude->chromatography 5 recrystallization Recrystallization (e.g., from Ethyl Acetate/Hexane) chromatography->recrystallization chromatography->recrystallization 6 pure_solid Pure Crystalline Solid (Z-N-Me-Phe-OH) recrystallization->pure_solid recrystallization->pure_solid 7

Caption: Workflow for Synthesis and Purification of this compound.

This multi-step process necessitates rigorous purification. Flash column chromatography is employed to remove unreacted starting materials and major side products, while a final recrystallization step is optimal for removing trace impurities and yielding a crystalline solid with a sharp melting point.

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides precise temperature control and digital detection.

Instrumentation: Electrothermal digital melting point apparatus or equivalent. Materials: this compound (dried), capillary tubes (one end sealed).

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours to remove residual solvents, which can depress the melting point. Gently crush the crystalline sample into a fine powder using a spatula or mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

    • Causality: A tightly packed, small sample ensures uniform heat transfer and a more accurate, sharp melting point reading.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 60 °C).

  • Measurement: Once the temperature is within 5-10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.

    • Causality: A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting temperature.

  • Observation and Recording: Carefully observe the sample.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.

    • The melting range is reported as T₁ - T₂.

MeltingPointWorkflow prep 1. Sample Preparation (Dry and pulverize sample) load 2. Capillary Loading (Pack 2-3 mm of sample) prep->load setup 3. Instrument Setup (Set initial fast ramp) load->setup measure 4. Measurement (Switch to slow ramp, 1-2 °C/min) setup->measure observe 5. Observation & Recording (Record T₁ - T₂) measure->observe

Caption: Standard Operating Procedure for Melting Point Determination.

Data Interpretation and Troubleshooting

ObservationPotential CauseRecommended Action
Broad Melting Range (> 2 °C) Presence of impurities (e.g., solvents, starting materials).Re-purify the sample via recrystallization or column chromatography. Ensure the sample is thoroughly dried under vacuum.
Melting Point Lower than Literature Significant impurity content.Correlate with other analytical data (e.g., NMR, HPLC) to identify the impurity. Re-purify as needed.
Off-white or Yellowish Color Residual synthesis reagents or degradation products.Review the purification protocol. Consider a charcoal treatment during recrystallization to remove colored impurities.
Sample Decomposes Before Melting Thermal instability (unlikely for this compound under normal conditions).Use a faster heating rate or a specialized apparatus for compounds that decompose near their melting point.

Conclusion

The melting point and physical appearance of this compound are indispensable parameters for ensuring the quality and integrity of the material used in scientific research and development. A sharp melting point within the accepted range of 67.0 to 71.0 °C, coupled with a white, crystalline appearance, provides strong evidence of high purity.[3] Adherence to systematic and well-justified experimental protocols for synthesis, purification, and analysis is paramount for obtaining reliable and reproducible results. This guide provides the technical framework and expert insights necessary for researchers to confidently characterize this important synthetic building block.

References

Spectroscopic Characterization of Cbz-N-methyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cbz-N-methyl-L-phenylalanine, chemically known as (2S)-2-[benzyloxycarbonyl(methyl)amino]-3-phenylpropanoic acid, is a pivotal derivative of the essential amino acid L-phenylalanine.[1] The incorporation of a methyl group on the alpha-amino nitrogen and the presence of a benzyloxycarbonyl (Cbz) protecting group make this compound a valuable building block in peptide synthesis and medicinal chemistry. The N-methylation can enhance the metabolic stability and conformational rigidity of peptides, while the Cbz group provides a stable yet removable protecting element for the amine functionality during synthetic transformations.[2]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger peptide structures. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural motifs that give rise to characteristic signals in NMR and IR spectroscopy are:

  • The aromatic rings of the phenylalanine and the Cbz group.

  • The chiral alpha-carbon.

  • The N-methyl group.

  • The carboxylic acid moiety.

  • The carbamate linkage of the Cbz group.

The following diagram illustrates the molecular structure with key protons and carbons labeled for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.10 - 7.40Multiplet10HAromatic (Phenyl & Cbz)
~5.10Singlet2HO-CH₂-Ph (Cbz)
~4.80 - 5.00Multiplet1Hα-CH
~3.00 - 3.40Multiplet2Hβ-CH₂
~2.80Singlet3HN-CH₃
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: The ten protons from the two phenyl rings (one from phenylalanine and one from the Cbz group) resonate as a complex multiplet in the aromatic region (~7.10 - 7.40 ppm).

  • Cbz Methylene Protons (O-CH₂-Ph): The two benzylic protons of the Cbz group appear as a singlet around 5.10 ppm. Their equivalence is due to free rotation around the adjacent single bonds.

  • Alpha-Proton (α-CH): The proton on the chiral alpha-carbon is expected to be a multiplet in the range of 4.80 - 5.00 ppm. Its multiplicity arises from coupling to the diastereotopic protons of the adjacent methylene group.

  • Beta-Protons (β-CH₂): The two protons on the beta-carbon are diastereotopic due to the adjacent chiral center. They will appear as a multiplet, typically in the range of 3.00 - 3.40 ppm, and will show coupling to the alpha-proton.

  • N-Methyl Protons (N-CH₃): The three protons of the N-methyl group give rise to a sharp singlet at approximately 2.80 ppm. The singlet nature indicates no coupling to adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-resolution NMR spectrometer is used, and the ¹³C spectrum is typically acquired at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

    • A larger number of scans is typically required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the deuterated solvent signals.

¹³C NMR Data Summary

The following table presents the anticipated ¹³C NMR chemical shifts for this compound.

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic Acid)
~156C=O (Carbamate)
~136-137Quaternary Aromatic (Cbz & Phe)
~127-129Aromatic CH (Cbz & Phe)
~67O-CH₂-Ph (Cbz)
~60α-C
~37β-C
~32N-CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl will appear around 175 ppm, while the carbamate carbonyl of the Cbz group will be further upfield, around 156 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 127-137 ppm range. The signals for the quaternary carbons will be less intense than those of the protonated aromatic carbons.

  • Cbz Methylene Carbon (O-CH₂-Ph): The carbon of the benzylic methylene group in the Cbz protector is expected around 67 ppm.

  • Alpha-Carbon (α-C): The chiral alpha-carbon should appear around 60 ppm.

  • Beta-Carbon (β-C): The methylene carbon of the phenylalanine side chain is anticipated at approximately 37 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will give a signal in the upfield region, around 32 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-phase IR, the compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

    • The sample is then placed in the IR beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrations of specific functional groups.

IR Data Summary

The following table lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Carbamate)
~1495, 1455MediumAromatic C=C stretch
~1250StrongC-O stretch (Carboxylic Acid & Carbamate)
~1170StrongC-N stretch
Interpretation of the IR Spectrum
  • O-H Stretch: The most prominent feature for the carboxylic acid is the very broad O-H stretching band that typically appears from 3300 to 2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

  • Carbonyl Stretches: Two strong carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will absorb around 1710 cm⁻¹, and the carbamate carbonyl of the Cbz group will appear at a slightly lower wavenumber, around 1690 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the aromatic rings is confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O and C-N Stretches: Strong absorptions corresponding to C-O and C-N stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Verification Structure Verification Purity_Assessment->Structure_Verification

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for the unambiguous confirmation of its structure and is essential for quality control in its synthesis and application. The characteristic signals arising from the N-methyl group, the Cbz protecting group, and the phenylalanine backbone are all clearly identifiable, providing a robust analytical dataset for researchers in the field.

References

Introduction to Cbz protecting group chemistry in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cbz Protecting Group Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic manipulation of protecting groups is a foundational element of successful peptide synthesis. Among the earliest and most enduring tools in the chemist's arsenal is the Carboxybenzyl (Cbz or Z) group. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science of sequential amino acid assembly.[1][2][3] This guide offers a deep dive into the chemistry of the Cbz protecting group, grounded in both fundamental principles and field-proven applications. We will explore the causality behind experimental choices for its introduction and cleavage, its orthogonality with other common protecting groups, and its continued relevance in modern synthetic strategies.

The Chemical Foundation of the Cbz Group

The Cbz group is a benzyloxycarbonyl moiety that converts the nucleophilic N-terminus of an amino acid into a significantly less reactive carbamate.[4][5][6] This transformation is the key to preventing unwanted side reactions during peptide bond formation.

Key Attributes:

  • Stability: The Cbz group is robust and stable under a variety of conditions, including the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, making it an excellent orthogonal protecting group.[4][5][7][8]

  • Ease of Introduction: It is readily introduced using commercially available reagents under straightforward reaction conditions.[9]

  • Mild Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups within the peptide chain.[4][6]

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, which can simplify purification by recrystallization.[5][9]

Protecting the Amine: The Introduction of the Cbz Group

The standard method for installing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][4][10][11]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the amino group of the amino acid, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the base neutralizes the HCl byproduct, driving the reaction to completion.[4]

Cbz_Protection cluster_reactants Reactants cluster_products Products AA H₂N-CHR-COOH CbzCl Cl-C(=O)O-Bn AA->CbzCl Nucleophilic Attack Base OH⁻ Base->AA Deprotonation CbzAA Bn-O-C(=O)-NH-CHR-COOH CbzCl->CbzAA Loss of Cl⁻ Chloride Cl⁻ Water H₂O caption Cbz Protection Workflow

Caption: Cbz Protection Workflow

Detailed Experimental Protocol: Cbz-Protection of Glycine

This protocol provides a step-by-step method for the Cbz-protection of glycine, a common amino acid.

Materials:

  • Glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.

  • Addition of Cbz-Cl: While vigorously stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise. Maintaining a low temperature is crucial to minimize the hydrolysis of the reactive Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected glycine will precipitate out of the solution.

  • Extraction and Drying: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.[1]

Table 1: Critical Parameters for Cbz-Protection

ParameterRecommended ConditionRationale
Temperature 0-5 °C initiallyControls the exothermic reaction and prevents degradation of benzyl chloroformate.
pH 8-10Ensures the amino group is deprotonated and nucleophilic while minimizing racemization.[9]
Stoichiometry 1.1 equivalents of Cbz-ClA slight excess drives the reaction to completion.
Solvent Aqueous/Organic BiphasicAccommodates both the water-soluble amino acid and the organic-soluble Cbz-Cl.

Cleaving the Guardian: Cbz Deprotection

The strategic removal of the Cbz group is most elegantly achieved through catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis

In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction takes place on the surface of the catalyst, where the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide as the sole byproducts.[4][12]

Cbz_Deprotection cluster_reactants Reactants cluster_products Products CbzAA Bn-O-C(=O)-NH-CHR-COOH FreeAmine H₂N-CHR-COOH CbzAA->FreeAmine Hydrogenolysis H2 H₂ Catalyst Pd/C Toluene Toluene CO2 CO₂ caption Cbz Deprotection Workflow

Caption: Cbz Deprotection Workflow

Detailed Experimental Protocol: Deprotection of Cbz-Glycine

Materials:

  • Cbz-Glycine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care when exposed to air.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[1][7]

Table 2: Comparison of Hydrogenolysis Conditions

MethodHydrogen SourceAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gasClean byproducts, high yields.[13]Requires handling of flammable H₂ gas.[5][14]
Transfer Hydrogenolysis Ammonium formate, formic acidSafer for larger-scale reactions as it avoids H₂ gas.[12][15]Requires removal of the hydrogen donor byproduct.
Alternative Deprotection Methods

While hydrogenolysis is preferred, other methods can be employed:

  • Strong Acids: HBr in acetic acid can cleave the Cbz group, which is useful for substrates that are sensitive to hydrogenation.[8][12]

  • Lewis Acids: Systems like AlCl₃ in hexafluoroisopropanol (HFIP) offer a metal-free deprotection method with good functional group tolerance.[16]

Orthogonality and Strategic Use in Peptide Synthesis

The Cbz group's stability to the reagents used to cleave other common protecting groups is the basis of its orthogonality.[7][17] This allows for the selective deprotection of different functional groups within the same molecule, a critical requirement for the synthesis of complex peptides.[18]

Table 3: Orthogonality of Common Protecting Groups

Protecting GroupDeprotection ConditionStability of Cbz Group
Boc (tert-Butoxycarbonyl)Mild Acid (e.g., TFA)Stable[7][8]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Stable[7]

This orthogonality allows for sophisticated synthetic strategies, such as the synthesis of cyclic peptides where the Cbz group can be selectively removed to allow for on-resin cyclization.[5]

Conclusion

The Carboxybenzyl protecting group, a veteran of peptide synthesis, continues to demonstrate its value in the modern laboratory. Its robust nature, straightforward introduction, and mild cleavage conditions provide a reliable and versatile tool for the synthetic chemist. A comprehensive understanding of the mechanisms and experimental protocols associated with the Cbz group, as detailed in this guide, empowers researchers to design and execute complex synthetic routes with greater precision and success, carrying forward the legacy of Bergmann and Zervas into the future of peptide science.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Cbz-N-methyl-L-phenylalanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of Cbz-N-methyl-L-phenylalanine (CAS 2899-07-2), a critical building block in peptide chemistry. We will navigate the complexities of supplier selection, quality control, and the practical application of this N-methylated amino acid derivative, ensuring your research is built on a foundation of quality and reproducibility.

The Strategic Importance of N-Methylation in Peptide Drug Design

N-methylation, the substitution of a peptide bond's amide proton with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. The incorporation of N-methylated amino acids, such as this compound, can confer several advantageous properties:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cellular membranes and improving oral bioavailability.

  • Conformational Constraint: The rotation around the Cα-N bond is restricted, which can lock the peptide into a more bioactive conformation, leading to higher receptor affinity and selectivity.

This compound is particularly valuable due to the dual functionality of the carbobenzoxy (Cbz or Z) protecting group, which is stable under a variety of conditions but readily removable by catalytic hydrogenation, and the N-methyl group that imparts the aforementioned benefits.

Supplier Evaluation and Qualification: A Data-Driven Approach

The selection of a reliable supplier for this compound is a critical first step that directly impacts experimental outcomes. A thorough evaluation should extend beyond price and availability to a rigorous assessment of product quality and supplier transparency.

Key Supplier Evaluation Criteria:
  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is a testament to the product's quality and should be scrutinized for key parameters.

  • Consistency and Batch-to-Batch Reproducibility: For long-term projects, it is crucial to partner with a supplier who can demonstrate consistent product quality across different batches.

  • Documentation and Support: A reliable supplier will readily provide Safety Data Sheets (SDS) and have a knowledgeable technical support team to address any queries.

  • Regulatory Compliance: For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) or other relevant quality standards is essential.

Comparative Analysis of Supplier Specifications:

The following table summarizes typical specifications for this compound from various reputable chemical suppliers. Note that specific values may vary by batch.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) ≥98.0%≥99.0%≥98.5%
Appearance White to off-white powderWhite crystalline solidWhite to pale yellow solid
Melting Point 67-71 °C68-70 °C67-72 °C
Optical Rotation Specific range providedSpecific range providedSpecific range provided
Solubility Soluble in Chloroform, DMSO, Ethyl AcetateSoluble in organic solventsSoluble in DCM, DMF
Deconstructing the Certificate of Analysis (CoA):

A comprehensive CoA is a self-validating document that should include:

  • Product Information: Name, CAS number, molecular formula, and batch number.

  • Physical Properties: Appearance, melting point, and optical rotation.

  • Analytical Test Results:

    • Purity by HPLC: This is a critical measure of the compound's purity, and the chromatogram should be provided.

    • Identity by ¹H NMR and/or Mass Spectrometry: Confirms the chemical structure of the compound.

    • Water Content (Karl Fischer): Important for accurate weighing and reaction stoichiometry.

    • Residual Solvents (GC-HS): Ensures that no harmful solvents from the synthesis remain.

The Procurement Workflow: From Inquiry to Integration

A systematic approach to purchasing ensures that you receive the right material in a timely and safe manner.

Procurement_Workflow cluster_planning Phase 1: Planning & Justification cluster_sourcing Phase 2: Supplier Sourcing cluster_purchasing Phase 3: Purchasing & Receipt cluster_validation Phase 4: Internal Validation Define_Needs Define Research Needs (Quantity, Purity) Budget_Allocation Budget Allocation Define_Needs->Budget_Allocation Identify_Suppliers Identify Potential Suppliers Budget_Allocation->Identify_Suppliers Request_Quotes Request Quotes & Documentation (CoA, SDS) Identify_Suppliers->Request_Quotes Evaluate_Suppliers Evaluate Suppliers (Quality, Cost, Lead Time) Request_Quotes->Evaluate_Suppliers Place_Order Place Purchase Order Evaluate_Suppliers->Place_Order Receive_Shipment Receive & Inspect Shipment Place_Order->Receive_Shipment Log_Inventory Log in Chemical Inventory Receive_Shipment->Log_Inventory QC_Testing Perform Internal QC Testing (Optional but Recommended) Log_Inventory->QC_Testing Release_for_Use Release for Research Use QC_Testing->Release_for_Use

Caption: A streamlined workflow for the procurement of research chemicals.

Experimental Protocols: Synthesis and Application

Synthesis of this compound:

For researchers who may need to synthesize this compound in-house, a typical procedure involves the N-methylation of Cbz-L-phenylalanine.[1]

Materials:

  • Cbz-L-phenylalanine

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Cbz-L-phenylalanine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (as a 60% dispersion in mineral oil) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS):

The coupling of N-methylated amino acids in SPPS can be challenging due to steric hindrance. The use of more potent coupling reagents is often necessary.

Materials:

  • Fmoc-protected amino acid resin

  • Piperidine in DMF (for Fmoc deprotection)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIEA, NMM)

  • Anhydrous DMF

  • DCM (for washing)

Procedure:

  • Swell the resin in DMF.

  • Deprotect the N-terminal Fmoc group using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent (e.g., HATU) and a base (e.g., DIEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours. A second coupling may be necessary for complete reaction.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Wash the resin extensively with DMF and DCM.

  • Proceed with the next coupling cycle or cleave the peptide from the resin.

Conclusion

The successful use of this compound in research and drug development hinges on a comprehensive understanding of its properties, a diligent approach to supplier selection, and the implementation of robust experimental protocols. By adhering to the principles outlined in this guide, scientists can ensure the quality and integrity of their work, ultimately accelerating the path to discovery.

References

A Comprehensive Technical Guide to the Stability and Storage of Cbz-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Cbz-N-methyl-L-phenylalanine is a critical building block in modern medicinal chemistry and peptide science. The incorporation of an N-methyl group can significantly enhance the pharmacokinetic properties of peptides, improving their proteolytic stability and membrane permeability.[1][2] The carbobenzyloxy (Cbz or Z) protecting group, a stalwart in peptide synthesis, provides robust protection for the amine terminus, facilitating controlled peptide coupling.[3][4] However, the successful application of this valuable reagent is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols.

This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound. In the absence of extensive published stability data for this specific molecule, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its stability profile. We will delve into the intrinsic chemical liabilities of the molecule, outline forced degradation studies, provide a roadmap for developing a stability-indicating analytical method, and recommend best practices for storage and handling.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is primarily governed by the chemical properties of its three key components: the Cbz protecting group, the N-methylated amide linkage, and the phenylalanine side chain.

  • Cbz (Carbobenzyloxy) Group: The Cbz group is a carbamate that is generally stable under neutral and mildly acidic or basic conditions.[3] However, it is susceptible to cleavage under several conditions:

    • Hydrogenolysis: This is the most common method for Cbz deprotection, typically employing a palladium catalyst (Pd/C) and a hydrogen source.[5]

    • Strong Acids: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[3]

    • Strong Bases: While more resistant to bases than Fmoc groups, strong basic conditions can lead to hydrolysis of the carbamate.

    • Photolysis: The benzylic structure suggests a potential for photodegradation, although the Cbz group is generally considered to have sluggish photosensitivity.[6]

  • N-Methylated Amide: The presence of the methyl group on the amide nitrogen sterically hinders enzymatic cleavage by proteases, which is a primary reason for its use in drug design.[1] This N-methylation can also influence the conformational preferences of the molecule.

  • Phenylalanine Side Chain: The benzyl side chain of phenylalanine is relatively stable but can be susceptible to oxidation under certain conditions. The aromatic ring can also participate in π-π stacking interactions, which may influence aggregation.

A logical flow for considering these factors is presented in the following diagram:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound (Solid & Solution) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (60°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Stability-Indicating HPLC-UV/MS B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Understanding of Degradation Pathways H->I

References

An In-depth Technical Guide to Cbz-N-methyl-L-phenylalanine and its Strategic Role in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Player in Peptide Modification

In the intricate world of peptide science and drug discovery, the ability to fine-tune the properties of amino acid building blocks is paramount. Cbz-N-methyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands out as a pivotal tool for researchers. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and nomenclature to its strategic applications in enhancing the therapeutic potential of peptides. We will delve into the causality behind its synthesis and use, offering field-proven insights for professionals in the field.

The core of this compound's utility lies in two key modifications to the parent L-phenylalanine molecule: the attachment of a benzyloxycarbonyl (Cbz or Z) group to the alpha-amino nitrogen and the methylation of that same nitrogen. This dual modification imparts unique conformational and functional characteristics that are highly sought after in the design of novel peptide therapeutics.

Nomenclature and Synonyms: A Comprehensive Lexicon

Clarity in scientific communication begins with a shared understanding of terminology. This compound is known by a variety of synonyms in literature and commercial listings. A comprehensive awareness of these names is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

Systematic Name (2S)-2-{--INVALID-LINK--amino}-3-phenylpropanoic acid
Common Abbreviations Z-N-Me-Phe-OH, Cbz-N-Me-Phe-OH
Other Chemical Names N-Benzyloxycarbonyl-N-methyl-L-phenylalanine, N-Carbobenzoxy-N-methyl-L-phenylalanine
CAS Number 2899-07-2[1]
PubChem CID 6544472[1]
Molecular Formula C18H19NO4[1]
Molecular Weight 313.35 g/mol [1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic protocols.

Table 2: Key Physicochemical Properties

Property Value Reference
Appearance White to almost white powder or crystal[2]
Melting Point 67.0 to 71.0 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Temperature 2-8°C, sealed in a dry environment[2]
pKa (Predicted) 3.88 ± 0.10[2]

The Strategic Importance of N-Methylation in Peptide Drug Development

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to this compound, is a powerful strategy in medicinal chemistry.[3][4] This seemingly minor alteration can profoundly enhance the therapeutic properties of a peptide.[5]

Enhancing Metabolic Stability

Peptides are notoriously susceptible to degradation by proteases in the body, which limits their in vivo half-life. N-methylation provides a steric shield, physically hindering the approach of proteolytic enzymes and thereby increasing the peptide's resistance to enzymatic cleavage.[6]

Modulating Conformation and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone.[4] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. The N-methyl group eliminates the amide proton, a hydrogen bond donor, which can favor the formation of specific secondary structures like β-turns.[7]

Improving Membrane Permeability and Oral Bioavailability

By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[5] This reduction in polarity can lower the energetic barrier for crossing cellular membranes, thus improving passive diffusion and potentially leading to orally bioavailable peptide drugs.[3][5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical process that requires careful control to ensure high purity and yield. The following protocol is a robust and self-validating method.

Experimental Protocol: Synthesis of N-Cbz-N-Methyl-L-phenylalanine

This protocol involves two main stages: the initial protection of L-phenylalanine methyl ester with the Cbz group, followed by N-methylation.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Sodium carbonate (Na2CO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Dry N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 5% solution

  • Brine (saturated NaCl solution)

Stage 1: Synthesis of N-Cbz-L-Phenylalanine Methyl Ester [8]

  • Dissolution: Dissolve L-phenylalanine methyl ester hydrochloride in a mixture of water and ethyl acetate.

  • Basification: Cool the solution to 0°C and add a solution of sodium carbonate in water, followed by the dropwise addition of benzyl chloroformate. The base neutralizes the HCl generated, driving the reaction forward.

  • Reaction Monitoring (Self-Validation): Monitor the reaction for the disappearance of the free amino group using a ninhydrin stain test. A negative ninhydrin test indicates the completion of the Cbz protection.

  • Work-up: Separate the ethyl acetate layer. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash sequentially with a dilute pyridine solution, 5% HCl, and brine to remove impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain N-Cbz-L-phenylalanine methyl ester as an oil.

Stage 2: N-Methylation and Saponification [8]

  • N-Methylation: Dissolve the N-Cbz-L-phenylalanine methyl ester in dry DMF and cool to 0°C. Carefully add sodium hydride to the solution. After a brief stirring, add methyl iodide dropwise. Allow the reaction to proceed at room temperature. The NaH acts as a strong base to deprotonate the amide nitrogen, which then acts as a nucleophile to attack the methyl iodide.

  • Quenching: Quench the reaction by the careful addition of water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Saponification: Dissolve the resulting N-Cbz-N-methyl-L-phenylalanine methyl ester in a mixture of THF and water. Add a solution of lithium hydroxide and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid.

  • Acidification and Final Isolation: Acidify the reaction mixture with 5% HCl and extract the final product, this compound, with ethyl acetate. Dry the organic layer and concentrate in vacuo to yield the product.

Characterization and Quality Control (Self-Validation):

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure. The appearance of a singlet corresponding to the N-methyl protons is a key indicator of successful methylation.[8][9]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Peptide Synthesis and Drug Design

The unique properties of this compound make it a valuable building block in the solid-phase peptide synthesis (SPPS) of modified peptides.

Workflow for Incorporating this compound in SPPS

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Cbz-N-Me-Phe-OH + Activation Reagent (e.g., HATU, PyBOP) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Repeat cycle for next amino acid Washing2->Next_Cycle

Caption: Standard Fmoc-based solid-phase peptide synthesis cycle for incorporating this compound.

Causality in Experimental Choices:

  • Activation Reagents: Stronger coupling reagents like HATU or PyBOP are often necessary to overcome the lower reactivity of the N-methylated amine.[10]

  • Double Coupling: In some cases, a second coupling step may be required to ensure complete reaction and prevent deletion sequences in the final peptide.

  • Monitoring: The Kaiser test, which relies on a primary amine, will give a negative result for the N-methylated amine. Alternative tests like the bromophenol blue test are used to monitor coupling efficiency.[10]

Case Study: N-Methylated Phenylalanine in Alzheimer's Disease Research

Recent studies have explored the use of peptides containing methylated phenylalanine to inhibit the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. The N-methylation is hypothesized to enhance the peptide's structural stability and binding affinity for amyloid-β, thereby reducing fibril formation.[11]

Alzheimer_Pathway cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention Amyloid Amyloid-β Monomers Aggregation Aggregation & Fibril Formation Amyloid->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity & Cell Death Plaques->Neurotoxicity Peptide Peptide with N-Me-Phe Peptide->Aggregation Inhibition

Caption: Proposed mechanism of action for N-methylated phenylalanine-containing peptides in inhibiting amyloid-β aggregation.

Case Study: HIV-1 Capsid Inhibitors

Phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid (CA) protein. The incorporation of N-methyl groups can modulate the binding affinity and pharmacokinetic properties of these small molecule inhibitors.[12] This highlights the broader applicability of N-methyl-phenylalanine scaffolds beyond traditional peptide chemistry.

Conclusion: A Versatile Tool for Advancing Peptide Therapeutics

This compound is more than just a protected amino acid; it is a strategic building block that empowers researchers to rationally design peptides with enhanced drug-like properties. Its ability to confer proteolytic resistance, modulate conformation, and improve membrane permeability makes it an invaluable asset in the development of next-generation peptide therapeutics.[3][4] A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for any scientist working at the forefront of peptide research and drug discovery.

References

Methodological & Application

Use of Cbz-N-methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of peptides containing Cbz-N-methyl-L-phenylalanine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic incorporation of this modified amino acid. N-methylation of the peptide backbone is a powerful tool for enhancing the pharmacokinetic properties of peptide-based therapeutics, and this compound is a key building block in this endeavor. This guide delves into the rationale behind its use, the synthetic challenges it presents, and detailed protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS).

The Strategic Advantage of N-Methylation

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, offers a multitude of benefits for drug development.[1][2] This modification can significantly improve a peptide's metabolic stability by protecting it from enzymatic degradation.[2][3] Furthermore, N-methylation can enhance cell permeability and oral bioavailability by reducing the number of hydrogen bond donors, which facilitates passage through cellular membranes.[2][4] From a structural standpoint, N-methylation introduces conformational rigidity, which can lock a peptide into its bioactive conformation, thereby increasing receptor binding affinity and selectivity.[5][6] this compound, with its benzyloxycarbonyl (Cbz) protecting group, is a commonly used building block for introducing N-methylated phenylalanine residues into a peptide sequence.

Overcoming the Synthetic Hurdles of N-Methylated Residues

The incorporation of N-methylated amino acids, such as this compound, into a growing peptide chain via SPPS is not without its challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which can significantly slow down the kinetics of the coupling reaction.[7][8] This can lead to incomplete acylation, resulting in deletion sequences and a lower overall yield of the desired peptide.[7]

Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further contributing to sluggish reaction rates. The coupling of an amino acid onto an N-methylated residue is particularly challenging and often requires more forceful coupling conditions.[9] These harsh conditions, however, can increase the risk of racemization of the activated amino acid.[7] Careful selection of coupling reagents and optimization of reaction parameters are therefore critical for the successful synthesis of N-methylated peptides.[7][10]

Core Principles for a Successful Synthesis

To mitigate the challenges associated with the use of this compound in SPPS, several key factors must be considered:

  • Choice of Resin: For peptides with a C-terminal N-methylated residue, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[7] This resin is sterically bulky and helps to minimize the formation of diketopiperazines, a common side reaction that can lead to premature cleavage and termination of the peptide chain.[7][11]

  • Coupling Reagents: Standard coupling reagents are often inefficient for sterically hindered N-methylated amino acids.[12] More potent activating reagents are required to achieve high coupling yields.[8][10] Uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyAOP and PyBOP, are generally more effective.[8][13] These reagents form highly reactive esters that can overcome the steric hindrance of the N-methyl group.[10]

  • Reaction Conditions: To drive the coupling reaction to completion, extended reaction times or double coupling may be necessary, especially when coupling an amino acid onto the N-methylated residue.[7] The use of microwave-assisted peptide synthesis can also be beneficial in accelerating these difficult coupling steps.[11][14] Monitoring the reaction progress is crucial, and since the N-methylated amine will not give a positive result with the Kaiser test, alternative tests like the chloranil or bromophenol blue test should be employed.[7][8]

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table provides a comparative summary of commonly used coupling reagents for sterically hindered and N-methylated amino acid couplings.

Coupling ReagentActivation ChemistryAdvantagesDisadvantagesRecommendations
HATU Forms a highly reactive OAt-active esterHigh coupling efficiency, rapid reaction times.[7][8]Can cause racemization with prolonged reaction times or excess base.[7]Recommended for difficult couplings; requires careful control of reaction conditions.
HCTU Forms a less reactive OBt-active ester compared to HATUGood coupling efficiency, lower cost than HATU.Can be less effective for the most sterically hindered couplings compared to HATU.A good general-purpose coupling reagent for N-methylated amino acids.
COMU Forms a highly reactive Oxyma-based active esterHigh coupling efficiency comparable to HATU, safer (non-explosive byproducts).[13]Higher cost.An excellent and safer alternative to HATU, especially for microwave-assisted synthesis.[13]
PyAOP/PyBOP Phosphonium salt-based activationEffective for sterically hindered couplings, particularly N-methylated residues.[9]Can be more expensive.A strong choice for particularly challenging couplings, often used with HOAt.[8][9]
DIC/HOAt Carbodiimide-based activation with an additiveCost-effective, low risk of racemization under non-basic conditions.[7]Slower reaction times compared to uronium/phosphonium reagents.[7]Suitable for couplings where racemization is a primary concern and longer reaction times are acceptable.

Experimental Protocols

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.

Protocol 1: Resin Loading of the First Amino Acid (if not this compound)

This protocol describes the loading of the first amino acid onto a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (2 equivalents relative to the resin substitution) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

  • Loading: Add the amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 times) and N,N-dimethylformamide (DMF) (3 times).

Protocol 2: Incorporation of this compound

This protocol details the coupling of this compound onto the resin-bound peptide chain. Note that the Cbz group is used as the N-terminal protecting group for this specific residue.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time or double coupling may be required.

    • Monitor the coupling reaction using the chloranil or bromophenol blue test.

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Coupling of the Subsequent Amino Acid

This protocol outlines the challenging step of coupling an amino acid onto the N-methylated phenylalanine residue.

  • Activation of the Incoming Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the peptide-resin with the N-terminal this compound.

    • Agitate the mixture for 4-6 hours at room temperature, or consider performing the reaction at a slightly elevated temperature (e.g., 35-40°C) if using a heated shaker. Microwave-assisted coupling is also highly effective here.

    • Perform a double coupling to ensure maximum efficiency.

    • Monitor the reaction for completion.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 4: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The Cbz group is typically removed by catalytic hydrogenolysis after cleavage if an N-terminally deprotected peptide is desired. If the final product is to be N-terminally Cbz-protected, a milder cleavage cocktail that does not affect the Cbz group should be used.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/H2O/TIS (95:2.5:2.5). Triisopropylsilane (TIS) acts as a scavenger.

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.

SPPS_Workflow cluster_loading Resin Loading cluster_synthesis Peptide Elongation cluster_final Final Steps Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection Coupling1 Couple First Amino Acid Resin->Coupling1 Load First AA Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_NMe Couple Cbz-N-Me-Phe (Protocol 2) Deprotection2->Coupling_NMe Wash2 Wash Coupling_NMe->Wash2 Coupling_Next Couple Next Amino Acid (Protocol 3) Wash2->Coupling_Next Wash3 Wash Coupling_Next->Wash3 Repeat Repeat Deprotection/ Coupling Cycles Wash3->Repeat Cleavage Cleavage & Deprotection (Protocol 4) Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Coupling_Diagram cluster_reactants Reactants cluster_resin Solid Support Cbz_NMe_Phe Cbz-N-Me-Phe Activation Pre-activation (2-5 min) Cbz_NMe_Phe->Activation HATU HATU/HOAt HATU->Activation DIEA DIEA DIEA->Activation PeptideResin Peptide-Resin (Free N-terminus) Coupling Coupling on Resin (2-4 hours) PeptideResin->Coupling Activation->Coupling

Caption: Key steps in the coupling of this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield/Deletion Sequences Incomplete reaction due to steric hindrance.Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time or perform a double coupling. Consider using microwave-assisted synthesis.
Racemization Harsh coupling conditions (excess base, prolonged activation).Use an additive like HOAt to suppress racemization. Minimize pre-activation time. Avoid excessive amounts of base.
Diketopiperazine Formation Cyclization of the dipeptide on the resin.Use a 2-chlorotrityl chloride (2-CTC) resin. Couple the third amino acid quickly after deprotection of the second.
Difficulty in Monitoring the Reaction N-methylated amine is negative in the Kaiser test.Use an alternative qualitative test such as the chloranil test or the bromophenol blue test.[7][8]

Conclusion

The incorporation of this compound is a valuable strategy in the synthesis of peptidomimetics with enhanced therapeutic potential. While the steric hindrance of the N-methyl group presents significant synthetic challenges, these can be effectively overcome through the judicious selection of solid-phase resins, potent coupling reagents, and optimized reaction conditions. By following the detailed protocols and considering the key principles outlined in this guide, researchers can successfully synthesize N-methylated peptides and unlock their potential in drug discovery and development.

References

Application Note & Protocol: High-Efficiency Coupling of Cbz-N-methyl-L-phenylalanine using HATU

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of N-Methylated Peptides

In the landscape of modern drug development, N-methylated amino acids are critical building blocks for creating peptides with enhanced therapeutic properties. The strategic incorporation of a methyl group on the amide nitrogen can significantly improve metabolic stability, increase cell permeability, and fine-tune conformational rigidity to enhance binding affinity. However, these advantages come at a synthetic cost. The steric hindrance imposed by the N-methyl group dramatically slows the kinetics of amide bond formation, posing a significant challenge for peptide chemists. Standard coupling reagents often fail or lead to low yields and significant epimerization, compromising the integrity of the final peptide.

This application note provides a comprehensive guide and a field-proven protocol for the efficient coupling of Cbz-N-methyl-L-phenylalanine, a sterically hindered amino acid, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We will delve into the mechanistic rationale for HATU's superior performance, provide a detailed step-by-step protocol, and offer expert insights for troubleshooting and optimization.

The HATU Advantage: A Mechanistic Perspective

HATU is a third-generation uronium/guanidinium salt-type coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[1] Its widespread adoption for difficult couplings stems from its ability to rapidly form a highly reactive OAt-active ester while actively suppressing common side reactions.[2][3]

The overall mechanism proceeds in three key stages:

  • Carboxylate Formation: A non-nucleophilic, sterically hindered base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of this compound. This initial step is crucial as it forms the nucleophilic carboxylate anion required for activation.[4][5]

  • Active Ester Formation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases a tetramethylurea byproduct.[4][6]

  • Amide Bond Formation: The desired amine component attacks the activated ester. The exceptional reactivity of the OAt-ester facilitates rapid aminolysis to form the target peptide bond.[6] A key feature of the HOAt moiety is the pyridine nitrogen at the 7-position; this atom is believed to act as a neighboring group, stabilizing the transition state and significantly reducing the risk of epimerization at the chiral center of the amino acid.[6][7]

This efficient and controlled activation pathway makes HATU the reagent of choice for challenging substrates where both reaction speed and stereochemical fidelity are paramount.[8][9]

HATU_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling R_COOH Cbz-N(Me)Phe-OH R_COO Cbz-N(Me)Phe-O⁻ R_COOH->R_COO Base Base DIPEA Active_Ester OAt-Active Ester R_COO:e->Active_Ester:w + HATU HATU HATU TMU Tetramethylurea Peptide Dipeptide Product Active_Ester:e->Peptide:w + Amine (H₂N-R') Amine H₂N-R' HOAt HOAt

HATU-mediated amide bond formation workflow.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic amino acid methyl ester (e.g., L-Alanine methyl ester hydrochloride). The principles are broadly applicable to other amine nucleophiles.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride salt (e.g., H-Ala-OMe·HCl) (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents: Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the amino acid ester hydrochloride salt (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. An additional equivalent of base is used here to neutralize the hydrochloride salt of the amine component. Stir for 2-5 minutes.

  • HATU Addition: Add HATU (1.1 eq) to the reaction mixture in one portion. A brief color change (often to yellow) may be observed.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 15-30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Let the reaction proceed at room temperature for 2-16 hours. Monitor the consumption of the limiting reagent (this compound) by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching and Dilution: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10 volumes of the reaction solvent).

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove DIPEA and any unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient, to obtain the pure protected dipeptide.

Key Parameters and Optimization Summary

The success of a HATU coupling, especially with challenging substrates, depends on the careful control of several parameters. The following table provides a summary of recommended starting points and considerations for optimization.

ParameterRecommended ValueRationale & Expert Insights
Stoichiometry (Acid:HATU:Amine) 1.0 : 1.1 : 1.2A slight excess of HATU ensures complete activation of the acid. A slight excess of the amine component drives the reaction to completion. Avoid large excesses of HATU to prevent potential guanidinylation of the free amine.[10][11]
Base DIPEA or 2,4,6-CollidineA sterically hindered, non-nucleophilic base is essential to prevent side reactions. DIPEA is the most common choice.[12] Collidine can be beneficial in cases prone to epimerization.
Base Stoichiometry 2.0 - 3.0 eqTwo equivalents are needed for the HATU mechanism itself (one for the acid, one for HOAt).[10] An additional equivalent is required if the amine component is used as a hydrochloride salt.
Solvent Anhydrous DMF, DCMDMF is an excellent solvent for most reactants but can be difficult to remove.[13] DCM is a less polar alternative that can sometimes suppress epimerization but may have lower solubility for some peptides.[12] Ensure the solvent is anhydrous to prevent hydrolysis of the active ester.
Temperature 0 °C to Room Temp.Starting at 0 °C controls the initial rate of activation, minimizing potential side reactions and epimerization.[12] The reaction is then typically allowed to proceed to completion at room temperature.
Pre-activation Time 0-5 minutesFor epimerization-sensitive substrates, adding HATU to the mixture of acid, amine, and base (in situ activation) is safest.[12] A short pre-activation of the acid with HATU/base before adding the amine is sometimes used but increases the risk of side reactions.[14]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive Reagents: HATU or amine degradation due to moisture. 2. Insufficient Activation: Not enough base or coupling reagent. 3. Extreme Steric Hindrance: Substrates are particularly challenging.1. Use fresh, high-purity HATU and anhydrous solvent. Ensure the amine component is pure. 2. Verify stoichiometry. Ensure at least 2 equivalents of base are used (plus extra for HCl salts). 3. Increase reaction time. If the reaction is clean but slow, allow it to run for 24 hours. A slight increase in temperature (e.g., to 40 °C) can be attempted cautiously.
Epimerization Detected 1. Non-hindered Base: Using a base like triethylamine (TEA) can promote α-proton abstraction. 2. Prolonged Activation: Letting the active ester sit for too long before the amine is added. 3. Elevated Temperature: Running the reaction at high temperatures.1. Switch to a more hindered base like DIPEA or collidine. [12] 2. Minimize pre-activation. Add the amine component before or immediately after the HATU (in situ activation). 3. Maintain low temperature (0 °C) for the first 30-60 minutes before warming to room temperature.
Guanidinylation Side Product 1. Excess HATU: Unreacted HATU can react with the free N-terminus of the amine component, forming a guanidinium cap that terminates the reaction.[15][16]1. Use a smaller excess of HATU (e.g., 1.05-1.1 eq). Ensure the carboxylic acid is the limiting reagent.

References

Application Notes and Protocols: Cbz Deprotection Methods for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Unique Challenge of N-Methylated Amino Acids

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, prized for its stability and orthogonal removal, typically via catalytic hydrogenation.[1][] However, the introduction of an N-methyl group to the amino acid backbone, a modification frequently employed in medicinal chemistry to enhance metabolic stability, membrane permeability, and conformational rigidity, presents distinct challenges to standard Cbz deprotection protocols.[3][4] The steric hindrance and altered electronic properties imparted by the N-methyl group can significantly impede the efficiency of common deprotection methods.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing Cbz deprotection strategies for N-methylated amino acids. We will delve into the mechanistic nuances of various methods, offer detailed, field-proven protocols, and present a comparative analysis to facilitate informed experimental design.

Core Deprotection Strategies: A Comparative Overview

The primary methods for Cbz deprotection can be broadly categorized into hydrogenolysis-based techniques and acid-mediated cleavage. The choice of method is dictated by the overall functionality of the peptide, the presence of other sensitive groups, and the desired scale of the reaction.

MethodKey ReagentsAdvantagesDisadvantagesBest Suited For
Catalytic Hydrogenation H₂, Pd/CClean byproducts (toluene, CO₂), well-established.[5]Can be sluggish for N-methylated substrates, potential for catalyst poisoning (e.g., by sulfur), may reduce other functional groups.[6][7]Simple N-methylated amino acids without other reducible moieties.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMilder than H₂/Pd/C, avoids handling of H₂ gas, often faster for hindered substrates.[8]Requires removal of the hydrogen donor, potential for side reactions.[9]Substrates with sensitive functional groups that are incompatible with direct hydrogenation.
Acid-Mediated Cleavage HBr in Acetic Acid, Lewis Acids (e.g., AlCl₃)Orthogonal to hydrogenation, effective for complex substrates.[1][10]Harsh conditions, potential for side reactions (e.g., bromination), requires careful neutralization.[11]Highly functionalized molecules where hydrogenolysis is not feasible.

Section 1: Hydrogenolysis-Based Methods

Hydrogenolysis is the most common and generally cleanest method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst surface.[1][5]

Catalytic Hydrogenation with H₂ Gas

This classic method involves stirring the Cbz-protected N-methylated amino acid in a suitable solvent with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is the standard, offering a good balance of activity and cost. The catalyst loading is typically 10-20% by weight of the substrate to ensure a sufficient number of active sites for the reaction to proceed at a reasonable rate.[12]

  • Solvent: Methanol and ethanol are preferred for their ability to dissolve a wide range of protected amino acids and for their inertness under hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas, typically supplied from a balloon or a dedicated hydrogenation apparatus, provides the necessary reducing agent.[12]

  • Catalyst Deactivation: The product amine can coordinate to the palladium catalyst, leading to deactivation.[13] For sluggish reactions, particularly with N-methylated substrates, the addition of a small amount of a non-nucleophilic acid like acetic acid can protonate the product amine, preventing its coordination to the catalyst and improving turnover.

Workflow Diagram: Catalytic Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Cbz-N(Me)-AA in MeOH/EtOH B Add 10% Pd/C catalyst A->B C Purge vessel with H₂ (g) B->C D Stir vigorously at RT C->D E Filter through Celite® to remove Pd/C D->E F Concentrate filtrate E->F G Purify (if necessary) F->G

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of Cbz-N(Me)-Phe-OH

  • Materials:

    • Cbz-N(Me)-Phe-OH (1.0 g, 1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (100 mg, 10 wt%)

    • Methanol (MeOH), 20 mL

    • Hydrogen gas (H₂) balloon

    • Celite®

  • Procedure:

    • Dissolve Cbz-N(Me)-Phe-OH in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C to the solution.

    • Secure a balloon filled with hydrogen gas to the flask.

    • Evacuate and backfill the flask with hydrogen three times.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[12]

    • Wash the Celite® pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield N-Me-Phe-OH.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient and often milder alternative to using pressurized hydrogen gas.[14] A hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ. This method can be particularly advantageous for substrates that are sensitive to the conditions of direct hydrogenation.

Causality of Experimental Choices:

  • Hydrogen Donor: Ammonium formate is a widely used, inexpensive, and efficient hydrogen donor.[8] It decomposes on the palladium surface to provide hydrogen, ammonia, and carbon dioxide.

  • Catalyst and Solvent: 10% Pd/C in methanol or ethanol remains the standard system.

  • Work-up Considerations: A potential drawback of CTH is the need to remove residual ammonium formate or formic acid, which can sometimes lead to the formation of formylated byproducts if not carefully removed before subsequent acylation steps.[9] A wash with a mild base, such as saturated sodium bicarbonate solution, is often employed during the work-up to address this.[9]

Workflow Diagram: Catalytic Transfer Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up & Isolation A Dissolve Cbz-N(Me)-AA in MeOH B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Stir at RT or gentle heat C->D E Filter through Celite® D->E F Concentrate filtrate E->F G Aqueous work-up (optional) F->G H Purify G->H

Caption: General workflow for Cbz deprotection via catalytic transfer hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation of a Cbz-Protected N-Methylated Dipeptide

  • Materials:

    • Cbz-N(Me)-Ala-N(Me)-Val-OMe (1.0 g, 1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (150 mg, 15 wt%)

    • Ammonium formate (HCOONH₄) (4-5 equiv)

    • Methanol (MeOH), 25 mL

    • Celite®

  • Procedure:

    • To a solution of the Cbz-protected dipeptide in methanol, carefully add 10% Pd/C.

    • Add ammonium formate in one portion.

    • Stir the mixture at room temperature and monitor by TLC or LC-MS. Gentle warming (to 40-50 °C) may be required for less reactive substrates.

    • Upon completion, filter the reaction mixture through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected dipeptide.

Section 2: Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acid-mediated cleavage provides an essential orthogonal strategy.[7][15]

Strong Acid Cleavage with HBr in Acetic Acid

This is a classic and potent method for Cbz deprotection. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of bromide on the benzylic carbon.

Causality of Experimental Choices:

  • Reagent: A 33% solution of hydrogen bromide in acetic acid is commercially available and commonly used.

  • Scavengers: The reaction can generate benzyl bromide, a reactive alkylating agent. Scavengers such as anisole or thioanisole are often added to trap the benzyl cation and prevent side reactions, particularly with sensitive amino acid side chains like methionine or tryptophan.

  • Side Reactions: A significant concern with this method is the potential for bromination of electron-rich aromatic rings, such as the indole ring of tryptophan or the phenol ring of tyrosine.[11] Using purified HBr/acetic acid with low levels of free bromine can mitigate this issue.[11]

Mechanism Diagram: Acid-Mediated Cleavage

G Cbz-N(Me)-R Cbz-N(Me)-R Protonated Cbz Protonated Cbz Cbz-N(Me)-R->Protonated Cbz H⁺ N(Me)-R-Amine + Benzyl Cation + CO₂ N(Me)-R-Amine + Benzyl Cation + CO₂ Protonated Cbz->N(Me)-R-Amine + Benzyl Cation + CO₂ Br⁻ (SN1/SN2) Benzyl Cation Benzyl Cation Benzyl Bromide Benzyl Bromide Benzyl Cation->Benzyl Bromide Br⁻

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

Protocol 3: HBr/Acetic Acid Deprotection of a Complex N-Methylated Peptide Fragment

  • Materials:

    • Cbz-protected N-methylated peptide (1.0 equiv)

    • 33% HBr in acetic acid (excess)

    • Anisole (as scavenger, 10-20 equiv)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the Cbz-protected peptide in a minimal amount of acetic acid if necessary.

    • Add anisole to the solution.

    • Cool the mixture in an ice bath and add the HBr/acetic acid solution.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitated hydrobromide salt by filtration or centrifugation.

    • Wash the solid with diethyl ether and dry under vacuum.

Lewis Acid-Mediated Cleavage

Milder acidic conditions using Lewis acids can offer improved chemoselectivity.[16] For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective.[16]

Causality of Experimental Choices:

  • Lewis Acid: AlCl₃ coordinates to the carbonyl oxygen of the Cbz group, activating it for cleavage.

  • Solvent: HFIP is a highly polar, non-nucleophilic solvent that can stabilize cationic intermediates, facilitating the reaction.[16] This method can be advantageous as it often avoids the harshness and potential for bromination associated with HBr.[16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Sluggish or Incomplete Hydrogenolysis Catalyst poisoning (sulfur-containing residues).[6] Steric hindrance from N-methyl group. Catalyst deactivation by product amine.[13]Increase catalyst loading or use a fresh batch. Switch to transfer hydrogenation or an acid-mediated method. Add a small amount of acetic acid to the reaction mixture.
Formation of Byproducts in CTH Residual ammonium formate/formic acid.[9]Perform an aqueous work-up with a mild base (e.g., NaHCO₃ solution).
Side Reactions in Acidic Cleavage Alkylation by benzyl bromide. Aromatic bromination.[11]Add a scavenger like anisole or thioanisole. Use purified HBr/acetic acid or consider a Lewis acid method.
Product Isolation Issues Product is highly water-soluble.Lyophilization may be required instead of extraction.

Conclusion

The deprotection of Cbz-protected N-methylated amino acids requires careful consideration of the substrate's properties and the desired reaction conditions. While catalytic hydrogenation remains a valuable tool, its efficacy can be diminished by the N-methyl group. Catalytic transfer hydrogenation offers a practical and often more efficient alternative for many substrates. For complex molecules with functionalities incompatible with reductive methods, acid-mediated cleavage, particularly with modern Lewis acid protocols, provides a robust and orthogonal solution. By understanding the underlying principles and following these detailed protocols, researchers can confidently navigate the challenges of Cbz deprotection in this important class of molecules, accelerating progress in peptide chemistry and drug discovery.

References

Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Removal of the Cbz Group from Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Cbz Group in Peptide Chemistry

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, represents a cornerstone in the art of peptide synthesis.[1][2] Its introduction was a pivotal moment, enabling the controlled, stepwise assembly of amino acids to form peptides by preventing unwanted polymerization and side reactions at the N-terminus.[1][3] The Cbz group is a carbamate that effectively suppresses the nucleophilicity and basicity of the amine's lone pair.[4][5] Its stability in both mildly acidic and basic conditions allows for orthogonal protection strategies, a critical consideration in the synthesis of complex peptides.[6]

Catalytic hydrogenation stands as the most prevalent and often preferred method for the deprotection of the Cbz group. This process, known as hydrogenolysis, offers a mild, efficient, and clean route to liberate the free amine, producing volatile byproducts that are easily removed.[7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and nuances of removing the Cbz group from peptides via catalytic hydrogenation.

The Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

The removal of the Cbz group by catalytic hydrogenation is a reductive cleavage of the C-O bond of the benzyl ester moiety. The reaction is facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[9] The process can be summarized in the following key steps:

  • Adsorption: Both the Cbz-protected peptide and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The palladium surface catalytically cleaves the H-H bond of molecular hydrogen, generating reactive atomic hydrogen species on the catalyst surface.

  • Hydrogenolysis: The activated hydrogen atoms attack the benzylic C-O bond of the Cbz group. This results in the cleavage of the bond, leading to the formation of an unstable carbamic acid intermediate and toluene.

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine of the peptide.[6]

  • Desorption: The deprotected peptide, toluene, and carbon dioxide desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

The overall reaction is clean, with the primary byproducts being toluene and carbon dioxide, which are typically removed with ease during workup.[7]

G cluster_mechanism Mechanism of Cbz Deprotection Cbz_Peptide Cbz-Protected Peptide Adsorbed_Complex Adsorbed Reactants on Catalyst Surface Cbz_Peptide->Adsorbed_Complex H2 H₂ H2->Adsorbed_Complex Catalyst Pd/C Catalyst Surface Activated_H Activated Hydrogen on Pd Surface Adsorbed_Complex->Activated_H H-H bond cleavage Carbamic_Acid Carbamic Acid Intermediate Activated_H->Carbamic_Acid Hydrogenolysis Toluene Toluene Activated_H->Toluene Deprotected_Peptide Deprotected Peptide Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocols

The choice of specific conditions for catalytic hydrogenation can be tailored to the substrate and the available equipment. Below are two detailed protocols for the removal of the Cbz group.

Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas

This is the classic and most widely used method for Cbz deprotection.[2]

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[7][10]

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a reaction flask equipped with a stir bar.[7] The concentration will depend on the solubility of the peptide.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove air.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.[7] A typical catalyst loading is 5-10 mol% relative to the substrate.[7]

  • Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or affix a balloon filled with hydrogen gas.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an atmosphere of hydrogen.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressures with specialized equipment).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. It is crucial to keep the filter cake wet with solvent during filtration.[7]

  • Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[7]

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas, making it a safer alternative, particularly for larger-scale reactions.[2] It utilizes a hydrogen donor in the presence of the palladium catalyst.[11]

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., Ammonium formate, formic acid, cyclohexene)[2][11]

  • Solvent (e.g., Methanol, Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask with a stir bar.[2]

  • Catalyst and Donor Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by the hydrogen donor.[2] A common choice is ammonium formate (3-5 equivalents).[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[7]

  • Work-up: Concentrate the filtrate under reduced pressure. Depending on the hydrogen donor used and the properties of the peptide, an aqueous workup may be necessary to remove any remaining salts.

Data Presentation: Comparison of Hydrogenation Methods

MethodHydrogen SourcePressureTemperatureAdvantagesDisadvantages
Standard Hydrogenation H₂ gas1 atm to high pressureRoom TemperatureHigh efficiency, clean byproducts.[6][7]Requires handling of flammable H₂ gas; potential for side reactions at higher pressures.[2]
Transfer Hydrogenation Ammonium formate, formic acid, etc.AtmosphericRoom Temp. to mild heatingSafer (no H₂ gas), good for scaling up.[2]Requires removal of donor byproducts; may be slower than direct hydrogenation.

Troubleshooting and Scientific Insights

1. Incomplete or Slow Reaction:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by sulfur-containing amino acids (cysteine, methionine) or impurities.[12][13] If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch may be necessary. In some cases, pre-treating the peptide to oxidize sulfur-containing residues can prevent poisoning.[13]

  • Poor Solubility: The peptide may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface. Experiment with different solvent systems or solvent mixtures to improve solubility.[14]

  • Insufficient Hydrogen: Ensure a continuous supply of hydrogen and vigorous stirring to facilitate gas-liquid mass transfer. For transfer hydrogenation, ensure an adequate excess of the hydrogen donor is used.

2. Side Reactions:

  • Reduction of Other Functional Groups: Standard catalytic hydrogenation can reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems.[15] Careful selection of the catalyst and reaction conditions is crucial. Transfer hydrogenation can sometimes offer better selectivity.

  • Racemization: While generally not a major issue with Cbz deprotection, racemization can occur under certain conditions, particularly with prolonged reaction times or in the presence of base. It is advisable to monitor the stereochemical integrity of the product.

3. Catalyst Handling:

  • Pyrophoricity: Palladium on carbon is highly flammable in the presence of air, especially when dry and containing adsorbed hydrogen.[7] Always handle the catalyst in a well-ventilated area and keep it wet with solvent. After filtration, the catalyst should be quenched safely.

G cluster_workflow Experimental Workflow for Cbz Deprotection Start Start: Cbz-Protected Peptide Dissolve Dissolve in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation (H₂ gas or Transfer Reagent) Add_Catalyst->Hydrogenation Monitor Monitor Reaction (TLC, LC-MS) Hydrogenation->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End End: Deprotected Peptide Concentrate->End

Caption: General experimental workflow for Cbz deprotection.

Conclusion

The catalytic hydrogenation-mediated removal of the Cbz protecting group is a robust and indispensable tool in peptide synthesis. A thorough understanding of the reaction mechanism, careful selection of the protocol, and awareness of potential challenges are key to achieving high yields of the desired deprotected peptide. The protocols and insights provided in this application note are intended to equip researchers with the knowledge to confidently and successfully perform this critical transformation in their synthetic endeavors.

References

Analytical HPLC Methods for Purity Analysis of Cbz-N-methyl-L-phenylalanine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the purity assessment of Cbz-N-methyl-L-phenylalanine using High-Performance Liquid Chromatography (HPLC). As a critical N-protected amino acid derivative in peptide synthesis and pharmaceutical development, ensuring its chemical and enantiomeric purity is paramount. This guide presents two orthogonal HPLC methods: a reversed-phase (RP-HPLC) method for the quantification of chemical purity and the identification of process-related impurities, and a chiral HPLC method for the determination of enantiomeric excess. The methodologies are designed for robustness and high resolution, catering to the needs of researchers, quality control analysts, and drug development professionals. The rationale behind method development, detailed experimental procedures, and data interpretation are discussed to provide a thorough understanding of the analytical workflow.

Introduction: The Criticality of Purity in Protected Amino Acids

This compound is a key building block in the synthesis of complex peptides and pharmaceutical intermediates. The presence of impurities, such as unreacted starting materials, by-products from the protection and methylation steps, or the undesired D-enantiomer, can significantly impact the efficacy, safety, and stability of the final product. Therefore, robust and validated analytical methods are essential for the quality control of this important synthetic precursor.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like protected amino acids.[1] Its high resolving power allows for the separation of the main component from closely related impurities.[2] For this compound, two key aspects of purity must be addressed:

  • Chemical Purity: This refers to the percentage of the desired compound in the sample, excluding other chemical entities. A reversed-phase HPLC method is ideally suited for this purpose.

  • Enantiomeric Purity: As the L-enantiomer is typically the biologically active form, it is crucial to quantify the presence of the D-enantiomer. This is achieved using chiral HPLC.[3]

This application note provides detailed, step-by-step protocols for both of these essential analyses.

Chemical Purity Assessment by Reversed-Phase HPLC

The benzyloxycarbonyl (Cbz) protecting group and the phenyl ring in this compound provide strong UV chromophores, making UV detection a straightforward and sensitive choice.[4] A reversed-phase method using a C18 stationary phase is optimal for separating the relatively non-polar analyte from more polar or more non-polar impurities.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the analyte. A column with a particle size of 3-5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[2]

  • Acidic Additive: The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks. It suppresses the ionization of the carboxylic acid group on the analyte and any acidic impurities, leading to consistent retention.[5]

  • Detection Wavelength: The Cbz group has a strong absorbance around 254-260 nm due to the aromatic ring. A detection wavelength of 254 nm is chosen for high sensitivity and selectivity.

Potential Impurities

A robust HPLC method must be able to resolve this compound from potential impurities arising from its synthesis. Common synthetic routes involve the protection of L-phenylalanine with benzyl chloroformate, followed by N-methylation.[6][7]

Impurity Name Structure Origin
L-PhenylalanineUnreacted starting material
Cbz-L-phenylalanineIncomplete N-methylation
Benzyl AlcoholBy-product of Cbz protection/degradation
Dibenzyl CarbonateBy-product from benzyl chloroformate
This compound Methyl EsterPotential esterification side product

Table 1: Potential Process-Related Impurities

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Degas both mobile phases before use.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity of the sample by the area percent method.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard/Sample Preparation (1 mg/mL) D Inject Sample (10 µL) B->D C->D E Gradient Elution (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Purity Calculation (Area %) G->H

Caption: Workflow for RP-HPLC Purity Analysis.

Enantiomeric Purity Assessment by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based CSPs are often effective.[8] The choice of mobile phase is critical and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase modes.

Rationale for Method Parameters
  • Chiral Stationary Phase: A column with a chiral selector like amylose or cellulose derivatives (e.g., Chiralpak® series) is a good starting point for screening. These phases offer a wide range of enantioselectivity for various compounds.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol often provides good separation for N-protected amino acids. The addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution.[9]

  • Detection: As with the RP-HPLC method, UV detection at 254 nm is suitable due to the Cbz group.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis detector.

Materials:

  • This compound sample

  • Cbz-N-methyl-D-phenylalanine or a racemic mixture for method development/peak identification

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 800 mL of n-hexane, 200 mL of isopropanol, and 1.0 mL of TFA. Mix well and degas.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. If available, prepare a solution of the racemic mixture to confirm the resolution and elution order of the enantiomers.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample solution(s).

  • Data Analysis: Identify the peaks for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Chiral_HPLC_Workflow cluster_prep_chiral Preparation cluster_analysis_chiral Chiral HPLC Analysis cluster_data_chiral Data Processing A_chiral Mobile Phase (Hexane/IPA/TFA) C_chiral System Equilibration A_chiral->C_chiral B_chiral Sample Preparation (0.5 mg/mL) D_chiral Inject Sample (10 µL) B_chiral->D_chiral C_chiral->D_chiral E_chiral Isocratic Elution (Chiral Column) D_chiral->E_chiral F_chiral UV Detection (254 nm) E_chiral->F_chiral G_chiral Peak Integration F_chiral->G_chiral H_chiral Enantiomeric Excess Calculation G_chiral->H_chiral

Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.

System Suitability and Validation

For routine quality control, it is essential to establish system suitability criteria to ensure the analytical system is performing correctly. Key parameters include:

  • Resolution (Rs): For the chiral method, the resolution between the L- and D-enantiomer peaks should be greater than 1.5. For the RP-HPLC method, the resolution between the main peak and the closest eluting impurity should be monitored.

  • Tailing Factor (T): The tailing factor for the main peak should ideally be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0% for both peak area and retention time.

These methods should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

The RP-HPLC and chiral HPLC methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. The reversed-phase method is effective for quantifying chemical purity and identifying process-related impurities, while the chiral method allows for the accurate determination of enantiomeric excess. By implementing these protocols and adhering to system suitability criteria, researchers and quality control professionals can ensure the high quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications in peptide synthesis and drug discovery.

References

Engineering Superior Peptidomimetics: A Guide to Incorporating N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for transforming native peptides into robust therapeutic candidates.[1][2] This modification, involving the substitution of an amide proton with a methyl group, imparts profound changes to a peptide's physicochemical properties, enhancing metabolic stability, modulating conformation, and often improving cell permeability and oral bioavailability.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, strategic considerations, and detailed protocols for the successful incorporation of N-methylated amino acids into peptidomimetics using solid-phase peptide synthesis (SPPS).

The Rationale for N-Methylation: Overcoming Nature's Limitations

Peptides are highly specific and potent biological effectors, but their therapeutic potential is often curtailed by poor pharmacokinetic profiles.[1][4] N-methylation offers a powerful toolkit to address these limitations:

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, protecting the adjacent amide bond from cleavage by proteases and extending the peptide's in-vivo half-life.[2][6]

  • Improved Membrane Permeability: By replacing an amide N-H group, N-methylation eliminates a hydrogen bond donor. This can disrupt aggregation-prone secondary structures (e.g., β-sheets), increase lipophilicity, and facilitate passive diffusion across cell membranes, a key step towards oral bioavailability.[2][3][5]

  • Conformational Control: The steric bulk of the methyl group restricts rotation around the C-N bond, reducing the peptide's conformational flexibility.[1][2] This can pre-organize the peptidomimetic into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[1][2]

However, the very feature that provides these advantages—steric hindrance—also presents the primary challenge during chemical synthesis.[7][8][9]

The Core Challenge: Steric Hindrance in Peptide Bond Formation

The incorporation of N-methylated residues is notoriously difficult. The methyl group on the secondary amine of the N-terminus dramatically increases steric bulk, impeding the approach of the activated carboxyl group of the next amino acid.[7][9] This hindrance is especially severe when coupling two consecutive N-methylated amino acids and can lead to:

  • Incomplete or Slow Coupling Reactions: Requiring extended reaction times or repeated coupling steps.[7]

  • Lower Yields: Due to incomplete reactions and difficult purifications.[7]

  • Formation of Deletion Sequences: Where the intended amino acid fails to couple, resulting in a truncated impurity.[7]

  • Epimerization: Racemization at the chiral center, particularly during difficult couplings.[10]

Overcoming these hurdles requires a carefully chosen synthetic strategy and optimized reaction conditions.

Strategic Approaches to Synthesis

There are two primary strategies for incorporating N-methylated amino acids via SPPS, each with distinct advantages and considerations.

Strategy A: The "Building Block" Approach

This is the most direct method, utilizing pre-synthesized Fmoc-N-methyl-amino acid monomers. These building blocks are incorporated into the growing peptide chain using standard SPPS cycles, albeit with specialized, highly potent coupling reagents to overcome steric hindrance.

Causality: Using pre-made building blocks simplifies the overall workflow on the resin, as no additional on-resin modification steps are required. However, it shifts the synthetic challenge to the initial preparation of the N-methylated monomers, which can be expensive if purchased commercially or require significant synthetic effort to produce in-house.[11]

Strategy B: The "On-Resin" N-Methylation Approach

This strategy involves incorporating a standard amino acid and then methylating its backbone amide nitrogen directly on the solid support. This avoids the need for synthesizing individual N-methylated monomers. The most robust and widely used on-resin method is the Fukuyama-Mitsunobu reaction.[3][12]

Causality: This two-step process first activates the backbone amide by installing a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton.[3] This facilitates the subsequent methylation reaction. This approach is versatile and applicable to a wide range of amino acids, but it adds steps to each cycle where a methylated residue is desired and requires careful optimization to ensure complete reaction and removal of the activating group.[3][13] Recent optimizations have significantly reduced the time for this procedure from hours to under 40 minutes.[14][15]

Workflow Comparison: Building Block vs. On-Resin N-Methylation

synthesis_workflows cluster_0 Strategy A: Building Block Approach cluster_1 Strategy B: On-Resin Approach (Fukuyama) A1 Start: Resin with free amine A2 Couple Fmoc-N-Me-AA-OH (Requires potent coupling reagent, e.g., HATU) A1->A2 A3 Wash A2->A3 A4 Fmoc Deprotection (Piperidine) A3->A4 A5 Wash A4->A5 A6 Ready for next cycle A5->A6 B1 Start: Resin with N-terminal amino acid to be methylated B2 1. Sulfonylation (o-NBS-Cl, base) B1->B2 B3 2. Methylation (Mitsunobu: PPh3, DIAD, MeOH) B2->B3 B4 3. o-NBS Deprotection (2-Mercaptoethanol, DBU) B3->B4 B5 Ready for next cycle B4->B5

Caption: Comparative workflows for incorporating N-methylated amino acids.

Critical Parameters: Optimizing Coupling Efficiency

The success of synthesizing N-methylated peptides hinges on the coupling step. Standard reagents are often insufficient.

4.1. Coupling Reagents

Uronium/aminium salts and phosphonium salts are the reagents of choice. HATU is widely regarded as one of the most effective reagents for coupling sterically hindered N-methylated amino acids.[8][16] For particularly challenging couplings, such as N(Me)AA-N(Me)AA junctions, more potent phosphonium reagents like PyBOP or the halogen-containing PyBroP may be required.[16][17][18][19]

Coupling ReagentClassTypical Use CaseKey Advantages
HBTU/HCTU Uronium/AminiumStandard SPPSOften less effective for N-methylated couplings.[16]
HATU Uronium/AminiumN-methylated couplings Highly effective, fast reaction rates, less epimerization.[8][16][17]
PyBOP PhosphoniumDifficult couplingsNon-toxic alternative to BOP, effective for many hindered couplings.[19]
PyAOP PhosphoniumN-methylated couplings Highly effective for coupling N-methyl amino acids to each other.[10][17][20]
PyBroP PhosphoniumExtremely difficult couplings More reactive than PyBOP for the most sterically demanding junctions.[16][18][19]
COMU Uronium/AminiumN-methylated couplingsHigh efficiency, safer (non-explosive byproduct).[19]

4.2. Monitoring the Reaction

Standard ninhydrin tests are ineffective for monitoring couplings to secondary amines (the N-methylated N-terminus). The Bromophenol Blue (BPB) test is a reliable alternative.[7][16] A blue or green color on the resin beads indicates an incomplete reaction (free amine present), while a yellow color signifies completion.[7] If the test is positive, a second coupling (recoupling) should be performed before proceeding.[7]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence.

Protocol 1: HATU-Mediated Coupling of an Fmoc-N-Methyl Amino Acid (Building Block Approach)

This protocol describes the coupling of an Fmoc-N-methylated amino acid onto a resin-bound peptide with a free secondary amine.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-N-methyl-amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Solid-Phase Peptide Synthesis (SPPS) vessel and shaker

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the SPPS vessel.[7]

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion for 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA.[8][16] Mix at room temperature for 3-5 minutes. Causality: Pre-activation ensures the rapid formation of the highly reactive OAt-ester, which is crucial for overcoming the steric barrier of the N-methyl amine.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Shake the vessel at room temperature for 1 to 4 hours.[16] The extended time is critical for allowing the sterically hindered components to react.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the Bromophenol Blue test.[16]

  • Recoupling (if necessary): If the BPB test is blue/green, drain the vessel and repeat steps 4-6.

  • Final Washing: Once the coupling is complete (BPB test is yellow), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation via Optimized Fukuyama-Mitsunobu Reaction

This protocol describes the methylation of the N-terminal amino acid of a peptide chain already assembled on the resin.

Materials:

  • Peptide-resin

  • 2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine or DMAP

  • Triphenylphosphine (PPh3)

  • Methanol (MeOH)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Sulfonylation (Activation Step): a. Swell the peptide-resin in NMP. b. Add a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) or DMAP (10 equivalents) in NMP.[3][13] c. Shake for 10-15 minutes. Wash thoroughly with NMP and DCM. Causality: The electron-withdrawing o-NBS group is installed on the amide nitrogen, making the N-H proton significantly more acidic and easier to remove in the subsequent step.

  • Methylation (Mitsunobu Reaction): a. Swell the o-NBS-protected peptide-resin in anhydrous THF. b. Add a solution of PPh3 (5 equivalents) and MeOH (10 equivalents) in THF. c. Add DIAD (5 equivalents) dropwise and shake for 15-20 minutes.[3] d. Wash the resin with THF, DMF, and DCM. Causality: This is a classic Mitsunobu reaction where methanol acts as the nucleophile (after deprotonation), delivering the methyl group to the activated nitrogen.

  • o-NBS Deprotection: a. Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. b. Add the solution to the resin and shake for 5 minutes. Drain and repeat this step one more time.[3] c. Wash the resin thoroughly with NMP (5x) and DCM (3x) and dry under vacuum. The peptide now has a methylated N-terminus and is ready for the next coupling cycle. Causality: 2-Mercaptoethanol acts as a scavenger for the o-NBS group, and the strong base DBU facilitates the cleavage. Repeating the step ensures complete removal.

Troubleshooting Common Issues

troubleshooting_flowchart start Problem Detected problem1 Positive Bromophenol Blue Test (Incomplete Coupling) start->problem1 problem2 Deletion Sequences in MS Data start->problem2 problem3 Epimerization / Racemization start->problem3 solution1a Perform a second coupling ('recouple') with fresh reagents. problem1->solution1a Immediate Action solution1b Switch to a more potent coupling reagent (e.g., HATU -> PyBroP). problem1->solution1b If problem persists solution1c Increase coupling time (e.g., 2h -> 4h or overnight). problem1->solution1c If problem persists solution2a Implement routine recoupling for all N-methylated residues. problem2->solution2a solution2b Use microwave-assisted synthesis to enhance coupling kinetics. problem2->solution2b solution3a Avoid prolonged pre-activation times. problem3->solution3a solution3b Use additives like Oxyma or HOAt if not already part of the reagent. problem3->solution3b solution3c Minimize exposure to strong base, especially DBU. problem3->solution3c

Caption: A logical guide to troubleshooting common synthesis problems.

Conclusion

The incorporation of N-methylated amino acids is an indispensable tool in the design of peptide-based therapeutics. While the synthesis presents challenges due to steric hindrance, these can be reliably overcome through the selection of appropriate synthetic strategies—either the building block or on-resin approach—and the use of high-potency coupling reagents and careful reaction monitoring. The protocols and insights provided in this guide serve as a foundation for researchers to harness the power of N-methylation, enabling the development of peptidomimetics with superior stability, permeability, and therapeutic efficacy.

References

Application Note: 1H NMR Characterization of Cbz-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and in-depth analysis for the structural characterization of N-benzyloxycarbonyl-N-methyl-L-phenylalanine (Cbz-N-methyl-L-phenylalanine) using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the theoretical underpinnings of the ¹H NMR spectrum, explaining the influence of the Cbz protecting group, N-methylation, and the inherent chirality of the phenylalanine moiety on chemical shifts and signal multiplicities. This document serves as a comprehensive resource for researchers in synthetic chemistry, peptide science, and drug development, offering a robust methodology for sample preparation, data acquisition, and spectral interpretation to ensure accurate structural verification and purity assessment.

Theoretical Background & Key Structural Features

This compound is a valuable building block in peptide synthesis.[1] Its unique structure presents several characteristic features in the ¹H NMR spectrum. Understanding these features is paramount for accurate interpretation.

  • The Phenylalanine Backbone: The core L-phenylalanine structure consists of a chiral alpha-carbon (α-CH), a methylene group (β-CH₂), and a phenyl ring. The protons on the β-carbon are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and are expected to appear as a complex multiplet, often a doublet of doublets for each proton.

  • The Cbz (Z) Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is introduced to protect the amine during synthesis.[2] This group adds two distinct sets of proton signals: a singlet for the benzylic methylene protons (-O-CH₂-Ph) and a multiplet for the five aromatic protons of its own phenyl ring.

  • N-Methylation and Rotational Isomers (Rotamers): The replacement of the amide proton with a methyl group (-N-CH₃) has a profound impact on the molecule's conformation and its resulting NMR spectrum.[3] The amide C-N bond possesses significant double-bond character, leading to hindered rotation.[4] This restricted rotation gives rise to two distinct, slowly interconverting rotational isomers (rotamers), typically referred to as cis and trans. Consequently, many of the proton signals in the spectrum may appear as doubled sets of peaks, with the ratio of their integrals reflecting the relative population of the two rotamers in the given solvent and temperature.[5] The N-methyl group itself will typically appear as two distinct singlets.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} enddot Figure 1: Annotated structure of this compound with key proton groups.

Experimental Protocol

This section provides a self-validating protocol for preparing and analyzing this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can lock onto solvent signals)[6]

  • High-quality 5 mm NMR tubes[7]

  • Pasteur pipettes and bulbs

  • Glass wool or cotton for filtration

  • Analytical balance

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9] The choice of solvent is critical; CDCl₃ is often suitable for protected amino acids, while DMSO-d₆ can be used for less soluble compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample is returned to room temperature before analysis.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution.[7] Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into the NMR tube.[8] The final sample depth in the tube should be approximately 4-5 cm.[7][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Experiment: Standard ¹H NMR (Proton) experiment.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak (CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm) should be used for calibration.[6]

dot digraph "Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4", penwidth=2]; edge [color="#34A853", penwidth=1.5];

} enddot Figure 2: Experimental workflow from sample preparation to data analysis.

Data Analysis and Interpretation

Expected ¹H NMR Spectrum

The spectrum will exhibit signals in distinct regions corresponding to the different proton environments. The presence of rotamers will likely cause signal doubling for protons near the N-methyl amide bond, including the N-CH₃, α-CH, β-CH₂, and Cbz-CH₂ protons.[5]

Peak Assignments and Rationale

The following table summarizes the expected chemical shifts for this compound. Ranges are provided to account for variations in solvent, concentration, and the presence of rotamers.

Proton Assignment Label Expected δ (ppm) Multiplicity Integration Rationale
Phenylalanine AromaticAr-H7.15 - 7.35Multiplet (m)5HProtons of the phenylalanine phenyl ring.
Cbz AromaticAr-H7.15 - 7.35Multiplet (m)5HProtons of the Cbz group's phenyl ring. Often overlaps with Phe aromatic signals.
Cbz BenzylicCbz-CH₂5.00 - 5.20Singlet (s) or AB quartet2HDeshielded by the adjacent oxygen and carbamate. May appear as two singlets or an AB quartet due to rotamers.
Alpha Protonα-CH4.70 - 5.00Multiplet (m) or Doublet of Doublets (dd)1HDeshielded by the adjacent nitrogen and carbonyl group. Signal will be doubled and complex due to rotamers.
Beta Protonsβ-CH₂3.00 - 3.40Multiplet (m)2HDiastereotopic protons adjacent to the chiral center. Signal will be complex and likely doubled due to rotamers.
N-MethylN-CH₃2.70 - 2.90Singlet (s)3HAppears as two distinct singlets due to the presence of cis and trans rotamers. The chemical shift difference is a hallmark of N-methylation.[5]
Carboxylic AcidCOOH~10.0 - 12.0Broad Singlet (br s)1HHighly deshielded and often broad due to hydrogen bonding and exchange. May not be observed in CDCl₃ unless the sample is very concentrated; more readily observed in DMSO-d₆.

Note: Chemical shift values are based on typical ranges for similar structures and may vary slightly based on experimental conditions.[5][10]

Identifying Common Impurities

It is crucial to distinguish product signals from those of common laboratory contaminants.

  • Water (H₂O): Appears as a broad singlet. Its chemical shift is highly variable depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[11]

  • Residual Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), or Hexanes are common impurities from synthesis or purification. Their characteristic peaks should be checked against reference tables.[12][13] For example, DCM appears as a singlet around δ 5.32 ppm.[6]

  • Starting Material: Incomplete reaction may leave traces of N-Cbz-L-phenylalanine. The key distinguishing feature would be the presence of an N-H proton signal (typically a doublet around 5-6 ppm) and the absence of the N-CH₃ signal.[14][15]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By carefully preparing the sample and understanding the key spectral features—particularly the diastereotopic β-protons and the signal doubling caused by N-methyl rotamers—researchers can confidently confirm the identity, purity, and conformational properties of their synthesized material. This application note provides the foundational protocol and interpretive logic to achieve reliable and accurate characterization.

References

The Strategic Incorporation of Cbz-N-methyl-L-phenylalanine in Modern Drug Discovery: A Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty - The Rise of N-Methylated Amino Acids

In the landscape of contemporary drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the pursuit of enhanced pharmacological properties is paramount. While the twenty proteinogenic amino acids provide a foundational alphabet for peptide design, strategic modifications are often necessary to overcome inherent limitations such as poor metabolic stability and low membrane permeability. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful and routinely employed strategy.[1] The introduction of a methyl group on the amide nitrogen imparts significant conformational constraints, enhances proteolytic resistance, and can improve passive diffusion across cellular membranes.[1]

This guide focuses on a key building block in this field: Cbz-N-methyl-L-phenylalanine . The presence of the N-methyl group offers the aforementioned pharmacological advantages, while the carboxybenzyl (Cbz or Z) protecting group provides a stable yet readily cleavable handle for controlled peptide synthesis.[2][3] This application note serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols for the use of this compound but also the scientific rationale behind its strategic implementation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The following table summarizes the key characteristics of this compound.

PropertyValueSource
CAS Number 2899-07-2[4]
Molecular Formula C18H19NO4[4][5]
Molecular Weight 313.35 g/mol [4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 67.0 to 71.0 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Sealed in dry, 2-8°C[4]

Strategic Application in Peptide Synthesis: Protocols and Rationale

The incorporation of this compound into a growing peptide chain requires careful consideration of coupling and deprotection strategies. The steric hindrance imparted by the N-methyl group can necessitate more robust coupling conditions compared to its non-methylated counterpart.

Protocol 1: Solution-Phase Peptide Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to the N-terminus of a peptide-ester in solution.

Materials:

  • This compound

  • Peptide-ester (with a free N-terminal amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • Hydroxybenzotriazole (HOBt) or an equivalent racemization suppressor

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: To the activated this compound solution, add a solution of the peptide-ester (1.0 equivalent) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-methylated peptide.

Causality Behind Experimental Choices:

  • Use of HOBt: The addition of HOBt is crucial to minimize racemization of the chiral center of the amino acid during the activation step.[6]

  • Excess Reagents: Using a slight excess of the this compound and coupling reagents helps to drive the reaction to completion, especially given the increased steric hindrance of the N-methylated amino acid.

  • Aqueous Washes: The acidic and basic washes are essential to remove unreacted starting materials and byproducts, simplifying the final purification step.

G cluster_activation Activation Step cluster_coupling Coupling Step Cbz_N_Me_Phe This compound Activated_Ester Activated Ester Intermediate Cbz_N_Me_Phe->Activated_Ester Reacts with HOBt HOBt HOBt->Activated_Ester Forms DCC DCC DCC->Activated_Ester Mediates Coupled_Peptide Coupled N-methylated Peptide Activated_Ester->Coupled_Peptide Reacts with Peptide_Ester Peptide-Ester (free amine) Peptide_Ester->Coupled_Peptide Nucleophilic attack caption Solution-Phase Coupling Workflow

Caption: Workflow for solution-phase peptide coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

For the synthesis of longer peptides, SPPS is the method of choice.[7][8] This protocol outlines the incorporation of this compound using standard Fmoc-based SPPS, assuming the C-terminal amino acid is already attached to the resin.

Materials:

  • Fmoc-protected peptide-resin

  • 20% piperidine in DMF

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF and DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.[9] Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is often necessary for N-methylated amino acids.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test or chloranil test). The Kaiser test will be negative for the secondary amine of the newly formed peptide bond.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, coupling, and washing is repeated for the subsequent amino acids in the sequence.

Causality Behind Experimental Choices:

  • Stronger Coupling Reagents: Uronium/aminium-based coupling reagents like HBTU and HATU are generally more effective for coupling sterically hindered amino acids like N-methylated residues compared to carbodiimides alone.

  • Extended Coupling Time: The nucleophilicity of the secondary amine on the N-methylated residue is lower than that of a primary amine, and there is increased steric hindrance. Therefore, a longer reaction time is required to achieve a high coupling efficiency.

Protocol 3: Deprotection of the Cbz Group

The Cbz group is a versatile protecting group that can be removed under several conditions, offering orthogonality with other protecting groups like Boc and Fmoc.[3][]

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[3][11]

Materials:

  • Cbz-protected peptide

  • Palladium on activated carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in MeOH.

  • Carefully add the Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Method 2: Acidic Conditions

In cases where catalytic hydrogenolysis is not feasible (e.g., due to the presence of other reducible functional groups), acidic conditions can be employed.[11]

Materials:

  • Cbz-protected peptide

  • 33% HBr in acetic acid

Procedure:

  • Dissolve the Cbz-protected peptide in a minimal amount of acetic acid.

  • Add the HBr/acetic acid solution at room temperature.

  • Stir for 1-2 hours.

  • The product can be precipitated by the addition of cold diethyl ether and collected by filtration.

G cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis Cbz_Peptide Cbz-Protected Peptide H2_PdC H2, Pd/C Cbz_Peptide->H2_PdC HBr_AcOH HBr in Acetic Acid Cbz_Peptide->HBr_AcOH Deprotected_Peptide1 Deprotected Peptide H2_PdC->Deprotected_Peptide1 Deprotected_Peptide2 Deprotected Peptide HBr_AcOH->Deprotected_Peptide2 caption Cbz Deprotection Pathways

Caption: Common deprotection methods for the Cbz group.

Applications in Drug Discovery

The incorporation of N-methylated amino acids, facilitated by building blocks like this compound, has been instrumental in the development of numerous therapeutic candidates. These modifications can lead to:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Cell Permeability: By disrupting the hydrogen bonding network of the peptide backbone, N-methylation can increase lipophilicity and favor conformations that are more amenable to passive diffusion across cell membranes.[1]

  • Conformational Control: The steric clash between the N-methyl group and the adjacent carbonyl group restricts the rotation around the peptide bond, leading to a more defined and often more bioactive conformation.

This compound is a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[2] Its use allows for the systematic exploration of structure-activity relationships, ultimately leading to the discovery of more potent and drug-like molecules.

Conclusion

This compound is more than just a protected amino acid; it is a strategic building block that empowers the design and synthesis of next-generation peptide therapeutics. Its successful application hinges on a clear understanding of its properties and the nuances of its incorporation into peptide chains. The protocols and rationale presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to leverage the full potential of this important molecule in their drug discovery endeavors.

References

The Strategic Application of Cbz-N-methyl-L-phenylalanine in the Synthesis of Neurokinin Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the role and application of N-Carbobenzyloxy-N-methyl-L-phenylalanine (Cbz-N-methyl-L-phenylalanine) in the synthesis of neurokinin (NK) antagonists. As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, ensuring both technical accuracy and practical insight.

Introduction: The Significance of Neurokinin Antagonism and the Role of Modified Amino Acids

Neurokinin-1 (NK1) receptor antagonists are a class of drugs primarily utilized for their potent antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting (CINV).[1][2] These antagonists function by competitively blocking the binding of Substance P, an excitatory neuropeptide, to NK1 receptors located in the central and peripheral nervous systems.[3][4] This action effectively prevents the transmission of the emetic signal.[5]

In the quest for potent and stable NK1 antagonists, medicinal chemists often turn to modified amino acids to build the core structures of these therapeutic agents. N-methylation of amino acids, such as in this compound, is a key strategy in drug design.[5] This modification offers several advantages:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the amide bond, making the resulting peptide or peptidomimetic structure more resistant to enzymatic degradation.

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target receptor.

  • Improved Pharmacokinetic Properties: The increased lipophilicity resulting from N-methylation can improve membrane permeability and oral bioavailability.

While prominent non-peptidic NK1 antagonists like aprepitant utilize a complex morpholine core not directly synthesized from this compound, this protected amino acid is a crucial building block for a range of peptidic and peptidomimetic neurokinin antagonists currently under investigation.[2][6] This guide will provide detailed protocols for the preparation of this compound and its subsequent application in a representative peptide coupling reaction, a foundational step in the synthesis of such antagonists.

Neurokinin-1 Receptor Signaling Pathway

Neurokinin-1 Receptor Signaling Pathway Neurokinin-1 Receptor Signaling Pathway cluster_cell Neuron Substance_P Substance P NK1_Receptor NK1 Receptor (G-protein coupled) Substance_P->NK1_Receptor Binds to G_Protein G-protein (Gq/11) NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release PKC_Activation PKC Activation DAG_IP3->PKC_Activation Cellular_Response Cellular Response (e.g., Emesis Signal) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist Neurokinin Antagonist (e.g., Aprepitant) Antagonist->NK1_Receptor Blocks Synthesis of this compound Synthesis of this compound Cbz_Phe Cbz-L-phenylalanine Product This compound Cbz_Phe->Product THF, 0°C to RT Reagents 1. NaH 2. CH₃I Reagents->Cbz_Phe Peptide Coupling Reaction Representative Peptide Coupling Cbz_MePhe This compound Product Cbz-MePhe-Trp-OMe Cbz_MePhe->Product Trp_OMe L-tryptophan methyl ester Trp_OMe->Product Reagents EDC, HOBt, DIPEA Reagents->Product DCM, 0°C to RT

References

Troubleshooting & Optimization

Overcoming steric hindrance in Cbz-N-methyl-L-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cbz-N-methyl-L-phenylalanine Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide is designed to provide direct, actionable advice for overcoming the significant steric hindrance encountered when coupling this compound. We will move from frequently asked questions for quick troubleshooting to in-depth guides that explore the mechanics and provide detailed protocols for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial failures and questions encountered during the coupling of this compound and other sterically hindered N-methylated amino acids.

Q1: My standard coupling reaction with HBTU/HCTU failed or gave a very low yield. Why?

A1: The primary reason for failure is severe steric hindrance. The N-methyl group on the phenylalanine backbone dramatically reduces the nucleophilicity of the amine.[1] This bulkiness, compounded by the Cbz protecting group, physically blocks the approach of the activated carboxylic acid from your coupling partner.[1] Standard reagents like HBTU and HCTU are often not potent enough to overcome this energy barrier, leading to incomplete reactions and low yields.[1][2]

Q2: How can I quickly check if my coupling reaction is incomplete?

A2: For N-methylated amino acids, the standard Kaiser test (ninhydrin test) will not work because it relies on primary amines. Instead, you must use a test that can detect secondary amines. The Bromophenol Blue (BPB) test is the recommended method.[3][4] A blue or green color on the resin beads after the test indicates the presence of unreacted free amine, signifying an incomplete coupling.[1] A yellow color indicates a complete reaction.[1]

Q3: Which coupling reagent should I try first for a hindered N-methylated amino acid?

A3: For a first attempt at a difficult coupling like this, a high-potency uronium/aminium salt reagent is recommended. HATU is a widely successful and well-documented reagent for coupling N-methyl amino acids due to its high reactivity and ability to form a highly reactive OAt-active ester.[1][2][5] COMU is another excellent choice, with coupling efficiencies comparable or sometimes superior to HATU, and it offers a better safety profile as it is not derived from the potentially explosive HOAt.[6][7][8]

Q4: My yield improved, but now I'm detecting significant racemization. What's happening?

A4: Racemization is a major risk with N-methylated amino acids. The steric hindrance slows down the desired coupling reaction, prolonging the time the activated amino acid is exposed to basic conditions.[3] This extended exposure increases the chance for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate.[3] The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3]

Q5: What is the single most important change I can make to my protocol to reduce racemization?

A5: The choice of base is critical. Avoid strong, non-hindered bases like DIPEA or triethylamine (TEA) when racemization is a concern.[3][9] Switch to a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) .[3][10][11] These bases are less likely to abstract the acidic alpha-proton from the activated amino acid intermediate, thereby suppressing the formation of the problematic oxazolone.[3]

Part 2: Detailed Troubleshooting Guides & Protocols

This section provides a deeper dive into solving persistent issues with low yield and racemization, complete with mechanistic explanations and step-by-step protocols.

Guide 1: Overcoming Low Coupling Yields

Low yields are the most frequent hurdle. The issue stems from a kinetic barrier; the nucleophilic attack by the N-methyl amine is simply too slow under standard conditions. The strategy is to increase the reactivity of the system or alter conditions to favor the reaction.

G start Low Yield Observed reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) start->reagent Initial Step double_couple Perform Double Coupling reagent->double_couple If yield is still low success High Yield Achieved reagent->success Success conditions Optimize Reaction Conditions double_couple->conditions If still incomplete double_couple->success Success acid_chloride Alternative Activation: Acid Chloride Method conditions->acid_chloride For extremely difficult cases conditions->success Success acid_chloride->success

Caption: Troubleshooting workflow for low coupling yields.

Standard reagents like HBTU are often insufficient. More powerful onium salt reagents are necessary to create a more electrophilic activated ester, accelerating the reaction.

Comparison of Recommended Coupling Reagents:

ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, excellent for hindered couplings, extensive literature support.[1][2][5][6]Derived from explosive HOAt, can cause guanidinylation of the N-terminus if used in excess.[5][6][12]
COMU UroniumReactivity comparable to HATU, superior safety profile (non-explosive), better solubility.[6][7][8]Newer reagent, may be more expensive.
PyAOP PhosphoniumVery effective for N-methyl to N-methyl couplings.[5][13]Generally associated with lower racemization than some uronium salts.[10]
PyBrOP PhosphoniumHighly reactive, useful for exceptionally difficult couplings.[2][14]High reactivity can increase racemization risk if not controlled.[14]
T3P® Phosphonic AnhydrideGood for sterically hindered couplings, often used in solution-phase.[14]Requires a tertiary amine base for activation.

This protocol is a robust starting point for coupling to this compound.

  • Resin Preparation : Swell the peptide-resin in DMF for 30 minutes. If applicable, perform N-terminal deprotection (e.g., with 20% piperidine in DMF) and wash thoroughly.

  • Amino Acid Activation : In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2][3]

  • Base Addition : Add a hindered base, such as 2,4,6-collidine or NMM (8 equivalents), to the activation mixture.[3]

  • Pre-activation : Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions and racemization.[3][15]

  • Coupling : Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.[3] For particularly difficult couplings, extending the time to 24 hours or performing a double coupling may be necessary.[10]

  • Monitoring : Remove a small sample of resin beads, wash thoroughly, and perform a bromophenol blue test to confirm completion.[2][3] If the test is positive (blue/green), perform a second coupling.

For the most challenging couplings where even potent onium salts fail, converting the carboxylic acid to a highly reactive acid chloride can be a powerful strategy.[1][16][17] This method is particularly effective for N-methyl amino acids as they cannot form oxazolone intermediates, thus avoiding that racemization pathway.[18]

This protocol uses bis(trichloromethyl)carbonate (BTC or triphosgene) for the in situ formation of the amino acid chloride.

Caution : BTC and its intermediate, phosgene, are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvent and Base Selection : Use THF or DCM as the solvent. Strictly avoid DMF or NMP , as they can react with BTC.[14] Use collidine as the base for the activation step.[14]

  • Activation : In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 2 eq.) in THF. Add collidine (2 eq.). Cool the solution to 0°C.

  • BTC Addition : Slowly add a solution of BTC (0.7 eq.) in THF to the amino acid solution. Stir at 0°C for 1-2 hours to form the acid chloride.

  • Coupling : In a separate vessel containing your resin-bound this compound, add the freshly prepared acid chloride solution. Then, add a stronger base like DIPEA (several equivalents) to facilitate the coupling reaction.[18]

  • Reaction : Allow the reaction to proceed for 2-4 hours at room temperature, monitoring completion with the bromophenol blue test.

Guide 2: Minimizing Racemization

Controlling stereochemistry is paramount. Racemization occurs when the chiral center (α-carbon) of the activated amino acid epimerizes before the coupling reaction is complete.

Caption: Primary racemization pathway via oxazolone intermediate. Note: Images are placeholders for chemical structures.

  • Choice of Base : This is the most critical factor. As detailed in the FAQs, using a sterically hindered base like 2,4,6-collidine is highly recommended over DIPEA.[3][9] The bulkier base is less efficient at abstracting the α-proton required for oxazolone formation.

  • Coupling Reagent Additives : The additive used with the coupling reagent plays a major role. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are superior to the older 1-hydroxybenzotriazole (HOBt) at suppressing racemization.[10] Reagents that incorporate these additives into their structure, like HATU (HOAt-based) and COMU (Oxyma-based), are therefore preferred.[6][14]

  • Control Reaction Temperature : Lowering the reaction temperature can help reduce the rate of epimerization.[10] While elevated temperatures can help overcome steric hindrance and improve yield, this comes at the cost of increased racemization risk.[10] A balance must be found, often by running the reaction at room temperature or 0°C for a longer duration.

  • Minimize Pre-activation Time : The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.[3][10] Prepare the activated ester solution and add it to the resin-bound amine component as quickly as possible.

References

Navigating the Challenges of N-Methylated Amino Acids: A Technical Guide to Optimizing Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving N-methylated amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in solid-phase peptide synthesis (SPPS) when incorporating these sterically hindered residues. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success. We will focus on the widely used coupling reagent HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and explore strategies to overcome common hurdles.

The N-Methylation Challenge: Why Standard Protocols Falter

N-methylated amino acids are crucial components in many therapeutic peptides, enhancing properties such as metabolic stability, cell permeability, and conformational rigidity.[1] However, the presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[2][3][4] This dramatically slows down the kinetics of peptide bond formation, which can lead to incomplete couplings, racemization, and the formation of side products, ultimately resulting in low yields and impure products.[2]

Standard coupling conditions, often optimized for unmethylated amino acids, are typically insufficient to drive these difficult couplings to completion. The popular and highly efficient aminium-based coupling reagent HCTU, while effective in many cases, can also present challenges when dealing with N-methylated residues.[1] Understanding the interplay between the coupling reagent, the N-methylated amino acid, and the reaction conditions is paramount for success.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the coupling of N-methylated amino acids using HCTU and other reagents.

Question 1: My coupling reaction with an N-methylated amino acid is incomplete, even with extended reaction times. What is happening and how can I fix it?

Answer:

Incomplete coupling is the most common issue when incorporating N-methylated amino acids.[5] The primary cause is the severe steric hindrance imposed by the N-methyl group, which impedes the nucleophilic attack of the secondary amine of the N-methylated residue on the activated carboxylic acid.[3][6] With HCTU, the initial activation of the carboxylic acid is rapid, forming a highly reactive 6-Cl-OBt active ester intermediate.[7] However, the subsequent aminolysis step is significantly slower for N-methylated amino acids compared to their primary amine counterparts.

Troubleshooting Steps & Scientific Rationale:

  • Increase Reagent Equivalents & Optimize Base: While increasing the equivalents of the N-methylated amino acid and coupling reagent is a common first step, a more strategic approach involves optimizing the base. The choice and amount of base are critical. Diisopropylethylamine (DIPEA) is frequently used, but for difficult couplings, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine can reduce side reactions.[5]

  • Pre-activation: A crucial technique is to pre-activate the carboxylic acid with HCTU and the base before adding it to the resin-bound amine. This allows for the formation of the highly reactive ester intermediate without the immediate presence of the sterically hindered amine, which can improve coupling efficiency.

  • Double Coupling: A structured "double coupling" protocol is often more effective than simply extending the reaction time.[3][5][8] After the first coupling and a wash step, a second, fresh solution of activated amino acid is added. This ensures a high concentration of reactants to drive the reaction to completion.

  • Consider Alternative Coupling Reagents: If optimizing HCTU fails, other reagents may be more suitable for particularly difficult couplings.

    • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered more reactive than HCTU and is frequently recommended for coupling N-methylated amino acids.[1][9][10][11]

    • COMU: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent that has shown success with hindered couplings and may offer a better safety profile.[9][11][12]

    • Phosphonium-based reagents: Reagents like PyAOP and PyBOP are also highly effective for these challenging couplings.[2][3][13]

Experimental Protocol: Optimized Double Coupling for N-Methylated Amino Acids

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Coupling:

    • In a separate vessel, dissolve the N-methylated amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow to pre-activate for 2-5 minutes.

    • Add the activated mixture to the resin and couple for 1-2 hours.

  • Wash the resin with DMF (5x).

  • Second Coupling:

    • Repeat step 4 to prepare a fresh solution of activated N-methylated amino acid.

    • Add this to the resin and couple for another 1-2 hours.

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Monitor the reaction completion using a test suitable for secondary amines, such as the bromophenol blue test, as the standard ninhydrin (Kaiser) test is not effective.[1][5]

Question 2: I am observing significant racemization of my N-methylated amino acid after coupling. Why does this happen with HCTU and how can I prevent it?

Answer:

Racemization is a significant risk, particularly with hindered couplings that require longer reaction times and stronger activation.[2][14] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemical integrity. While HCTU is known to suppress racemization effectively, the harsh conditions sometimes needed for N-methylated amino acids can increase this risk.[10][14]

Strategies to Minimize Racemization:

  • Use a Milder or More Hindered Base: Switching from DIPEA to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) can reduce the rate of oxazolone formation.[5]

  • Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can significantly slow the rate of racemization.[5] While this will also slow the coupling reaction, it often has a more pronounced effect on the side reaction.

  • Additive-Based Reagents: Using coupling reagents that are formulated with additives can help suppress racemization. HCTU contains a 6-chloro-HOBt moiety which is effective.[15] For particularly sensitive amino acids, reagents based on HOAt (like HATU) or OxymaPure (like COMU) are generally considered superior in minimizing racemization.[5][12][16]

Data Presentation: Comparison of Coupling Reagents and Conditions

ReagentBaseTemperature (°C)Racemization PotentialCoupling Efficiency
HCTUDIPEA25ModerateGood
HCTUCollidine25Low to ModerateGood
HCTUCollidine0LowModerate to Good
HATUDIPEA25LowExcellent
COMUDIPEA25Very LowExcellent

Note: Data is illustrative and will vary based on the specific N-methylated amino acid and peptide sequence.

Question 3: After coupling my N-methylated amino acid, I'm seeing a side product with a mass corresponding to the addition of a tetramethylguanidinium group. What is this and how do I avoid it?

Answer:

This side product is a result of guanidinylation of the N-terminal amine.[17] HCTU and other aminium/uronium-based reagents can react with nucleophilic amines, leading to the formation of a guanidinium side product that caps the peptide chain and prevents further elongation.[17][18][19] This side reaction is more likely to occur with highly nucleophilic amines or when there is an excess of the coupling reagent.[18]

Visualization: HCTU Activation and Guanidinylation Side Reaction

G cluster_activation Desired Activation Pathway cluster_side_reaction Guanidinylation Side Reaction AA R-COOH (Amino Acid) Activated_Ester Activated 6-Cl-OBt-Ester AA->Activated_Ester + HCTU + Base HCTU HCTU Base Base (e.g., DIPEA) Peptide_Bond Peptide Bond Activated_Ester->Peptide_Bond + Resin-NHR' Resin_Amine Resin-NHR' HCTU_Side HCTU Capped_Peptide Capped Peptide (Guanidinylated) HCTU_Side->Capped_Peptide + Resin-NHR' Resin_Amine_Side Resin-NHR' (Nucleophilic Attack)

Caption: HCTU pathways: desired activation vs. guanidinylation side reaction.

Mitigation Strategies:

  • Avoid Excess Coupling Reagent: Use the minimum amount of coupling reagent required for efficient coupling, typically in slight excess relative to the amino acid. A large excess of HCTU should be avoided.[20]

  • Control Base Equivalents: Using an excessive amount of base can promote side reactions.[20] Typically, 2 equivalents of base per equivalent of amino acid are sufficient.

  • Limit Reaction Time: Prolonged reaction times increase the likelihood of side reactions. A structured double coupling for a defined period is generally better than a single, extended coupling.

  • Consider Phosphonium-Based Reagents: Phosphonium-based reagents like PyBOP do not have the same potential for this side reaction and can be a good alternative if guanidinylation is a persistent issue.[16]

References

Preventing racemization during activation of Cbz-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges associated with the activation of Cbz-N-methyl-L-phenylalanine, focusing on the prevention of racemization. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the stereochemical integrity of your peptides.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you identify the root cause of racemization in your experiments and provide actionable solutions.

Question: I'm observing significant racemization of my this compound after the coupling step. What are the likely causes?

Answer: Significant racemization during the coupling of this compound is a common challenge, primarily due to the increased steric hindrance and electronic effects of the N-methyl group.[1] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate.[1] The key factors contributing to this issue are:

  • Choice of Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to substantial racemization if used without an appropriate additive.[2]

  • Inadequate Racemization Suppressants: The use of less effective additives, such as 1-hydroxybenzotriazole (HOBt), may not be sufficient to prevent racemization with sterically hindered N-methylated amino acids.

  • Base Selection and Strength: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can promote racemization by abstracting the alpha-proton of the oxazolone intermediate. The basicity and steric hindrance of the base play a crucial role.[3]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times increase the rate of racemization.

  • Solvent Polarity: Polar solvents can promote racemization.[4]

Question: My crude peptide product shows two diastereomers on my chromatogram. How can I confirm that the cause is racemization during the this compound coupling step?

Answer: The presence of a diastereomeric pair in your crude product strongly suggests racemization at one of the chiral centers. To confirm that the epimerization is occurring at the this compound residue, you can perform the following diagnostic experiments:

  • Control Coupling with L- and D-Phenylalanine: Synthesize a small amount of the corresponding peptide using Cbz-N-methyl-D-phenylalanine. The resulting diastereomer should have a distinct retention time on your chromatography system. By comparing the chromatograms of your product with those from the L- and D- control reactions, you can identify the peak corresponding to the undesired diastereomer.

  • Varying Coupling Conditions: Systematically alter the coupling conditions for the this compound step while keeping all other steps constant. For example, switch to a known low-racemization coupling reagent (e.g., PyAOP) and observe if the ratio of the diastereomers improves. A significant reduction in the undesired diastereomer peak would point to the coupling step as the source of racemization.

  • Fragment Analysis: If possible, cleave the peptide bond C-terminal to the N-methyl-phenylalanine residue and analyze the resulting fragments. This can help isolate the source of epimerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding best practices for minimizing racemization when working with this compound.

Question: What is the primary chemical mechanism responsible for the racemization of this compound during activation?

Answer: The principal pathway for racemization during the coupling of N-protected amino acids, including this compound, is through the formation of an oxazolone (or azlactone) intermediate.[1][5] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the final peptide product.[1]

Below is a diagram illustrating the racemization mechanism via oxazolone formation.

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Peptide Bond Formation L_Amino_Acid Cbz-N-Me-L-Phe-OH Activated_Intermediate Activated Ester/Anhydride L_Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate (Chiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ L_Peptide L-Peptide Product Oxazolone->L_Peptide + H-AA-R' D_Oxazolone D-Oxazolone Enolate->D_Oxazolone + H+ D_Peptide D-Peptide Product (Racemized) D_Oxazolone->D_Peptide + H-AA-R'

Caption: Racemization of this compound via oxazolone formation.

Question: Which coupling reagents are recommended to minimize racemization with this compound?

Answer: The choice of coupling reagent is critical for suppressing racemization. Onium salt-based reagents are generally superior to carbodiimides for this purpose.

  • Phosphonium Salts: Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective for coupling N-methylated amino acids with minimal racemization.[2][6] Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) was specifically developed to overcome difficult couplings involving N-methyl amino acids.[6]

  • Uronium/Aminium Salts: Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), when used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), also provide excellent results with low racemization.[1]

The following table provides a comparison of common coupling reagents and their relative racemization potential with N-methylated amino acids.

Coupling Reagent ClassExamplesRacemization PotentialNotes
Phosphonium Salts PyAOP, PyBrOPLow Highly recommended for N-methylated amino acids.[2][6]
Uronium/Aminium Salts HATU, HBTULow to Medium Use with additives like HOAt or OxymaPure is crucial.[1]
Carbodiimides DCC, DICHigh Require the use of highly effective additives (HOAt, OxymaPure).[1][2]
Question: What is the role of additives like HOAt and OxymaPure in preventing racemization?

Answer: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential for suppressing racemization, particularly when using carbodiimide or uronium/aminium-based coupling reagents.[1] They function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclization into the problematic oxazolone than the initial activated species. Furthermore, these active esters are highly reactive towards the incoming amine, promoting a rapid coupling reaction that outcompetes the rate of racemization. HOAt and OxymaPure are generally more effective than the traditional additive, 1-hydroxybenzotriazole (HOBt).[1]

Question: How do the choice of base, solvent, and temperature impact racemization?

Answer: The reaction environment plays a significant role in the extent of racemization.

  • Base: The use of a tertiary amine base is often necessary for the coupling reaction to proceed. However, stronger bases can accelerate racemization by promoting the formation of the enolate intermediate.[3] For sensitive couplings, a weaker base with greater steric hindrance, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often preferred over less hindered bases like triethylamine (TEA).[3]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used for peptide synthesis due to their excellent solvating properties. However, it's important to note that polar solvents can promote racemization.[4] In some cases, less polar solvents may be advantageous if solubility allows.

  • Temperature: Racemization is a kinetically controlled process, and its rate increases with temperature. Therefore, it is generally advisable to perform the coupling reaction at room temperature or below (e.g., 0 °C) to minimize epimerization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using PyAOP

This protocol provides a step-by-step method for the activation and coupling of this compound with minimal risk of racemization.

  • Preparation:

    • Dissolve this compound (1.0 eq) in an appropriate volume of anhydrous DMF.

    • In a separate vessel, dissolve the N-terminal amine component (1.0 - 1.2 eq) in anhydrous DMF.

  • Activation:

    • To the solution of this compound, add PyAOP (1.0 eq) and HOAt (1.0 eq).

    • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 5-10 minutes.

  • Coupling:

    • Add the solution of the N-terminal amine component to the activated this compound mixture.

    • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., HPLC, TLC). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with an appropriate aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The following flowchart outlines the key decision points for troubleshooting racemization during the coupling of this compound.

troubleshooting_workflow cluster_coupling Step 1: Coupling Reagent cluster_base Step 2: Base and Conditions cluster_protocol Step 3: Protocol Refinement start High Racemization Observed coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base_conditions Assess Base and Reaction Conditions coupling_reagent->base_conditions Racemization Persists add_additive Add HOAt or OxymaPure. HOAt is superior to HOBt. switch_reagent Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). refine_protocol Refine Coupling Protocol base_conditions->refine_protocol Racemization Persists switch_base Consider a weaker, more hindered base (e.g., 2,4,6-collidine). lower_temp Lower reaction temperature to 0 °C. minimized Racemization Minimized refine_protocol->minimized Successful Optimization preactivation Consider pre-activation of the This compound for a short duration before adding the amine component. solvent_choice If solubility permits, explore less polar solvents. carbodiimide Using Carbodiimide (DIC/DCC)? carbodiimide->add_additive Yes carbodiimide->switch_reagent No base_type Using DIPEA or TEA? base_type->switch_base Yes switch_base->lower_temp preactivation->solvent_choice

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Troubleshooting Incomplete Coupling of N-Methylated Residues in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of incomplete coupling of N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS). N-methylation is a critical tool for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges.[1][2][3] This resource provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-methylated amino acids so difficult in SPPS?

The primary challenge stems from steric hindrance. The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[2][4] This increased steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation.[2][4] This issue is particularly severe when coupling two consecutive N-methylated residues and often results in incomplete reactions, leading to low yields and the presence of deletion sequences in the final product.[4]

Q2: What are the initial signs of an incomplete coupling reaction with an N-methylated residue?

Identifying a difficult coupling early is crucial for a successful synthesis. Key indicators include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on a few washed resin beads indicates the presence of unreacted secondary amines.[4] A complete reaction is indicated by a yellow color.[4] Note that the standard Kaiser test is not suitable for detecting secondary amines like N-methylated residues.[5]

  • Low Crude Peptide Yield: A significantly lower than expected yield of the final peptide after cleavage from the resin is a strong indicator of cumulative incomplete couplings.[3][4]

  • Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry (MS) is the most definitive way to identify incomplete coupling.[4][6][7] The presence of species with molecular weights corresponding to the target peptide minus the mass of one or more amino acids confirms the formation of deletion sequences.[4]

  • Complex HPLC Profile: A high-performance liquid chromatography (HPLC) analysis of the crude product showing multiple peaks suggests a mixture of the desired peptide and various deletion sequences, indicating low purity.[6][8]

Troubleshooting Guides

Problem 1: The bromophenol blue test is positive (blue/green) after coupling an N-methylated amino acid.

This directly indicates that the coupling reaction has not gone to completion. Here’s a systematic approach to resolve this issue:

  • Recouple: Immediately perform a second coupling reaction using a fresh solution of the activated amino acid.[4] For particularly stubborn couplings, a third coupling may be necessary.

  • Increase Reaction Time: Extend the coupling time for the recoupling step. While standard couplings may take 1-2 hours, difficult N-methylated couplings can benefit from extended reaction times of up to 12 hours.[9]

  • Elevate the Temperature: Increasing the reaction temperature to around 50°C can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[4] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective method for driving these difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[4][10]

G start Positive Bromophenol Blue Test recouple Perform a second coupling with fresh reagents start->recouple extend_time Extend coupling time (e.g., 2-4 hours) recouple->extend_time increase_temp Increase temperature (e.g., 50°C or use microwave) extend_time->increase_temp check_again Perform Bromophenol Blue Test again increase_temp->check_again success Coupling Complete (Yellow Test) Proceed to next step check_again->success Test is Yellow failure Coupling Still Incomplete (Blue/Green Test) check_again->failure Test is Blue/Green cap Cap unreacted amines with acetic anhydride failure->cap proceed_capped Proceed with synthesis (accepting deletion sequence) cap->proceed_capped G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-NMe-AA-COOH Fmoc-N-Me-AA-COOH HATU HATU/DIEA Fmoc-NMe-AA-COOH->HATU ActivatedEster Highly Reactive OAt-Active Ester HATU->ActivatedEster PeptideBond Fmoc-N-Me-AA-Peptide-Resin (New Peptide Bond) ActivatedEster->PeptideBond PeptideResin H-Peptide-Resin (N-terminal amine) PeptideResin->PeptideBond StericHindrance Steric Hindrance from N-Methyl Group

References

Technical Support Center: Double Coupling Strategy for Difficult N-Methyl Amino acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of incorporating sterically hindered N-methyl amino acids into peptide sequences. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols centered on the robust double coupling strategy. As researchers, scientists, and drug development professionals, you are likely aware that the unique properties conferred by N-methylation—such as enhanced metabolic stability and cell permeability—are often accompanied by significant synthetic hurdles.[1][2] This resource is designed to equip you with the expert knowledge and practical steps to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-methyl amino acids so challenging in solid-phase peptide synthesis (SPPS)?

The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash slows down the reaction rate and often leads to incomplete coupling, resulting in deletion sequences in the final peptide product.[3][4] The problem is particularly pronounced when coupling two consecutive N-methylated residues.

Q2: What are the initial indicators of a failed or incomplete coupling of an N-methyl amino acid?

Common signs of an inefficient coupling reaction include:

  • A positive Bromophenol Blue test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free secondary amines. A complete reaction is signified by a yellow color.

  • Low final peptide yield: Incomplete couplings at one or more positions will significantly reduce the overall yield of the desired full-length peptide.

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude peptide will reveal peptides that are missing the intended N-methylated amino acid.[3]

Q3: When should I decide to use a double coupling strategy?

A double coupling strategy should be your default approach when incorporating any N-methyl amino acid, especially those with bulky side chains (e.g., N-Me-Val, N-Me-Ile). It is also highly recommended when coupling an amino acid onto an N-methylated residue. If a qualitative test like the bromophenol blue test indicates incomplete coupling after the first attempt, a second coupling is essential to drive the reaction to completion.[3][4]

Q4: Are there alternatives to double coupling for extremely difficult sequences?

Yes, for exceptionally challenging couplings, such as incorporating α,α-disubstituted N-methyl amino acids, you might consider:

  • Triple coupling: Repeating the coupling step a third time can sometimes be effective.

  • Microwave-assisted peptide synthesis (MA-SPPS): The use of microwave energy can accelerate the reaction and improve coupling efficiency.

  • Acyl fluoride formation: Converting the carboxylic acid to a more reactive acyl fluoride can overcome significant steric barriers.[1]

Troubleshooting Guide: The Double Coupling Strategy

Issue 1: The Bromophenol Blue test is still positive (blue/green) after the second coupling.

This indicates a persistent and severe coupling inefficiency.

Troubleshooting Workflow:

start Positive Bromophenol Blue Test (After 2nd Coupling) step1 Step 1: Re-evaluate Coupling Reagent start->step1  If using HBTU/HCTU step2 Step 2: Increase Reaction Time and/or Temperature step1->step2  Switch to HATU, PyAOP, or PyBOP/HOAt step3 Step 3: Consider a More Potent Activation Method step2->step3  If still incomplete end Coupling Issue Resolved step3->end  e.g., Acyl Fluoride Formation

Caption: Troubleshooting workflow for persistent incomplete coupling.

  • Pillar 1: Expertise & Experience (Causality)

    • Re-evaluate your coupling reagent: Standard reagents like HBTU or HCTU may not be potent enough. Switch to a more powerful phosphonium-based reagent like PyAOP or a uranium/aminium reagent like HATU. These form highly reactive esters capable of overcoming significant steric hindrance.[4]

    • Extend the reaction time: For the second coupling, consider extending the reaction time to several hours or even overnight to maximize the chances of completion.

    • Increase the temperature: Gentle heating can provide the necessary activation energy. However, this should be done cautiously as it can increase the risk of racemization, especially with sensitive amino acids.

Issue 2: Mass spectrometry analysis shows a significant amount of a deletion sequence despite a negative Bromophenol Blue test.

This suggests that the Bromophenol Blue test may not be sensitive enough for your particular sequence or that capping of unreacted amines is occurring.

  • Pillar 2: Trustworthiness (Self-Validating System)

    • Quantitative analysis: For critical applications, rely on a more quantitative method to confirm coupling completion. Cleave a small sample of the resin-bound peptide and analyze it by LC-MS to determine the ratio of the desired product to the deletion sequence.

    • Optimize washing steps: Ensure thorough washing of the resin after each step to remove any residual reagents that could interfere with the subsequent reaction or the monitoring test.

Experimental Protocols

Protocol 1: Standard Double Coupling of an N-Methyl Amino Acid using HATU

This protocol assumes a solid-phase synthesis using Fmoc chemistry.

Step-by-Step Methodology:

  • Fmoc Deprotection:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF).

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[2]

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), in DMF.

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 equivalents). Allow pre-activation for 1-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

    • Wash the resin with DMF (3 times).

  • Monitoring the First Coupling (Bromophenol Blue Test):

    • Take a small sample of the resin beads and wash them with methanol.

    • Add a few drops of a 0.05% (w/v) solution of bromophenol blue in DMF.

    • Observe the color. Yellow indicates complete or near-complete coupling. Blue or green indicates the presence of unreacted secondary amines.

  • Second Coupling:

    • Repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-N-methyl amino acid.

    • Agitate for another 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Final Monitoring:

    • Perform the Bromophenol Blue test again to confirm the completion of the coupling.

Protocol 2: Bromophenol Blue Test Solution Preparation and Procedure

Materials:

  • Bromophenol Blue powder

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution Preparation: Dissolve 250 mg of bromophenol blue in 50 ml of DMF to make the test solution.[5]

  • Test Procedure:

    • Remove a small sample of resin (a few beads).

    • Wash the resin sample with methanol.

    • Add 2 ml of the test solution.

    • Observe the color of the suspension.

      • Yellow: Coupling is complete.

      • Blue to Green: Coupling is incomplete; a recoupling is necessary.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methyl Amino Acid Incorporation

Coupling ReagentReagent TypeRelative ReactivityNotes
HBTU/HCTUUronium/AminiumModerateOften insufficient for sterically hindered N-methyl amino acids.[5]
HATUUronium/AminiumHighHighly recommended for difficult couplings; forms a highly reactive OAt-active ester.[1][2]
PyBOP/PyAOPPhosphoniumHighVery effective, with PyAOP often showing superior performance for N-methylated residues.
DIC/HOAtCarbodiimideModerateA cost-effective option, but with slower reaction times compared to uronium/phosphonium reagents.

Visualizations

cluster_deprotection Fmoc Deprotection cluster_coupling1 First Coupling cluster_monitoring1 Monitoring cluster_coupling2 Second Coupling cluster_monitoring2 Final Monitoring deprotect1 Swell Resin in DMF Treat with 20% Piperidine/DMF (5 min) deprotect2 Treat with 20% Piperidine/DMF (15 min) Wash with DMF (5-7x) deprotect1->deprotect2 couple1 Pre-activate Fmoc-N-Me-AA + HATU + DIPEA in DMF Add to Resin Agitate (1-2h) Wash with DMF deprotect2->couple1 monitor1 Bromophenol Blue Test couple1->monitor1 couple2 Repeat Coupling Step with Fresh Reagents Agitate (1-2h) Wash with DMF monitor1->couple2 If Incomplete (Blue/Green) monitor2 Bromophenol Blue Test couple2->monitor2

Caption: Double coupling workflow for N-methyl amino acid incorporation.

References

Capping unreacted amines after failed Cbz-N-methyl-L-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support guide. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the coupling of Cbz-N-methyl-L-phenylalanine and the subsequent capping of unreacted amines. Our goal is to provide you with the causal explanations and validated procedures necessary to ensure the integrity of your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: Why is the coupling of this compound notoriously difficult?

The difficulty arises primarily from significant steric hindrance.[1][2] The presence of a methyl group on the amide nitrogen creates a bulky secondary amine, which physically impedes the approach of the activated carboxyl group of the incoming amino acid.[1][3] This steric bulk slows down reaction kinetics and often leads to incomplete coupling, resulting in lower yields and the formation of undesirable deletion sequences.[1][2]

Q2: What are the immediate signs of a failed or incomplete coupling reaction?

The most direct indicators are positive results from qualitative colorimetric tests performed on a small sample of the peptide-resin after the coupling step.[4]

  • For N-methylated amines , the Bromophenol Blue test is recommended. A blue or green color on the resin beads indicates the presence of unreacted secondary amines, while a yellow color signifies a complete reaction.[1][5]

  • The Kaiser (Ninhydrin) test , while highly sensitive for primary amines, is not reliable for N-terminal secondary amines like N-methyl-phenylalanine and may produce a false negative or a reddish-brown color instead of the characteristic deep blue.[4][6]

Mass spectrometry analysis of the final crude product revealing peptides missing the intended N-methylated residue is another definitive sign of coupling failure.[1]

Q3: What is "capping" and why is it a necessary step after a failed coupling?

Capping is the process of permanently blocking unreacted N-terminal amines by acetylating them.[7] This is a critical damage-control step. If these amines are left unreacted, they can couple with the next amino acid in the sequence, leading to the synthesis of "deletion sequences" – peptides that are missing one amino acid.[4][8] These deletion impurities are often very similar in structure and chromatographic behavior to the target peptide, making them extremely difficult to separate during purification.[4][6] Capping renders the unreacted chains inert to subsequent coupling cycles, simplifying the final purification process.[6][7]

Troubleshooting and Decision Workflow

When a coupling reaction for a sterically hindered residue like this compound fails, a systematic approach is required. The following workflow guides you from initial diagnosis to the final decision to cap.

G cluster_0 Troubleshooting Workflow start Coupling of This compound test Perform Bromophenol Blue Test start->test result Analyze Result test->result recouple Recouple: Perform a second coupling result->recouple Test is Positive (Blue/Green) optimize Optimize Strategy: - Switch to stronger coupling reagent (HATU, COMU) - Increase reagent excess & time - Use microwave assistance result->optimize Recoupling Fails (Still Positive) cap Capping: Permanently block unreacted amines with Acetic Anhydride result->cap Optimization Fails or is Not Desired continue_synthesis Proceed to next deprotection/coupling cycle result->continue_synthesis Test is Negative (Yellow) recouple->test Re-test optimize->test Re-test verify Verify Capping (Negative Bromophenol Blue Test) cap->verify verify->cap Capping Incomplete (Repeat Capping) verify->continue_synthesis Capping Successful

Caption: Troubleshooting workflow for incomplete coupling.

Troubleshooting Guide: From Recoupling to Capping
ProblemPotential Cause(s)Recommended Solution(s)
Positive Bromophenol Blue test after initial coupling Steric Hindrance: The bulky nature of this compound prevents efficient reaction.[1][9]1. Recouple: Immediately perform a second "double coupling" with fresh reagents.[4][6] This is often sufficient for moderately difficult couplings.
Positive test after recoupling Insufficient Reagent Potency: Standard coupling reagents (e.g., HBTU) may be too weak.[1][3]2. Change Coupling Strategy:    • Switch Reagent: Upgrade to a more powerful coupling reagent like HATU, HCTU, PyAOP, or COMU, which are known for high efficiency in difficult couplings.[1][4][5]    • Increase Equivalents & Time: Use a higher excess of the protected amino acid and coupling reagents and extend the reaction time to several hours or overnight.[2][4]
Positive test after optimization attempts Severe Steric Hindrance / Peptide Aggregation: The growing peptide chain may be aggregating, or the steric barrier is too high for the chosen conditions.[10]3. Cap the Unreacted Amines: If subsequent coupling attempts fail, capping is the recommended final action to prevent the formation of deletion sequences.[4][6] Treat the resin with a capping mixture, typically acetic anhydride and a base.[4]

Experimental Protocols

Protocol 1: Bromophenol Blue Test (for Secondary Amines)

This test is used to qualitatively detect the presence of unreacted secondary amines (like N-methylated residues) on the resin.[5]

  • Sample Preparation: Collect a small sample of resin beads (10-20) in a small test tube and wash them thoroughly with methanol or DMF to remove any residual reagents.[5]

  • Reagent Addition: Add 2-3 drops of a 0.1% (w/v) solution of bromophenol blue in DMF.

  • Observation: Agitate the suspension and observe the color of the beads and the solution.[5]

    • Yellow: Complete coupling (no free amines).[1]

    • Blue or Green: Incomplete coupling (free amines present).[1][5]

Protocol 2: Standard Capping with Acetic Anhydride

This protocol describes the most common and widely accepted method for acetylating unreacted primary and secondary amines on the peptide-resin.[4][7]

  • Resin Preparation: After a failed coupling attempt, thoroughly wash the peptide-resin with DMF (3-5 times) to remove all residual coupling reagents and amino acids.[7][11]

  • Prepare Capping Solution: Freshly prepare a capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example:

    • Capping Mix A: Acetic Anhydride / Pyridine / DMF (e.g., 5:5:90, v/v/v).

    • Capping Mix B: Acetic Anhydride / DIPEA / DMF (e.g., 1:1:8, v/v/v or using 50 equivalents of each based on resin substitution).[4][6][11]

  • Capping Reaction: Add the freshly prepared capping solution to the washed resin, ensuring the beads are fully suspended. Agitate the mixture at room temperature for 30 minutes.[11][12]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess capping reagents and byproducts.[4][7]

  • Verification: Perform a Bromophenol Blue test (Protocol 1) to confirm the absence of free amines. The test should be negative (yellow).[5] If the test is still positive, repeat the capping procedure.[11]

Mechanism of Acetic Anhydride Capping

The capping reaction is a straightforward nucleophilic acylation. The unreacted amine on the peptide chain acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A base, such as pyridine or DIPEA, facilitates the reaction by acting as a proton scavenger. This results in the formation of a stable, unreactive acetamide bond.

Caption: Acetylation of an unreacted amine with acetic anhydride.

Q4: Are there alternatives to acetic anhydride for capping?

Yes, although acetic anhydride is the standard, alternatives can be used, particularly if it is unavailable due to restrictions.[13] Other simple anhydrides, such as propionic anhydride , can serve the same purpose.[13][14] Additionally, some protocols suggest using a mixture of acetic acid (0.5M), DIPEA (0.56 M), and a coupling reagent like DIC (0.5M) or HBTU (0.45M) .[13]

References

Technical Support Center: Synthesis of Poly-N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of poly-N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with synthesizing these valuable molecules. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, including metabolic stability and cell permeability.[1][2] However, this modification introduces significant synthetic challenges, primarily due to steric hindrance.[3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve yields and overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of poly-N-methylated peptides so challenging?

A1: The core challenge lies in steric hindrance. The methyl group on the amide nitrogen of an N-methylated amino acid creates a bulky environment, impeding the approach of the incoming activated amino acid.[5] This makes forming the peptide bond more difficult compared to standard peptide synthesis with primary amines. The problem is magnified when coupling two consecutive N-methylated residues, often resulting in incomplete reactions, low yields, and the formation of deletion sequences.[5]

Q2: What are the key benefits of incorporating N-methylation into peptides?

A2: N-methylation offers several advantages for therapeutic peptide development. It can significantly enhance metabolic stability by protecting the peptide backbone from enzymatic degradation by proteases.[3][6] This modification also increases the lipophilicity of the peptide, which can improve its permeability across cell membranes.[3][7] Furthermore, N-methylation can constrain the peptide's conformation, potentially locking it into a bioactive structure for improved receptor binding and selectivity.[2]

Q3: How do I monitor the progress of a coupling reaction involving an N-methylated amino acid?

A3: Traditional monitoring methods like the Kaiser test (ninhydrin test) are not suitable for N-methylated residues because they react with primary amines to produce a color change, and N-methylated amino acids have secondary amines. A more appropriate method is the bromophenol blue test.[5][8] A blue or green color on the resin beads indicates the presence of unreacted free amine (incomplete coupling), while a yellow color signifies a complete reaction.[5]

Q4: What is the difference between incorporating pre-synthesized N-methylated amino acids and on-resin N-methylation?

A4: Both are valid strategies. Using pre-synthesized Fmoc-protected N-methylated amino acids is the most direct approach during standard Solid-Phase Peptide Synthesis (SPPS).[2] On-resin N-methylation involves synthesizing the peptide chain and then chemically modifying specific amide nitrogens on the solid support.[9][10] The on-resin approach can be useful for creating peptide libraries or when the desired N-methylated building block is not commercially available.

Q5: Can N-methylation affect the solubility of my peptide?

A5: Yes, N-methylation can significantly impact solubility. By removing a hydrogen bond donor, N-methylation increases the hydrophobicity of the peptide.[3] This can lead to aggregation and precipitation, especially for sequences with multiple N-methylated residues or other hydrophobic amino acids.[11] Careful selection of solvents and buffers is crucial for handling and purifying these peptides.[11]

Troubleshooting Guide: Improving Yields and Purity

This section addresses specific problems you may encounter during the synthesis of poly-N-methylated peptides.

Problem 1: Low Coupling Efficiency and Incomplete Reactions

Symptom: The bromophenol blue test remains blue or green after an extended coupling time. Mass spectrometry analysis of the crude product shows significant deletion sequences.

Causality: The primary cause is the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows down the acylation reaction.[3][4] This is particularly problematic when coupling a sterically bulky amino acid onto an N-methylated residue or when coupling two consecutive N-methylated residues.

Solutions:

  • Enhance Reagent Potency: Switch to more powerful coupling reagents. While standard reagents like HBTU or HCTU may be sufficient for some couplings, sterically hindered junctions often require stronger activators.[5] Consider using HATU, HCTU, or COMU, and for extremely difficult cases, phosphonium salt-based reagents like PyBOP or halogenating reagents like PyBroP can be effective.[8][12]

  • Optimize Reaction Conditions: Increase the reaction temperature to 50°C or utilize a microwave synthesizer to provide the necessary energy to overcome the activation barrier.[5][9] Extended reaction times (e.g., 2-4 hours) are also recommended.

  • Employ "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[8] This can help drive the reaction to completion.

  • Ensure Proper Resin Swelling: Before the first coupling step, ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes.[5] Proper swelling is critical for reagent accessibility to all reaction sites.

Table 1: Recommended Coupling Reagents for N-Methylated Residues

Reagent FamilyExamplesPotencyNotes
Uronium/Aminium SaltsHBTU, HCTUStandardEffective for less hindered couplings.
Uronium/Aminium SaltsHATU, COMUHighRecommended for most N-methylated couplings.[8]
Phosphonium SaltsBOP, PyBOP, PyAOPVery HighExcellent for highly hindered couplings, but may be more expensive.[12]
Halogenating ReagentsPyBroP, BOP-ClHighestUsed for the most challenging couplings, such as N-Me-Val or consecutive N-methylated residues.[5]
Problem 2: Side Reactions During On-Resin N-Methylation

Symptom: Mass spectrometry analysis reveals unexpected byproducts, and the final yield of the desired peptide is low after purification.

Causality: The on-resin N-methylation process, particularly the Fukuyama-Mitsunobu method, involves multiple steps that can lead to side reactions if not carefully controlled. For instance, incomplete sulfonylation before the methylation step can result in unwanted modifications.[5] Additionally, prolonged exposure to the base (e.g., DBU) used for desulfonylation can cause side reactions, especially with sensitive residues like Aspartic acid.[5][10]

Solutions:

  • Ensure Complete Sulfonylation: Before adding the methylating agent, confirm the complete protection of the amide nitrogen as a sulfonamide. This can be monitored by a test cleavage and LC-MS analysis of a small resin sample.

  • Optimize Base Exposure: Minimize the time the peptide is exposed to DBU during the desulfonylation step.[5] Following a well-established protocol with optimized reaction times is crucial.

  • Consider Alternative Methylation Strategies: Recent advancements have led to faster and more efficient on-resin N-methylation protocols, some reducing the total time from hours to under an hour, which can minimize side reactions.[10][13]

Problem 3: Peptide Aggregation During Synthesis or Purification

Symptom: The resin beads clump together during synthesis, leading to poor reagent diffusion and incomplete reactions. The crude peptide is difficult to dissolve or precipitates during HPLC purification.

Causality: The increased hydrophobicity from N-methylation can lead to strong intermolecular interactions, causing the peptide chains to aggregate on the resin or in solution.[11] This is more common in longer, poly-N-methylated sequences.

Solutions:

  • Incorporate Solubilizing Elements: If the sequence allows, the introduction of hydrophilic residues or the use of pseudo-proline dipeptides can disrupt secondary structures that lead to aggregation.[14]

  • Optimize Solvents: During purification, dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before adding the aqueous HPLC mobile phase can prevent precipitation.[11]

  • Adjust HPLC Conditions: Use a shallower gradient during RP-HPLC to improve the separation of the target peptide from aggregated impurities. Modifying the mobile phase with additives or changing the column chemistry can also be beneficial.

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of an Fmoc-N-methylated Amino Acid

This protocol outlines a robust method for coupling an Fmoc-protected N-methylated amino acid onto a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the temperature can be increased to 50°C.[5]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a bromophenol blue test.[5] A yellow color indicates complete coupling. If the beads are blue or green, consider a recoupling step (repeat steps 3 and 4).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu Method)

This protocol describes a common method for site-selective N-methylation of a peptide on the solid support.[10]

  • Sulfonylation: To the deprotected N-terminal amine on the resin, add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in NMP. Agitate for 1-2 hours.

  • Methylation: Wash the resin thoroughly. To the sulfonamide-resin, add a solution of triphenylphosphine (5 eq.) and diisopropyl azodicarboxylate (DIAD, 5 eq.) in THF. Then add methanol (10 eq.) and agitate for 30 minutes.

  • Desulfonylation: Wash the resin. Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Agitate for 20 minutes (can be done in two 10-minute steps).[5]

  • Washing and Confirmation: Wash the resin thoroughly. A small sample can be cleaved and analyzed by LC-MS to confirm successful methylation.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G start Low Yield / Incomplete Coupling (Positive Bromophenol Blue Test) check_swelling Verify Adequate Resin Swelling start->check_swelling Initial Check reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) conditions Optimize Reaction Conditions (Increase Temp / Time, Microwave) reagent->conditions double_couple Perform Double Coupling conditions->double_couple re_test Re-test with Bromophenol Blue double_couple->re_test check_swelling->reagent If Swelling is OK success Proceed to Next Step re_test->success Test Negative (Yellow) failure Consult Senior Scientist / Re-evaluate Sequence re_test->failure Test Still Positive (Blue) G cluster_synthesis Synthesis cluster_analysis Analysis & Purification spps Solid-Phase Peptide Synthesis (SPPS) methylation N-Methylation Step (Building Block or On-Resin) spps->methylation cleavage Cleavage from Resin methylation->cleavage crude Crude Peptide cleavage->crude purification RP-HPLC Purification ms Mass Spectrometry (LC-MS) purification->ms nmr NMR Spectroscopy (Optional) ms->nmr final Pure N-Methylated Peptide ms->final crude->purification

References

Side reactions associated with Cbz deprotection and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz or Z) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the challenges and avoiding common side reactions associated with the removal of this widely used amine protecting group.

Introduction: The Cbz Group and Its Removal

The Carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in the 1930s, has been a cornerstone of peptide synthesis and complex molecule construction for decades.[1][2] Its stability under a range of conditions, coupled with the variety of methods for its removal, makes it a versatile tool for synthetic chemists.[1] The most common deprotection strategies include:

  • Catalytic Hydrogenolysis: The most prevalent method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzyl C-O bond.[1][3][4]

  • Acid-Catalyzed Cleavage: Using strong acids like HBr in acetic acid or milder Lewis acids to effect removal.[3][5][6]

  • Nucleophilic Cleavage: An emerging method using nucleophiles, such as thiols, to deprotect sensitive substrates.[3][7][8][9]

While effective, each method is susceptible to specific side reactions that can compromise yield, purity, and even the integrity of the target molecule. This guide provides in-depth troubleshooting advice and preventative strategies to ensure clean and efficient Cbz deprotection.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Cbz deprotection in a direct question-and-answer format.

Category 1: Catalytic Hydrogenolysis (e.g., H₂, Pd/C)
Question: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer: This is a frequent challenge with several potential root causes. A systematic approach is key to identifying and solving the issue.

  • Potential Cause 1: Catalyst Poisoning

    • The Chemistry: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, phosphorus compounds.[3][10][11] These substances strongly adsorb to the catalyst's active sites, preventing the substrate from binding and reacting.

    • Solution:

      • Purify the Starting Material: Ensure your Cbz-protected compound is free from sulfur-containing impurities.

      • Choose an Alternative Method: If your substrate inherently contains sulfur, catalytic hydrogenolysis is often unsuitable. Consider acid-catalyzed or nucleophilic cleavage methods which are not prone to catalyst poisoning.[10][12][13]

  • Potential Cause 2: Poor Catalyst Activity

    • The Chemistry: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and will diminish over time due to oxidation or improper storage.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst for challenging reactions.[10][12][13]

      • Increase Catalyst Loading: Increasing the catalyst loading from a standard 5-10 mol% to 20 mol% can sometimes overcome activity issues.[12]

      • Use a More Active Catalyst: For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[3][13]

  • Potential Cause 3: Insufficient Hydrogen

    • The Chemistry: The reaction requires a sufficient supply of hydrogen for complete conversion. Atmospheric pressure (e.g., from a balloon) may be inadequate for sterically hindered or complex substrates.[10][12]

    • Solution: Increase the hydrogen pressure using a hydrogenation apparatus, often to 50 psi or higher.[10][12]

  • Potential Cause 4: Product Inhibition

    • The Chemistry: The deprotected amine product, being a Lewis base, can coordinate to the palladium catalyst surface, effectively inhibiting its activity.[12][13]

    • Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, preventing its coordination to the catalyst and maintaining catalytic turnover.[3][12]

  • Potential Cause 5: Inadequate Mixing

    • The Chemistry: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate, hydrogen, and catalyst are in constant contact.

    • Solution: Ensure vigorous stirring or mechanical agitation throughout the reaction.[10][12][13]

Troubleshooting Workflow: Incomplete Hydrogenolysis

start Incomplete or Slow Hydrogenolysis c1 Is the substrate pure? (No Sulfur) start->c1 c2 Is the catalyst fresh and active? c1->c2 Yes s1_yes Purify Substrate c1->s1_yes No s1_no Consider Alternative Deprotection Method c1:e->s1_no  Contains S c3 Is H₂ pressure sufficient? c2->c3 Yes s2 Use Fresh/Higher Loading of Catalyst (e.g., Pd(OH)₂/C) c2->s2 No c4 Is mixing vigorous? c3->c4 Yes s3 Increase H₂ Pressure (e.g., >50 psi) c3->s3 No c5 Consider Product Inhibition c4->c5 Yes s4 Improve Agitation c4->s4 No s5 Add Weak Acid (e.g., Acetic Acid) c5->s5 Yes s1_yes->c2 s2->c3 s3->c4 s4->c5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Question: I am observing reduction of other functional groups (alkenes, aryl halides, nitro groups). How can I improve selectivity?

Answer: This is a classic chemoselectivity problem. Standard catalytic hydrogenation is a powerful reducing method and often lacks selectivity for the Cbz group over other reducible functionalities.[7][10][12]

  • Solution 1: Switch to Catalytic Transfer Hydrogenolysis

    • The Chemistry: This method uses a hydrogen donor molecule (e.g., ammonium formate, formic acid, cyclohexadiene) to generate hydrogen in situ on the catalyst surface.[3] This often provides a milder, more controlled reduction, enhancing selectivity.[10][12]

    • Recommendation: Use ammonium formate with Pd/C in a protic solvent like methanol. This is often effective at removing Cbz groups while preserving double bonds or aryl halides.[1][11][12]

  • Solution 2: Use a Non-Reductive Deprotection Method

    • The Chemistry: To completely avoid unwanted reductions, you must switch to a method that does not involve a reductive mechanism.

    • Recommendation: Acid-catalyzed cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage are excellent choices for substrates with reducible groups.[6][8][10][12]

Question: I am seeing an N-benzyl side product. What causes this?

Answer: The formation of an N-benzyl side product can occur, particularly when the reaction stalls or if there is an insufficient source of hydrogen.[6][10]

  • The Chemistry: Under hydrogen-deficient conditions, the intermediate benzyl carbocation or a related species can be trapped by the newly formed amine, leading to N-benzylation.

  • Solution: Ensure a consistent and sufficient supply of hydrogen throughout the reaction. If using a hydrogen balloon, ensure it remains inflated. For larger-scale reactions, a regulated hydrogen supply is recommended.

Category 2: Acid-Catalyzed Cleavage
Question: During my deprotection with HBr in acetic acid, I am getting an acetylated side product. How do I prevent this?

Answer: This is a common side reaction where the deprotected amine, a potent nucleophile, attacks the acetic acid solvent, leading to the formation of an N-acetyl amide.[10][12]

  • The Chemistry: The reaction is an equilibrium, but under the reaction conditions, the formation of the stable amide can be significant, especially if the reaction is heated or run for an extended period.

  • Solution 1: Use a Non-Nucleophilic Acid/Solvent System

    • Recommendation: Switch to a system like HCl in a non-acetylating solvent such as dioxane or isopropanol.[10][12] Trifluoroacetic acid (TFA) can also be used, but be aware that it is a very strong acid that may cleave other acid-sensitive groups like Boc.[5][10]

  • Solution 2: Use Milder Lewis Acid Conditions

    • Recommendation: The AlCl₃ in hexafluoroisopropanol (HFIP) system is an excellent, mild alternative that avoids this side reaction.[6][8][10] It is performed at room temperature and shows broad functional group tolerance.[8]

Category 3: Safety & Byproduct Concerns
Question: I am concerned about generating genotoxic byproducts in my late-stage synthesis. What should I avoid?

Answer: This is a critical consideration, especially in drug development. Certain reagents generate highly reactive and potentially genotoxic byproducts that can be difficult to remove.

  • Problematic Reagent: TMS-Iodide

    • The Chemistry: While effective for Cbz cleavage, trimethylsilyl iodide (TMSI) generates benzyl iodide as a byproduct.[7] Benzyl iodide is a potent alkylating agent and is considered a potential genotoxic impurity.[7][12]

    • Solution: Avoid methods that produce such reactive byproducts, particularly in late-stage synthesis where purity is paramount.[7][12] Safer alternatives include:

      • Catalytic Hydrogenation: Byproducts are toluene and CO₂, which are easily removed.[10]

      • Nucleophilic Cleavage with 2-Mercaptoethanol: This newer method produces a benzylated thiol, which is generally less reactive and easier to remove than benzyl iodide.[7][8][9][10]

      • Mild Lewis Acid (AlCl₃/HFIP): This method avoids the formation of highly reactive alkylating agents.[10]

Decision Guide: Selecting the Right Deprotection Method

Choosing the correct deprotection strategy from the outset is the most effective way to avoid side reactions. Use the following diagram and table to guide your decision based on the functional groups present in your substrate.

Decision Tree for Cbz Deprotection

start Start: Cbz-Protected Substrate q2 Contains Sulfur? start->q2 q1 Contains Reducible Groups? (Alkenes, NO₂, Aryl-X) q3 Contains other Acid-Sensitive Groups? q1->q3 No r2 Use Transfer Hydrogenolysis (Milder Option) q1->r2 Yes (Mild) r3 Use Acidic or Nucleophilic Cleavage q1:e->r3 q2->q1 No q2->r3 Yes r1 Use Catalytic Hydrogenolysis (H₂, Pd/C) q3->r1 No r4 Use Nucleophilic Cleavage (2-Mercaptoethanol) q3:e->r4  Yes (Alternative) r5 Use Mild Lewis Acid (AlCl₃/HFIP) q3->r5 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Comparison of Cbz Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][10]Incompatible with reducible groups (alkenes, alkynes, NO₂, aryl halides); catalyst poisoning by sulfur; safety concerns with H₂ gas.[1][7][10]
Transfer Hydrogenolysis Ammonium Formate, Pd/CMilder and often more selective than H₂ gas; avoids handling flammable gas.[3][10]Can still reduce highly sensitive groups; may require heat.
Acidic Cleavage (Strong) HBr in Acetic AcidFast and effective; metal-free.[5][6]Harsh conditions; can cleave other acid-sensitive groups; risk of solvent acylation (e.g., acetylation).[10][12]
Acidic Cleavage (Mild) AlCl₃, HFIPExcellent functional group tolerance (preserves reducible groups); mild (room temp); metal-free.[6][8][10]HFIP is an expensive solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective for sensitive substrates; avoids heavy metals and harsh acids; tolerates sulfur.[7][8][9]Thiol reagent has an unpleasant odor; requires heating.[10][12]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This protocol is suitable for substrates lacking easily reducible functional groups.

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Solvent (Methanol, Ethanol, or Ethyl Acetate), Hydrogen gas supply.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol).[1][13]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).[1] Caution: Pd/C can be pyrophoric.

    • Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

    • Place the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure).[3][13]

    • Stir the reaction vigorously at room temperature and monitor progress by TLC or LC-MS.[13]

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid

Use this method for substrates that are sensitive to reduction but stable to strong acid.

  • Materials: Cbz-protected amine, 33% HBr in acetic acid, Anhydrous diethyl ether.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of 33% HBr in acetic acid at room temperature.[12]

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[5][12]

    • Upon completion, precipitate the product by adding an excess of cold, anhydrous diethyl ether.

    • Collect the solid amine hydrobromide salt by filtration, wash with ether, and dry under vacuum.[5][12]

Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

An excellent method for sensitive substrates containing reducible groups.[8]

  • Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Procedure:

    • In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in HFIP.[13]

    • Add AlCl₃ (typically 1.5-3.0 equiv) portion-wise. An exotherm may be observed.

    • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent, dry, and concentrate.

Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol

A superior method for complex substrates bearing multiple sensitive functionalities, including sulfur.[8][9]

  • Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium phosphate (or potassium acetate), N,N-Dimethylacetamide (DMAC).

  • Procedure:

    • To a solution of the Cbz-protected amine (1.0 equiv) in DMAC, add potassium phosphate (2-4 equiv).[12]

    • Add 2-mercaptoethanol (2.0 equiv).[9][12]

    • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[8][9][12]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry, and concentrate.

References

Technical Support Center: Navigating the Cleavage of Highly Lipophilic and N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often formidable challenges associated with cleaving highly lipophilic and N-methylated peptides from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals who encounter difficult cleavage reactions, low yields, and purity issues with these complex peptide sequences. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and optimize your cleavage protocols.

Introduction: The Dual Challenge of Lipophilicity and N-Methylation

Highly lipophilic and N-methylated peptides represent a class of molecules with immense therapeutic potential, often exhibiting enhanced metabolic stability and membrane permeability.[1][2] However, these same properties present significant hurdles during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection step.

Lipophilicity contributes to poor solvation of the peptide-resin matrix in standard cleavage cocktails, leading to incomplete reactions. Furthermore, the cleaved hydrophobic peptide may be difficult to precipitate and prone to aggregation.[3][4]

N-methylation of the peptide backbone introduces two primary complications:

  • Steric Hindrance: The methyl group on the amide nitrogen can sterically hinder the approach of cleavage reagents, such as trifluoroacetic acid (TFA), to the acid-labile linker, slowing down the cleavage reaction.[5]

  • Increased Propensity for Side Reactions: N-methylated peptides, particularly at the N-terminus, are susceptible to unique side reactions like N-terminal deletion under acidic conditions.[6]

This guide will provide a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my cleavage yield of a highly lipophilic, N-methylated peptide consistently low?

A1: Low cleavage yield in this context is often a multifactorial problem. The primary culprits are incomplete cleavage from the resin and loss of peptide during workup.

  • Incomplete Cleavage: The combination of high lipophilicity and N-methylation can severely limit the access of TFA to the cleavage site. The hydrophobic peptide chain can collapse onto itself and the resin, creating a non-polar microenvironment that repels the highly polar acidic cleavage cocktail. The steric bulk of N-methyl groups further exacerbates this issue.[5]

  • Peptide Solubility: Highly lipophilic peptides may exhibit partial solubility in the ether used for precipitation, leading to significant product loss in the supernatant.[4] Concentrating the TFA solution before precipitation can sometimes mitigate this.[7]

Q2: I observe a significant side product with a lower molecular weight than my target peptide. What is it and how can I prevent it?

A2: This is a classic sign of N-terminal deletion , a side reaction particularly prevalent in peptides with an N-terminal N-methylated amino acid.[6] Under strong acidic conditions, the carbonyl oxygen of the N-terminal acetyl or other acyl group can act as a nucleophile, attacking the adjacent carbonyl group and leading to the cleavage of the first N-methylated residue.[6]

To mitigate this:

  • Modify the N-terminus: Replacing the N-terminal acetyl group with a functionality that reduces the nucleophilicity of the carbonyl oxygen, such as a methoxycarbonyl group, can prevent this side reaction.[6]

  • Optimize Cleavage Conditions: Using milder cleavage conditions, such as lower temperatures and shorter reaction times, can reduce the extent of this side reaction.[6]

Q3: How do I choose the right cleavage cocktail for my specific peptide?

A3: The ideal cleavage cocktail is highly dependent on the peptide sequence. A standard "one-size-fits-all" approach is often inadequate for these challenging peptides. A good starting point is a trial cleavage on a small amount of resin.[8][9]

Here is a table summarizing common cleavage cocktails and their applications:

Cleavage Cocktail (Reagent)Composition (v/v)Key Applications & Considerations
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OSuitable for simple peptides. Often insufficient for highly lipophilic or N-methylated sequences.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, and Trp.[10][11]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols, effective for scavenging trityl cations.[11]
"Low Odor" Cocktail TFA, TIS, H₂O, 3,6-Dioxa-1,8-octanedithiol (DODT)DODT is a less volatile substitute for EDT.
HFIP-based Cleavage 0.1 N HCl in Hexafluoro-2-propanol (HFIP)An alternative to TFA for final cleavage, though HFIP is also a regulated solvent.[12]
Q4: My cleaved peptide is an insoluble "goo" after ether precipitation. How can I handle it?

A4: This is a common issue with highly lipophilic peptides. Here are a few strategies:

  • Alternative Precipitation Solvents: Try precipitating in a different non-polar solvent, such as a mixture of ether and hexane.

  • Direct Solubilization: After removing the bulk of the TFA under a stream of nitrogen, attempt to dissolve the crude peptide directly in a suitable solvent for purification, such as DMSO or a high concentration of acetonitrile/water with 0.1% TFA.

  • Co-solvents: For peptides that are difficult to dissolve, adding a small amount of an organic co-solvent like DMSO (5-10%) to your aqueous buffer can significantly improve solubility.[3]

Troubleshooting Guide: A Systematic Approach

This section provides a structured, question-and-answer guide to troubleshoot specific problems you may encounter during the cleavage of highly lipophilic, N-methylated peptides.

Problem 1: Incomplete Cleavage

How do I confirm incomplete cleavage?

After the standard cleavage and workup, perform a test cleavage on the remaining resin. If a significant amount of your target peptide is detected in the second cleavage solution by HPLC or mass spectrometry, the initial cleavage was incomplete.

What are the primary causes of incomplete cleavage?

  • Poor Resin Swelling and Solvation: The hydrophobic nature of the peptide and resin can prevent the cleavage cocktail from penetrating the resin beads.

  • Steric Hindrance: N-methyl groups can physically block access to the cleavage site.[5]

  • Insufficient Cleavage Time or Temperature: The reaction may not have proceeded to completion under the initial conditions.

What are the solutions?

  • Optimize the Cleavage Cocktail:

    • Increase Scavenger Concentration: For peptides with multiple sensitive residues, ensure an adequate concentration of appropriate scavengers.

    • Consider Additives: The addition of a co-solvent like dichloromethane (DCM) to the TFA cocktail can sometimes improve swelling of the resin and solvation of the lipophilic peptide.

  • Extend Cleavage Time and/or Increase Temperature:

    • Perform a time-course experiment (e.g., 2, 4, 6 hours) at room temperature to determine the optimal cleavage duration.[13]

    • If extended time at room temperature is insufficient, consider a heated cleavage at 38°C for a shorter duration (e.g., 30-60 minutes).[14]

  • Repeat the Cleavage: If a test cleavage shows significant remaining peptide, a second cleavage of the entire batch of resin is warranted.

G start Low Yield of Cleaved Peptide confirm Perform Test Cleavage on Resin start->confirm incomplete Incomplete Cleavage Confirmed confirm->incomplete cause1 Poor Resin Swelling/Solvation incomplete->cause1 Yes cause2 Steric Hindrance incomplete->cause2 Yes cause3 Insufficient Reaction Time/Temp incomplete->cause3 Yes end Improved Cleavage Yield incomplete->end No, investigate other issues (e.g., precipitation loss) solution1 Optimize Cleavage Cocktail (e.g., add DCM) cause1->solution1 solution2 Extend Cleavage Time or Increase Temperature cause2->solution2 cause3->solution2 solution3 Perform a Second Cleavage solution1->solution3 solution2->solution3 solution3->end G start Crude Peptide Sample hplc HPLC Separation start->hplc ms Mass Spectrometry Analysis hplc->ms data_analysis Data Analysis ms->data_analysis main_peak Identify Main Peak data_analysis->main_peak impurities Identify Impurity Peaks data_analysis->impurities mw_confirm Confirm Molecular Weight of Main Peak main_peak->mw_confirm mw_impurities Determine Molecular Weights of Impurities impurities->mw_impurities purity Calculate Purity mw_confirm->purity side_reactions Identify Side Reactions mw_impurities->side_reactions end Purity Assessment and Troubleshooting Plan purity->end side_reactions->end

References

Using microwave irradiation to improve difficult coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS). This guide is designed for researchers, chemists, and drug development professionals who are looking to harness the power of microwave irradiation to overcome challenges in difficult cross-coupling reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to ensure your success.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to address specific problems you may encounter in the lab. We diagnose the likely causes and provide actionable, field-tested solutions.

Q1: My reaction shows low or no conversion to the desired product.

This is the most common issue faced when developing a new microwave-assisted protocol. The lack of product formation can stem from several factors, often related to energy absorption and thermal management.

Possible Causes & Suggested Solutions

  • Insufficient Temperature: The activation energy barrier is not being overcome. While microwaves offer rapid heating, the set temperature might still be too low.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C. In a sealed vessel, you can safely exceed the solvent's atmospheric boiling point, which is a primary advantage of MAOS.[1][2] A common rule of thumb is that a 10 °C temperature increase can roughly double the reaction rate.[3]

  • Poor Microwave Absorption: The reaction mixture is not efficiently coupling with the microwave energy. This is common when using non-polar solvents.

    • Solution 1 (Solvent Change): Switch to a more polar solvent with a higher dielectric loss tangent. Solvents like DMF, NMP, DMAc, or ethylene glycol are excellent microwave absorbers.[1][4] If substrate solubility is an issue, consider a mixture of a polar and a non-polar solvent.

    • Solution 2 (Susceptors/Additives): For reactions requiring non-polar solvents like toluene or hexane, add a small amount of a highly absorbing, inert material (a susceptor) like silicon carbide or ionic liquids to the reaction mixture.[4][5] Alternatively, adding a small volume of a polar co-solvent can dramatically improve heating rates.[5]

  • Catalyst Deactivation: The palladium catalyst may be improperly activated or is deactivating before the reaction completes. This is a known issue in many cross-coupling reactions.

    • Solution: Use a modern pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)2.[6] Ensure solvents are adequately degassed to remove oxygen, which can oxidize and deactivate the active catalyst.

  • Inadequate Stirring: A lack of vigorous stirring can lead to localized overheating and thermal gradients, causing decomposition in one part of the vessel while another part remains too cool to react.[7]

    • Solution: Always use a properly sized magnetic stir bar and ensure it is spinning effectively throughout the irradiation period. This is critical for achieving uniform bulk temperature.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Low or No Product Conversion q_temp Is the reaction temperature sufficient? start->q_temp s_inc_temp Increase Temperature (10-20 °C increments) q_temp->s_inc_temp No q_solvent Is the solvent a good microwave absorber? q_temp->q_solvent Yes end_node Re-run Experiment s_inc_temp->end_node s_chg_solvent Switch to a polar solvent (e.g., DMF, NMP) or add a susceptor q_solvent->s_chg_solvent No q_catalyst Is the catalyst active and stable? q_solvent->q_catalyst Yes s_chg_solvent->end_node s_chg_catalyst Use a pre-catalyst. Degas solvents thoroughly. q_catalyst->s_chg_catalyst No q_stir Is stirring adequate for thermal homogeneity? q_catalyst->q_stir Yes s_chg_catalyst->end_node s_stir Use appropriate stir bar. Ensure vigorous stirring. q_stir->s_stir No q_stir->end_node Yes s_stir->end_node

Caption: Troubleshooting workflow for low-yield microwave reactions.

Q2: I'm observing significant decomposition, charring, or the formation of black palladium metal.

This indicates that the reaction conditions are too harsh, leading to the breakdown of your substrates, reagents, or the catalyst itself.

Possible Causes & Suggested Solutions

  • Excessive Temperature / Localized Overheating: The bulk temperature or localized "hot spots" are exceeding the decomposition threshold of your molecules.[8] Microwave fields are not perfectly uniform, and without proper stirring, some areas can become superheated.[7][9]

    • Solution 1: Reduce the set temperature by 15-25 °C. Even a small reduction can prevent thermal decomposition while still providing sufficient energy for the reaction.

    • Solution 2: If your instrument supports it, use the simultaneous cooling feature. This allows you to apply high microwave power for rapid energy transfer while an external coolant flow removes excess heat, preventing thermal runaway.[10]

    • Solution 3: Reduce the reaction time. Many microwave-assisted reactions are complete in minutes; prolonged heating can lead to product degradation.

  • Catalyst Agglomeration (Pd Black): High temperatures and concentrations can cause palladium nanoparticles to agglomerate and precipitate out of solution as inactive "palladium black."

    • Solution: Lower the reaction temperature and/or reduce the catalyst loading. Often, microwave conditions allow for significantly lower catalyst concentrations than conventional heating.[11][12] Using a ligand that better stabilizes the Pd(0) species can also prevent this.

Q3: My reaction is giving inconsistent yields and is not reproducible.

Reproducibility issues are frustrating and often point to subtle variations in experimental setup or measurement.

Possible Causes & Suggested Solutions

  • Inaccurate Temperature Measurement: Most modern microwave reactors use an infrared (IR) sensor on the outer surface of the vial. If the vial is dirty or the reaction volume is too low, this reading may not reflect the true internal temperature.

    • Solution: For precise method development, use a reactor equipped with an internal fiber-optic temperature probe. This provides the most accurate reading of the bulk solution temperature. If using an IR sensor, ensure the reaction volume is sufficient (typically >2 mL for a 10 mL vial) and the vial surface is clean.

  • Inhomogeneous Reaction Mixture: If your base or other reagents are not fully dissolved (e.g., K₂CO₃ in THF), the reaction becomes a heterogeneous mixture.[13] This can lead to inconsistent heating and variable reaction rates.

    • Solution: Ensure vigorous stirring. If possible, choose a solvent system where all components are soluble at the reaction temperature. For Suzuki couplings, a small amount of water is often added to help dissolve inorganic bases and facilitate the catalytic cycle.[13][14]

  • Vial and Stir Bar Inconsistency: Variations in glass thickness of vials or the size/shape of stir bars can alter the microwave field distribution and stirring efficiency, leading to different results.

    • Solution: Use only certified microwave reaction vials from a single source. Use the same size and type of stir bar for all parallel experiments.

Frequently Asked Questions (FAQs)

Q1: How do I translate a conventional heating protocol to a microwave-assisted method?

Answer: The process is straightforward.

  • Keep Reagents Constant: Start with the same catalyst, base, and substrate concentrations as the conventional method.

  • Choose an Appropriate Solvent: If the original solvent is a poor microwave absorber (e.g., toluene), consider switching to a polar equivalent like DMF or using a co-solvent system.[15]

  • Set the Temperature: A good starting point is 20-40 °C higher than the reflux temperature of the conventional method. Sealed vessels make this possible and safe.[1][2]

  • Drastically Reduce Time: A reaction that took 12-24 hours conventionally might be complete in 10-30 minutes in the microwave.[16] Set an initial time of 20 minutes and analyze the results to optimize further.

  • Prioritize Temperature Control: Use a "temperature control" setting rather than "power control." This allows the instrument to modulate microwave power to maintain a stable target temperature, preventing overshoot and decomposition.[1]

Decision Tree for Method Conversion

Method_Conversion start Conventional Protocol (e.g., Toluene, 110°C, 18h) q_solvent Is the solvent a good microwave absorber? start->q_solvent s_keep_solvent Keep Solvent q_solvent->s_keep_solvent Yes s_change_solvent Switch to Polar Solvent (e.g., DMF, NMP) q_solvent->s_change_solvent No set_temp Set Temperature 20-40°C higher than conventional (e.g., 140°C) s_keep_solvent->set_temp s_change_solvent->set_temp set_time Drastically Reduce Time (e.g., 20 min) set_temp->set_time set_control Use 'Temperature Control' Mode set_time->set_control run_exp Run Initial Microwave Experiment set_control->run_exp

Caption: Decision tree for converting a conventional to a microwave protocol.

Q2: What's the fundamental difference between sealed and open-vessel microwave chemistry?

Answer: The key difference is pressure.

  • Sealed Vessel: The reaction is performed in a vessel capped to withstand high pressures (up to 30 bar).[3] This allows a solvent to be heated far beyond its normal boiling point (superheating).[2] This is the primary source of the dramatic rate enhancements (up to 1000-fold) seen in MAOS, as reaction kinetics are highly temperature-dependent.[1][10]

  • Open Vessel: The reaction is performed at atmospheric pressure, often with a reflux condenser. The maximum temperature is limited to the solvent's boiling point. While not as dramatic as sealed-vessel reactions, open-vessel MAOS still offers faster and more uniform heating compared to an oil bath, often resulting in 10-fold rate increases.[1] This setup is ideal for larger-scale reactions or when trying to closely mimic conventional reflux conditions.

Q3: Can microwave energy itself damage my molecules or catalyst?

Answer: No, the energy of microwave photons (at 2.45 GHz) is approximately 0.037 kcal/mol, which is far too low to break chemical bonds (typically 80-120 kcal/mol).[10] The effect of microwaves is purely kinetic, arising from rapid dielectric heating.[8][10] Any decomposition observed is a result of excessive temperature (a thermal effect), not a direct "microwave effect" on the molecular structure.

Data and Protocols

Table 1: Solvent Selection Guide for Microwave Chemistry

The choice of solvent is critical for efficient microwave heating. Polar molecules interact strongly with the electric field of the microwaves, generating heat through dipolar rotation.[8]

SolventAtmospheric Boiling Point (°C)Microwave Absorption
High Absorbers
Ethanol78High
Methanol65High
Ethylene Glycol197High
N,N-Dimethylformamide (DMF)153High
N-Methyl-2-pyrrolidone (NMP)202High
Medium Absorbers
Water100Medium
Acetonitrile82Medium
1,4-Dioxane101Medium
Low/Non-Absorbers
Toluene111Low
Hexane69Low
Carbon Tetrachloride77Low

Data compiled from sources.[1][4]

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a starting point for the coupling of an aryl bromide with an arylboronic acid.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst. For example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more modern pre-catalyst at lower loading (e.g., 1 mol%).

  • Solvent Addition: Add 4 mL of a solvent system, for example, a 3:1 mixture of 1,4-dioxane and water. The water helps dissolve the inorganic base.[14]

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic (instrument will adjust to maintain temperature)

    • Pre-stirring: 15 seconds

  • Workup: After the reaction cools, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl chloride with a primary or secondary amine. These reactions are notoriously difficult and benefit greatly from microwave heating.

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), a palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%), the corresponding phosphine ligand (e.g., tBuXPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol) to a 10 mL microwave vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox and add the amine (1.2 mmol) followed by 4 mL of a dry, degassed solvent such as 1,4-dioxane or toluene. While toluene is a poor absorber, the ionic nature of the reaction mixture often allows for sufficient heating.[15]

  • Sealing: Securely cap the vial immediately.

  • Microwave Irradiation: Place the vial in the reactor and set the parameters:

    • Temperature: 120 °C

    • Time: 30 minutes

    • Power: Dynamic

    • Pre-stirring: 15 seconds

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

References

Validation & Comparative

A Comparative Guide to Cbz-N-methyl-L-phenylalanine and Fmoc-N-methyl-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of N-Methylated Peptides

N-methylation, the substitution of a methyl group for a hydrogen on the backbone amide nitrogen, is a powerful tool in medicinal chemistry. This seemingly minor modification can profoundly enhance the therapeutic properties of peptides. N-methylated peptides often exhibit increased metabolic stability due to resistance against enzymatic degradation, improved membrane permeability leading to better oral bioavailability, and fine-tuned receptor binding affinity.[1][2][3] The renowned immunosuppressant, cyclosporine A, which contains seven N-methylated residues, stands as a testament to the pharmacokinetic benefits of this modification.[2]

However, the incorporation of N-methylated amino acids into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic hurdles. The primary challenge lies in the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine.[2][4][5] This steric bulk can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and difficult purifications, which ultimately lowers the final crude yield and purity.[4][6][7]

This guide provides an in-depth comparison of two commonly used protected forms of N-methyl-L-phenylalanine for SPPS: Carboxybenzyl (Cbz)-N-methyl-L-phenylalanine and 9-fluorenylmethyloxycarbonyl (Fmoc)-N-methyl-L-phenylalanine. We will explore the fundamental differences in their protecting group strategies, experimental workflows, and the implications for synthesizing N-methylated peptides.

Orthogonal Protection Strategies: The Core of SPPS

Successful SPPS relies on the principle of orthogonal protection.[8][9] This strategy employs protecting groups that can be removed under specific, distinct conditions without affecting other protecting groups on the peptide chain.[8][9] The two dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[8][10]

  • Boc/Bzl Strategy: This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl)-based groups for more permanent side-chain protection. While both are removed by acid, their lability differs, allowing for selective deprotection.[9]

  • Fmoc/tBu Strategy: This is a truly orthogonal system where the base-labile Fmoc group protects the α-amino group, and acid-labile tert-butyl (tBu)-based groups protect the side chains.[9][11] This allows for selective deprotection with base without affecting the side-chain protecting groups.[1][9]

The choice between Cbz-N-methyl-L-phenylalanine and Fmoc-N-methyl-L-phenylalanine is fundamentally a choice between these two overarching synthetic strategies.

Head-to-Head Comparison: Cbz vs. Fmoc for N-methyl-L-phenylalanine

FeatureThis compoundFmoc-N-methyl-L-phenylalanine
Protecting Group Carboxybenzyl (Cbz or Z)9-fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[12]Mild base, typically 20% piperidine in DMF.[1][11][13]
Orthogonality Orthogonal to Boc and Fmoc groups.[12]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[1][11]
SPPS Strategy Primarily compatible with Boc/Bzl strategy or for N-terminal capping.Standard for Fmoc/tBu SPPS.[1][13]
Stability Stable to basic and mildly acidic conditions.[12]Stable to acid but labile to base.[11]
Monitoring Deprotection is not easily monitored by UV.Deprotection can be monitored by the UV absorbance of the dibenzofulvene-piperidine adduct.[14]
Side Reactions Potential for incomplete hydrogenolysis.Diketopiperazine formation, especially at the dipeptide stage.[15]

In-Depth Analysis of Each Derivative

This compound: A Classic Choice with Specific Applications

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[12] It is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]

Key Characteristics:

  • Robust Stability: Cbz-protected amines are stable to a wide array of conditions, including the basic conditions used for Fmoc deprotection and the mild acidic conditions sometimes used in SPPS.[12]

  • Unique Cleavage: The primary method for Cbz group removal is catalytic hydrogenolysis, a mild condition that is orthogonal to most other protecting groups used in peptide synthesis.[12] Strong acids like HBr in acetic acid can also be used.[12]

Use in SPPS: While not the standard for iterative α-amino protection in modern automated SPPS, this compound has its place. It is often used in solution-phase peptide synthesis or for the introduction of a Cbz-protected N-methylated residue at the N-terminus of a peptide synthesized via Fmoc/tBu SPPS.[16] In this latter scenario, the entire peptide is synthesized, the final N-terminal Fmoc group is removed, and then this compound is coupled as the final residue. The Cbz group then remains during the final trifluoroacetic acid (TFA)-mediated cleavage and side-chain deprotection.[16][17]

Workflow for N-Terminal Capping with this compound:

Cbz_Capping_Workflow Start Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling: Cbz-N-Me-Phe-OH HBTU/HOBt, DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Final_Cleavage Final Cleavage (e.g., 95% TFA) Washing2->Final_Cleavage End Cbz-(N-Me-Phe)-Peptide Final_Cleavage->End

Caption: Workflow for N-terminal capping with this compound.

Fmoc-N-methyl-L-phenylalanine: The Modern Standard for SPPS

The Fmoc group is the dominant choice for temporary α-amino protection in modern SPPS.[1][13] Its base-lability allows for mild and highly orthogonal deprotection cycles.[1][11]

Key Characteristics:

  • Mild Deprotection: The Fmoc group is readily cleaved by secondary amines, most commonly 20% piperidine in DMF, via a β-elimination mechanism.[13][14][18]

  • Orthogonality: This deprotection condition is orthogonal to the acid-labile side-chain protecting groups (like tBu, Boc, Trt) used in the Fmoc/tBu strategy.[1][11]

  • Reaction Monitoring: The cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance. This allows for real-time, quantitative monitoring of the deprotection step.[14]

Use in SPPS: Fmoc-N-methyl-L-phenylalanine is the standard building block for incorporating N-methylated phenylalanine residues within a peptide sequence using the Fmoc/tBu strategy.[1][19]

General SPPS Cycle with Fmoc-N-methyl-L-phenylalanine:

Fmoc_SPPS_Cycle Start H₂N-Peptide-Resin Coupling Coupling: Fmoc-N-Me-Phe-OH HBTU/HOBt, DIPEA Start->Coupling Washing1 DMF Wash Coupling->Washing1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Fmoc_Deprotection Washing2 DMF Wash Fmoc_Deprotection->Washing2 Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle

Caption: General SPPS cycle for incorporating Fmoc-N-methyl-L-phenylalanine.

Experimental Protocols

Protocol 1: Coupling of Fmoc-N-methyl-L-phenylalanine in Manual SPPS

This protocol outlines a single coupling cycle for a sterically hindered N-methylated amino acid.

Materials:

  • Rink Amide resin with N-terminally deprotected peptide

  • Fmoc-N-methyl-L-phenylalanine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[20]

  • HOBt (1-Hydroxybenzotriazole)[21]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • Kaiser Test Reagents[14]

Procedure:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, confirmed by a positive Kaiser test.[14]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[22]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of N-methylated amino acids, longer coupling times are often necessary.[4][5]

  • Monitoring the Coupling: After the coupling time, take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[11][14]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[22]

  • Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[22] The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

Materials:

  • Peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • N-Terminal Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the final peptide-resin using the standard piperidine treatment.

  • Resin Preparation: Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by preparative HPLC.

Overcoming the Challenges of N-Methylated Peptide Synthesis

The reduced reactivity of N-methylated amino acids requires optimized coupling conditions to achieve high yields.

  • Powerful Coupling Reagents: Uronium/aminium salt-based reagents like HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts like PyBOP are more effective than carbodiimides for these difficult couplings.[6][23] The combination of HBTU and HOBt is a robust system that promotes the formation of a highly reactive HOBt active ester, which enhances coupling efficiency and suppresses racemization.[21][22][24]

  • Elevated Temperatures: Microwave-assisted SPPS can significantly accelerate the slow coupling reactions of sterically hindered amino acids like N-methyl-phenylalanine, driving them to completion more efficiently.[5][25]

  • Extended Reaction Times: For particularly difficult couplings, such as coupling an amino acid onto an N-methylated residue, extended reaction times and double coupling cycles are often necessary.[2][6]

Conclusion: Making an Informed Choice

The selection between this compound and Fmoc-N-methyl-L-phenylalanine is dictated by the overall synthetic strategy.

  • Fmoc-N-methyl-L-phenylalanine is the clear choice for routine incorporation of N-methylated residues in a standard, automated, or manual Fmoc/tBu SPPS workflow. Its compatibility with the most common orthogonal protection scheme makes it a versatile and practical building block.

  • This compound serves more specialized roles. It is an excellent option for solution-phase synthesis or for the specific task of capping the N-terminus of a peptide with a stable, non-Fmoc protecting group. Its unique hydrogenolysis cleavage condition provides an additional layer of orthogonality that can be exploited in the synthesis of complex peptides.

Ultimately, a deep understanding of the chemical properties of each protecting group and the inherent challenges of N-methylated peptide synthesis is crucial for the successful design and execution of these demanding synthetic projects. By employing optimized coupling strategies and selecting the appropriate protected amino acid, researchers can effectively harness the power of N-methylation to develop next-generation peptide therapeutics.

References

A Comparative Guide to Coupling Cbz-N-methyl-L-phenylalanine: HATU vs. HBTU

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Cbz-N-methyl-L-phenylalanine, into peptide chains is a critical strategy in medicinal chemistry for enhancing metabolic stability, increasing membrane permeability, and modulating conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge to efficient peptide bond formation, often leading to low yields, slow reaction rates, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to the success of the synthesis.

This guide provides an in-depth, objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, for the specific and challenging application of coupling this compound. By examining their mechanisms of action, supported by experimental evidence from challenging peptide syntheses, this document will equip researchers with the knowledge to make an informed decision for optimizing their protocols.

Understanding the Reagents: A Mechanistic Divide

The fundamental difference in performance between HATU and HBTU lies in their chemical structures and the nature of the active esters they form.

HBTU: The Standard in Peptide Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a well-established and effective coupling reagent. In the presence of a tertiary base such as N,N-Diisopropylethylamine (DIPEA), HBTU activates a carboxylic acid by forming an O-acylisouronium intermediate, which is then converted into a benzotriazole active ester (OBt-ester). This OBt-ester is then susceptible to nucleophilic attack by the amine component to form the desired peptide bond.

HBTU_Mechanism CarboxylicAcid CarboxylicAcid Base Base CarboxylicAcid->Base HBTU HBTU Carboxylate Carboxylate HBTU->Carboxylate ActiveEster ActiveEster Amine Amine ActiveEster->Amine

HATU: Engineered for Higher Reactivity

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of the standard benzotriazole (HOBt).[1] This seemingly small change has a profound impact on reactivity. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU.[1] This enhanced reactivity leads to faster and more complete coupling reactions.[2]

HATU_Mechanism CarboxylicAcid CarboxylicAcid Base Base CarboxylicAcid->Base HATU HATU Carboxylate Carboxylate HATU->Carboxylate ActiveEster ActiveEster Amine Amine ActiveEster->Amine

Head-to-Head Performance Comparison

While direct, peer-reviewed comparative studies on the coupling of this compound are not extensively available, a wealth of data from the synthesis of other "difficult" peptides and N-methylated systems provides a clear and consistent picture of HATU's superior performance.

The steric bulk of the N-methyl group and the phenyl side chain in this compound slows the rate of nucleophilic attack by the amine component. This prolonged reaction time under basic conditions increases the risk of a major side reaction: racemization. N-methylated amino acids are particularly prone to racemization through the formation of a 5(4H)-oxazolone intermediate.[3] The faster acylation rates achieved with HATU are crucial for minimizing the lifetime of this activated intermediate, thereby suppressing epimerization.[2][4]

Experimental evidence from challenging peptide syntheses, such as the acyl carrier protein (ACP) fragment (65-74), consistently demonstrates HATU's superiority in achieving higher purity and better yields compared to HBTU.[1][5]

ParameterHATUHBTURationale & References
Coupling Efficiency High to Very High HighHATU's formation of the more reactive OAt-ester leads to more complete reactions, which is critical for sterically hindered residues like N-methylated amino acids.[1][6]
Reaction Speed Faster SlowerThe enhanced reactivity of the OAt-ester results in significantly faster coupling kinetics.[2][4]
Racemization Risk Lower HigherFaster reaction times minimize the opportunity for oxazolone formation and subsequent epimerization, a known issue with N-methylated amino acids.[3][7]
Purity (Difficult Sequences) HigherLowerIn benchmark syntheses like ACP (65-74), HATU yields purer crude products with fewer deletion sequences.[1][5]
Recommendation for N-Methyl Amino Acids Highly Recommended Less EffectiveMultiple sources explicitly state that HATU is a more successful and reliable reagent for incorporating N-methylated amino acids.[6][8]

Recommended Experimental Protocol: Coupling with HATU

This protocol provides a robust, field-proven methodology for the coupling of this compound to a resin-bound amine using HATU. This method prioritizes efficiency and minimizes racemization.

Protocol_Workflow Start Start: Resin-bound amine Preactivation Pre-activation: 1. Dissolve Cbz-N(Me)Phe-OH, HATU in DMF 2. Add DIPEA 3. Mix for 2-5 mins Start->Preactivation Coupling Coupling: 1. Add pre-activated solution to resin 2. Agitate for 2-4 hours at RT Preactivation->Coupling Monitoring Monitoring: 1. Take resin sample 2. Wash beads 3. Perform Bromophenol Blue test Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Wash Washing: Wash resin with DMF, DCM Monitoring->Wash Coupling Complete End End: Coupled Peptide Wash->End

Materials:
  • Resin with N-terminal amine (e.g., Rink Amide resin)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Bromophenol Blue test solution

Procedure:
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel. If starting from an Fmoc-protected resin, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Pre-activation (Critical Step): In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF.[6]

  • Add DIPEA (8 equivalents) to the solution from Step 2.[6]

  • Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed this time, as it could lead to side reactions. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the drained, deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours. The extended time is necessary to overcome the steric hindrance of the N-methylated residue.[3]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, then DCM, and perform a Bromophenol Blue test to check for the presence of free secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[6]

  • Recoupling (If Necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 2-7 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

For the efficient and stereochemically secure coupling of this compound, the experimental evidence overwhelmingly supports the use of HATU over HBTU.

  • HATU is the superior choice due to its ability to form a highly reactive OAt-ester, which accelerates the coupling reaction. This increased speed is the most critical factor in minimizing the risk of racemization, a significant concern for N-methylated amino acids.[2][7]

  • HBTU , while a competent reagent for many standard couplings, is less effective for sterically demanding residues.[6] Its slower reaction kinetics can lead to incomplete coupling and a higher degree of epimerization when used with substrates like this compound.

Therefore, for researchers and drug development professionals working with N-methylated amino acids, HATU is the more reliable and efficient coupling reagent, leading to higher purity products and greater synthetic success.

References

A Senior Application Scientist's Guide to Mitigating Epimerization in N-Methylated Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics

N-methylated amino acids are a cornerstone of modern peptidomimetic design. The strategic replacement of an amide proton with a methyl group can dramatically enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] This modification, however, introduces a significant synthetic challenge: an increased propensity for epimerization at the α-carbon during peptide bond formation. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and may exhibit altered biological activity, potentially compromising the efficacy and safety of the final therapeutic agent.[4]

This guide provides an in-depth analysis of the factors governing epimerization in N-methylated amino acid coupling reactions. We will delve into the underlying mechanisms, offer a comparative analysis of commonly used coupling reagents supported by experimental data, and provide detailed protocols for both minimizing and quantifying this detrimental side reaction. Our goal is to equip you with the knowledge and practical tools to navigate the complexities of synthesizing N-methylated peptides with high chiral purity.

Understanding the Mechanisms of Epimerization

In standard peptide couplings, the primary pathway for racemization is through the formation of a 5(4H)-oxazolone intermediate. However, for N-methylated amino acids, this pathway is generally suppressed. Instead, epimerization primarily proceeds through two main base-catalyzed mechanisms:

  • Direct Enolization: The absence of the N-H proton in N-methylated amino acids increases the acidity of the α-proton. A base can directly abstract this proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[5]

  • Oxazolium-5-oxide Formation: While traditional oxazolone formation is hindered, N-methylated amino acids can form an oxazolium-5-oxide intermediate, which can also lead to epimerization.[5]

Mechanisms of Epimerization in N-Methylated Amino Acid Coupling cluster_0 Direct Enolization Pathway cluster_1 Oxazolium-5-oxide Pathway A N-Methylated Amino Acid C Planar Enolate Intermediate A->C α-proton abstraction B Base (e.g., DIPEA) D L-Isomer C->D Reprotonation E D-Isomer (Epimer) C->E Reprotonation F Activated N-Methylated Amino Acid G Oxazolium-5-oxide Intermediate F->G Cyclization H Epimerized Product G->H Ring Opening

Caption: Mechanisms of epimerization in N-methylated amino acid coupling.

Comparative Analysis of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is a critical factor in controlling epimerization. Reagents that promote rapid amide bond formation while minimizing the lifetime of reactive intermediates are generally preferred. Below is a comparison of commonly used uronium/aminium and phosphonium salt-based coupling reagents.

Coupling ReagentClassKey AdvantagesReported Epimerization Levels for N-Methylated Couplings
HATU Uronium/AminiumHighly effective for sterically hindered couplings, including N-methylated amino acids.[6][7]Generally low, but can be significant with strong bases like DIPEA and prolonged pre-activation.[4][8]
HCTU/HBTU Uronium/AminiumCost-effective and widely used.Generally less effective than HATU for N-methylated couplings, with a higher risk of epimerization.[9]
COMU Uronium/AminiumHigh coupling efficiency, comparable to HATU. Safer alternative to benzotriazole-based reagents.[10][11]Reduced epimerization compared to HBTU/HATU.[10]
PyAOP PhosphoniumHighly effective for coupling N-methylated amino acids, particularly when coupling two N-methylated residues. Avoids guanidinium formation side reaction.[12]Generally very low.
PyBOP PhosphoniumA reliable reagent for both solution and solid-phase synthesis.Can be less effective for hindered N-methylated couplings compared to PyAOP or HATU.[8]

Disclaimer: The epimerization levels are highly dependent on the specific amino acids being coupled, the base, solvent, temperature, and reaction time. The information in this table is intended as a general guide based on available literature.

Key Factors Influencing Epimerization

Beyond the coupling reagent itself, several other experimental parameters must be carefully controlled to minimize epimerization:

  • Base: The choice and stoichiometry of the base are crucial. Sterically hindered, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA) , which can more readily promote α-proton abstraction.[5]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) can promote epimerization.[5] Where solubility allows, less polar solvents may be advantageous.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of epimerization.[5]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component should be avoided, as it increases the time the activated species is exposed to basic conditions, thereby increasing the risk of epimerization.[4][5]

Experimental Protocols

Protocol 1: Comparative Analysis of Coupling Reagents for the Synthesis of a Model Dipeptide (Fmoc-N-Me-Phe-Val-OMe)

This protocol outlines a procedure to compare the effectiveness of different coupling reagents in minimizing the epimerization of Fmoc-N-Me-Phe-OH when coupled to H-Val-OMe.

Experimental Workflow for Comparative Analysis cluster_0 Dipeptide Synthesis cluster_1 Epimerization Analysis A Dissolve Fmoc-N-Me-Phe-OH, H-Val-OMe, and Additive (e.g., OxymaPure) in DMF B Add Coupling Reagent (e.g., HATU, COMU) A->B C Add Base (e.g., DIPEA, NMM) B->C D Stir at Room Temperature C->D E Work-up and Purification D->E F Isolate Dipeptide E->F G Acid Hydrolysis of Dipeptide F->G H Derivatization with Marfey's Reagent G->H I LC-MS Analysis H->I J Quantify L-D/L-L Ratio I->J

Caption: Experimental workflow for the comparative analysis of coupling reagents.

Materials:

  • Fmoc-N-Me-Phe-OH

  • H-Val-OMe·HCl

  • Coupling Reagents: HATU, COMU, PyAOP

  • Additives: OxymaPure

  • Bases: DIPEA, NMM

  • Solvent: Anhydrous DMF

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve Fmoc-N-Me-Phe-OH (1.0 eq), H-Val-OMe·HCl (1.0 eq), and OxymaPure (1.0 eq) in anhydrous DMF.

  • Coupling Reagent Addition: To each vial, add the respective coupling reagent (HATU, COMU, or PyAOP; 1.0 eq).

  • Base Addition: Add the base (DIPEA or NMM; 2.0 eq) to each reaction mixture.

  • Reaction: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixtures with ethyl acetate, wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptides by flash column chromatography.

  • Analysis: Determine the extent of epimerization for each reaction using the analytical protocol described below.

Protocol 2: Synthesis of Fmoc-N-Methyl-L-Amino Acids

A common method for the synthesis of Fmoc-N-methyl-L-amino acids involves a two-step procedure from the corresponding Fmoc-L-amino acid.[13][14]

  • Oxazolidinone Formation: React the Fmoc-L-amino acid with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene with azeotropic removal of water.

  • Reductive Cleavage: The resulting oxazolidinone is then reductively cleaved using a reducing agent such as triethylsilane in the presence of a Lewis acid like trifluoroacetic acid to yield the Fmoc-N-methyl-L-amino acid.

Analytical Methods for Quantifying Epimerization

Accurate quantification of epimerization is essential for validating and optimizing coupling protocols. The two most common methods are chiral HPLC and Marfey's method coupled with LC-MS.

Chiral HPLC Analysis

Direct analysis of the crude or purified peptide on a chiral stationary phase (CSP) can resolve the diastereomeric products (e.g., L-L and L-D dipeptides). The relative peak areas can then be used to determine the percentage of epimerization. A variety of chiral columns are commercially available, and the optimal column and mobile phase conditions must be determined for each specific peptide.[15][16]

Marfey's Method

Marfey's method is a highly sensitive and widely used technique for determining the stereochemistry of amino acids.[17][18][19]

Principle: The peptide is first hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The L- and D-amino acids form diastereomeric adducts with L-FDAA, which can be separated and quantified by reverse-phase HPLC, typically coupled with mass spectrometry (LC-MS). The L-amino acid derivative generally elutes earlier than the D-amino acid derivative.

Protocol for Epimerization Analysis using Marfey's Method:

  • Peptide Hydrolysis:

    • Place a known amount of the synthesized dipeptide (e.g., 1 mg) in a hydrolysis tube.

    • Add 6 M HCl (e.g., 200 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to complete dryness.

  • Derivatization:

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 20 µL of 1 M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

  • LC-MS Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 column.

    • Use a suitable gradient of acetonitrile and water containing 0.1% formic acid to separate the diastereomeric derivatives.

    • Monitor the elution of the derivatized amino acids by UV absorbance at 340 nm and by mass spectrometry to confirm the identity of the peaks.

    • Integrate the peak areas of the L-L and L-D diastereomers to calculate the percentage of epimerization.

Conclusion and Recommendations

The synthesis of N-methylated peptides with high chiral integrity is an achievable goal with careful consideration of the reaction conditions. While the steric hindrance of the N-methyl group presents a challenge, the selection of an appropriate coupling reagent, in conjunction with optimized base, solvent, and temperature, can significantly suppress epimerization.

For routine couplings of N-methylated amino acids, HATU and COMU in the presence of a weak base like NMM offer a good balance of efficiency and low epimerization. For particularly challenging couplings, such as those involving two adjacent N-methylated residues, phosphonium-based reagents like PyAOP may provide superior results. It is imperative to perform reactions at reduced temperatures and to minimize pre-activation times.

Ultimately, the optimal conditions will be sequence-dependent. Therefore, for critical applications, it is highly recommended to perform a preliminary screening of coupling reagents and conditions, using sensitive analytical techniques like Marfey's method or chiral HPLC to quantify the level of epimerization. By adopting a systematic and data-driven approach, researchers can confidently incorporate N-methylated amino acids into their peptide designs, unlocking their full therapeutic potential.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing N-methyl-L-phenylalanine: A Comparative Analysis of Fragmentation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-Methylated Peptides

In the realm of therapeutic peptide development and chemical biology, N-methylation of the peptide backbone is a cornerstone modification.[1][2] The introduction of a methyl group to an amide nitrogen, particularly in residues like N-methyl-L-phenylalanine, imparts significant and often desirable pharmacological properties. These include enhanced metabolic stability due to steric hindrance of proteolytic enzymes, increased membrane permeability by reducing hydrogen bond donor capacity, and conformational rigidity which can lock a peptide into a bioactive conformation.[2][3]

However, these advantageous properties introduce considerable challenges in the analytical characterization of these peptides, especially by mass spectrometry. The subtle mass shift of +14.01565 Da for methylation can be difficult to pinpoint, and the modification can profoundly alter fragmentation behavior, complicating sequence validation and site localization.[4][5] For researchers and drug development professionals, selecting the optimal mass spectrometry fragmentation technique is critical for unambiguous characterization.

This guide provides an in-depth, objective comparison of the three most prevalent fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of peptides containing N-methyl-L-phenylalanine. We will delve into the mechanistic underpinnings of each technique, present supporting data, and offer field-proven insights to guide your experimental choices.

The Impact of N-methylation on Peptide Fragmentation

The N-methyl group on the peptide backbone introduces two primary factors that influence fragmentation:

  • Steric Hindrance: The methyl group can sterically hinder the alignment of the peptide backbone required for certain fragmentation pathways.

  • Basicity and Proton Mobility: The N-methylated amide bond has a slightly increased basicity compared to a standard secondary amide. This can influence the location of the charge-carrying proton, a key driver of fragmentation in CID and HCD.

These factors can lead to atypical fragmentation patterns and make sequencing more complex than for standard peptides.

Comparative Analysis of Fragmentation Techniques

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation technique, involving the collision of precursor ions with an inert gas, leading to the cleavage of the most labile bonds.

  • Mechanism: In CID, fragmentation is primarily driven by the "mobile proton" model. The protonated peptide is vibrationally excited upon collision, and the mobile proton migrates along the peptide backbone, inducing cleavage of amide bonds to produce predominantly b- and y-type ions .[6]

  • Application to N-methyl-L-phenylalanine Peptides:

    • Fragmentation Pattern: The presence of the N-methyl group can lead to a "Proline-like" effect. Cleavage N-terminal to the N-methylated residue is often suppressed due to the increased stability of the methylated amide bond. Conversely, cleavage C-terminal to the N-methylated residue can be enhanced.

    • Characteristic Ions: Expect to see a prominent y-ion series. The b-ion series may be less complete, especially for fragments that would require cleavage N-terminal to the N-methyl-L-phenylalanine.

    • Limitations: CID can suffer from a low-mass cutoff in ion trap instruments, potentially losing valuable low-mass immonium ions or other diagnostic fragments. Furthermore, labile modifications can be lost, although N-methylation is generally stable under CID conditions.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID variant available on Orbitrap mass spectrometers. It involves fragmentation in a higher-pressure gas cell followed by high-resolution analysis of the fragment ions.[6][7]

  • Mechanism: HCD provides more uniform and higher-energy fragmentation than traditional CID. This results in a greater variety of fragment ions, including those from secondary fragmentation.[7]

  • Application to N-methyl-L-phenylalanine Peptides:

    • Fragmentation Pattern: HCD typically produces a more complete set of b- and y-ions compared to CID.[8] The higher energy can overcome some of the bond stability introduced by N-methylation, leading to better sequence coverage.

    • Characteristic Ions: In addition to a strong y-ion series, HCD often generates more abundant b-ions and internal fragment ions. The absence of a low-mass cutoff allows for the detection of immonium ions, which can be diagnostic for the presence of N-methyl-L-phenylalanine (m/z 134.09).

    • Advantages: The high-resolution and accurate mass of fragment ions generated by HCD significantly increases confidence in peptide identification and localization of the modification.[1]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.[9]

  • Mechanism: ETD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions .[6] A key advantage of ETD is that it preserves labile post-translational modifications that are often lost in CID and HCD.[9]

  • Application to N-methyl-L-phenylalanine Peptides:

    • Fragmentation Pattern: ETD is particularly well-suited for N-methylated peptides. Since the fragmentation mechanism is not dependent on proton mobility, the presence of the N-methyl group has less of an inhibitory effect on backbone cleavage. This often results in more uniform fragmentation and higher sequence coverage, especially for larger peptides.

    • Characteristic Ions: A rich series of c- and z-ions is expected. The position of the N-methyl-L-phenylalanine can be confidently assigned by the +14 Da mass shift in the corresponding c- or z-ion.

    • Advantages: ETD is highly effective for peptides with multiple basic residues and for localizing modifications. For peptides containing N-methyl-L-phenylalanine, ETD can provide unambiguous sequence information where CID and HCD might fail.[9]

Quantitative Data Summary

The following table summarizes the expected performance of each fragmentation technique for the analysis of a hypothetical peptide containing N-methyl-L-phenylalanine.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Sequence Coverage Moderate; can be incomplete around the N-methylated site.Good to Excellent; higher energy promotes more complete fragmentation.[8]Excellent; less biased by modification site.[9]
Preservation of PTMs Generally good for N-methylation.Generally good for N-methylation.Excellent; preserves labile modifications.[9]
Low-Mass Ion Detection Often limited by low-mass cutoff in ion traps.Excellent; no low-mass cutoff.Good; dependent on instrument type.
Precursor Charge State Most effective for 2+ and 3+ ions.Effective for a wide range of charge states.Requires 2+ or higher charge state.
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap instruments.[6]Available on many modern mass spectrometers.[6]
Key Advantage Simplicity and robustness.High-resolution, accurate-mass fragment ions.[1]Superior sequence coverage for modified peptides.[9]
Key Disadvantage Incomplete fragmentation of modified peptides.Can induce secondary fragmentation.[7]Slower scan speed and requires multiply charged precursors.

Experimental Workflows and Protocols

A robust analytical workflow is essential for the successful characterization of peptides containing N-methyl-L-phenylalanine.

Diagram of the General Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification protein_digestion Protein Digestion (optional) desalting Desalting (C18 ZipTip) protein_digestion->desalting lc_separation LC Separation (Reversed-Phase) desalting->lc_separation ms1_scan MS1 Scan (Precursor Selection) lc_separation->ms1_scan fragmentation Fragmentation (CID/HCD/ETD) ms1_scan->fragmentation ms2_scan MS2 Scan (Fragment Ion Detection) fragmentation->ms2_scan database_search Database Searching ms2_scan->database_search manual_validation Manual Spectral Validation database_search->manual_validation

Caption: General workflow for the mass spectrometry analysis of N-methylated peptides.

Detailed Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Synthesized peptides should be purified by reversed-phase HPLC to >95% purity.

    • For peptides derived from a protein digest, perform a standard in-solution or in-gel digestion protocol.

    • Desalt the peptide sample using a C18 StageTip or ZipTip.[10]

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.[10]

  • Liquid Chromatography:

    • LC System: A nano-flow HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[10]

    • Gradient: A shallow gradient is recommended to ensure good separation of the N-methylated peptide from any unmodified counterparts. A typical gradient might be 2-40% B over 60 minutes.

  • Mass Spectrometry:

    • Ionization: Use a standard electrospray ionization (ESI) source.

    • MS1 Settings:

      • Scan Range: m/z 350-1500.

      • Resolution: 60,000 or higher for Orbitrap instruments.

    • MS2 Settings (Method Dependent):

      • CID: Normalized collision energy of 35%.

      • HCD: Stepped normalized collision energy (e.g., 25, 30, 35%) can be beneficial to capture a wider range of fragment ions.[7]

      • ETD: Calibrate the anion target and reaction time according to the instrument manufacturer's guidelines.

    • Data-Dependent Acquisition: Select the top 10-15 most intense precursor ions for fragmentation. Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.

Diagram of Fragmentation Pathways

fragmentation_pathways cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation peptide_cid [...-NH-CHR-CO-N(Me)Phe-CO-NH-CHR-...]n+ b_ion_cid b-ion peptide_cid->b_ion_cid Cleavage of CO-N bond y_ion_cid y-ion peptide_cid->y_ion_cid Cleavage of CO-N bond peptide_etd [...-NH-CHR-CO-N(Me)Phe-CO-NH-CHR-...]n+ c_ion_etd c-ion peptide_etd->c_ion_etd Cleavage of N-Cα bond z_ion_etd z-ion peptide_etd->z_ion_etd Cleavage of N-Cα bond

Caption: Simplified representation of peptide fragmentation in CID/HCD versus ETD.

Conclusion and Recommendations

The choice of fragmentation technique for analyzing peptides containing N-methyl-L-phenylalanine is not one-size-fits-all and depends on the specific research question and available instrumentation.

  • For routine sequence confirmation and when only a CID-capable instrument is available, CID can be sufficient, but be prepared for potential gaps in sequence coverage around the modification site.

  • For confident identification and localization of the N-methyl group, HCD is the recommended starting point. The high-resolution and accurate-mass fragment data, combined with the absence of a low-mass cutoff, provide a significant advantage over CID.[1]

  • When HCD fails to provide complete sequence coverage, or for larger peptides with multiple charge states, ETD is the superior choice. Its unique fragmentation mechanism is often the key to unlocking the complete sequence of challenging N-methylated peptides.[9]

In an ideal scenario, a combination of fragmentation methods (e.g., a decision-tree approach where precursors are fragmented by both HCD and ETD) will provide the most comprehensive data and the highest confidence in the characterization of these important modified peptides.[8] By understanding the principles behind each technique and tailoring the experimental approach to the specific properties of N-methylated peptides, researchers can overcome the analytical hurdles and accelerate their research and development efforts.

References

Comparative stability of Cbz vs other amine protecting groups under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the judicious selection of amine protecting groups is a cornerstone of success. The stability of these groups under various reaction conditions dictates the strategic path of a synthetic route, ensuring that specific functionalities remain masked until their reactivity is required. This guide provides an in-depth, objective comparison of the Carboxybenzyl (Cbz) protecting group's stability under acidic conditions relative to other commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

The Principle of Orthogonal Protection in Amine Synthesis

In the synthesis of complex molecules, such as peptides and pharmaceuticals, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, relies on the use of protecting groups that are cleaved under distinct and non-interfering conditions. The Cbz, Boc, Fmoc, and Alloc groups form a powerful toolkit for orthogonal strategies due to their divergent labilities. While Boc is characteristically acid-labile, and Fmoc is base-labile, Cbz is most commonly removed by catalytic hydrogenolysis[1][2]. The Alloc group, on the other hand, is typically cleaved under mild conditions using a palladium catalyst[3]. Understanding the nuances of their stability, particularly in acidic media, is critical for designing robust and efficient synthetic routes.

Comparative Stability Under Acidic Conditions: A Quantitative Overview

The stability of a protecting group is not an absolute but rather a relative property, highly dependent on the specific acidic reagent, solvent, temperature, and reaction time. The following table, synthesized from literature data, provides a quantitative comparison of the stability of Cbz, Boc, and Fmoc protecting groups under representative acidic and other orthogonal deprotection conditions[4]. While specific quantitative data for Alloc under identical strong acid conditions is less commonly reported due to its primary deprotection route, it is widely established to be stable to the acidic conditions used for Boc removal[3].

Protecting GroupCondition (Time)% of Protecting Group RemainingPrimary Lability
Cbz-NHR 50% TFA in DCM (2h)>98%[4]Hydrogenolysis[1][2]
Boc-NHR 50% TFA in DCM (2h)<1% (Rapid Cleavage)[2][5]Strong Acid[1][2]
Fmoc-NHR 50% TFA in DCM (2h)>99%[4]Base[2]
Alloc-NHR 50% TFA in DCM (2h)Stable (Qualitative)[3]Pd(0) Catalysis[3]

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.

As the data illustrates, the Cbz group exhibits remarkable stability to the strong acidic conditions (50% TFA in DCM) typically employed for the complete and rapid deprotection of the Boc group. This high degree of orthogonality is a cornerstone of many synthetic strategies, allowing for the selective unmasking of Boc-protected amines while Cbz-protected functionalities remain intact. The Fmoc group is also exceptionally stable under these acidic conditions. Although not quantified in the same manner, the Alloc group is also considered stable to TFA, making it another valuable orthogonal partner to Boc[3].

However, it is crucial to recognize that the stability of the Cbz group is not absolute. While resistant to trifluoroacetic acid, it can be cleaved by stronger acidic conditions, most notably with hydrogen bromide (HBr) in acetic acid[6]. This provides an alternative, metal-free deprotection method for Cbz when catalytic hydrogenolysis is incompatible with other functional groups in the molecule, such as alkenes or alkynes[6].

Mechanistic Insights into Acidic Deprotection

The differential stability of these protecting groups under acidic conditions is a direct consequence of their distinct cleavage mechanisms. Understanding these pathways is essential for predicting reactivity and potential side reactions.

Boc Deprotection: A Carbocation-Mediated Pathway

The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture.

BocDeprotection

The facility of this reaction is driven by the formation of the highly stable tertiary tert-butyl carbocation[2].

Cbz Deprotection: SN2 versus SN1-like Mechanisms

The acidic cleavage of the Cbz group is more mechanistically nuanced. Under harsh conditions like HBr in acetic acid, the reaction can proceed via an SN2 or SN1-like pathway.

  • Protonation: The carbamate oxygen is protonated by the strong acid.

  • Nucleophilic Attack: A nucleophile (e.g., Br-) attacks the benzylic carbon in an SN2 fashion, displacing the carbamic acid.

  • Carbocation Formation (SN1-like): Alternatively, the protonated intermediate can dissociate to form a relatively stable benzyl carbocation, which is then trapped by a nucleophile.

  • Decarboxylation: The resulting carbamic acid intermediate rapidly decarboxylates to yield the free amine.

CbzDeprotection

The requirement for a stronger acid and often elevated temperatures for Cbz cleavage compared to Boc reflects the higher energy barrier for either the SN2 attack or the formation of the benzyl carbocation relative to the tert-butyl carbocation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key deprotection procedures, reflecting best practices in the field.

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Cbz Group

This protocol describes a standard procedure for the selective removal of a Boc group using trifluoroacetic acid (TFA) while leaving a Cbz group intact.

Materials:

  • Cbz- and Boc-diprotected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the Cbz- and Boc-diprotected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 25-50% TFA (v/v). Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid; caution: CO₂ evolution), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected, Boc-deprotected amine.

SelectiveBocDeprotectionWorkflow

Protocol 2: Deprotection of a Cbz Group using HBr in Acetic Acid

This protocol details the cleavage of a Cbz group using a strong acid solution, a valuable alternative to catalytic hydrogenolysis.

Materials:

  • Cbz-protected compound

  • Glacial acetic acid

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a dry round-bottom flask.

  • To the stirred solution, add a solution of 33% HBr in acetic acid. The reaction is typically run with a stoichiometric excess of HBr. Caution: HBr in acetic acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the substrate[6]. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the amine hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by vacuum filtration, washing thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum to obtain the deprotected amine hydrobromide salt.

Conclusion: Strategic Selection for Synthetic Success

The choice between Cbz and other amine protecting groups is a strategic decision that profoundly impacts the design and outcome of a multi-step synthesis. The Cbz group offers a robust protection that is orthogonal to the acid-labile Boc group under standard deprotection conditions (e.g., TFA in DCM). This allows for the selective deprotection of Boc-protected amines, a widely exploited tactic in peptide synthesis and complex molecule construction.

However, the "stability" of the Cbz group is conditional. Under more forcing acidic conditions, such as HBr in acetic acid, the Cbz group can be efficiently cleaved, providing a valuable metal-free deprotection alternative. In contrast, the Fmoc group remains stable under a wide range of acidic conditions, reserving its lability for basic environments. The Alloc group also demonstrates broad acid stability, with its removal being orchestrated by palladium catalysis.

Ultimately, a deep understanding of the mechanisms and quantitative stability data presented in this guide will enable the synthetic chemist to navigate the nuanced landscape of amine protection with confidence, leading to more efficient, predictable, and successful synthetic outcomes.

References

A Senior Application Scientist’s Guide to Catalyst Selection for Cbz Group Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a stalwart protector of amines, prized for its stability under a wide range of conditions. However, the true test of any protecting group lies in its clean and efficient removal. This guide provides an in-depth comparison of the most effective catalysts for the hydrogenolytic cleavage of the Cbz group, grounded in experimental evidence and practical insights to inform your synthetic strategy.

The Mechanism: A Cascade to Freedom

The universally accepted method for Cbz deprotection is catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a metal catalyst. The reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine, with toluene and carbon dioxide as the only byproducts.[1][2] This clean decomposition is a significant advantage of the Cbz group.

Cbz Hydrogenolysis Mechanism cluster_reaction Catalytic Hydrogenolysis Cbz_Amine R-NH-Cbz Intermediate_Complex Adsorbed Complex Cbz_Amine->Intermediate_Complex Adsorption Catalyst_Surface Catalyst Surface (e.g., Pd/C) Activated_H [H• H•] H2 H₂ H2->Catalyst_Surface Activation Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid) Intermediate_Complex->Carbamic_Acid Hydrogenolysis Amine R-NH₂ (Free Amine) Carbamic_Acid->Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz group hydrogenolysis.

Comparative Efficacy of Key Catalysts

The choice of catalyst is paramount and depends on the substrate's complexity, the presence of other reducible functional groups, and considerations of cost and safety.

CatalystTypical LoadingCommon SolventsKey AdvantagesKey Disadvantages
Palladium on Carbon (Pd/C) 5-10% w/wMethanol, Ethanol, Ethyl Acetate, THFHighly active and efficient, versatile, relatively low cost, works well for transfer hydrogenolysis.Can reduce other functional groups (alkenes, alkynes, nitro groups, aryl halides).[3] May require elevated pressure for difficult substrates.
Raney® Nickel (Ra-Ni) SlurryEthanol, MethanolVery cost-effective, high activity.Pyrophoric when dry, can catalyze other reductions, may require higher catalyst loading.[4][5]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-5% w/wAcetic Acid, Ethanol, Ethyl AcetateExtremely active, effective for sterically hindered or electron-rich systems where Pd/C may fail.Higher cost, can be less selective, may require acidic conditions.
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) 5-10% w/wMethanol, EthanolExcellent chemoselectivity, will not reduce alkenes or other sensitive groups.[6][7]Lower activity for Cbz deprotection compared to Pd/C, higher cost.
Palladium on Carbon (Pd/C): The Industry Standard

For most applications, 10% Pd/C is the catalyst of choice for Cbz hydrogenolysis due to its high efficiency and reliability.[3][8] It provides a good balance of activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere (from a balloon to a Parr shaker) in a protic solvent like methanol or ethanol.

When to choose Pd/C:

  • For straightforward substrates without easily reducible functional groups.

  • When cost and speed are primary considerations.

  • For use in transfer hydrogenolysis protocols.

Causality in Action: The palladium surface efficiently adsorbs and activates molecular hydrogen, facilitating its delivery to the benzylic C-O bond of the adsorbed Cbz-protected amine. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.

Transfer Hydrogenolysis: A Benchtop-Friendly Alternative

For laboratories not equipped for high-pressure hydrogenations, or for instances where handling hydrogen gas is a safety concern, transfer hydrogenolysis is an excellent alternative.[2] This method utilizes a hydrogen donor in the presence of a catalyst, most commonly Pd/C.

Common hydrogen donors include:

  • Ammonium formate (HCOONH₄)

  • Formic acid (HCOOH)

  • Cyclohexene or 1,4-cyclohexadiene

The use of ammonium formate with Pd/C is particularly advantageous as the reaction can often be run at room temperature or with gentle heating, and the byproducts are volatile.[9][10]

Raney® Nickel: The Economical Powerhouse

Developed by Murray Raney, this nickel-aluminum alloy is activated by leaching out the aluminum with sodium hydroxide, resulting in a high-surface-area, porous nickel catalyst.[4][5] It is a potent hydrogenation catalyst and can be used for Cbz deprotection, often favored in large-scale industrial processes due to its significantly lower cost compared to palladium catalysts.

When to consider Raney® Nickel:

  • For large-scale syntheses where cost is a major driver.

  • When the substrate is robust and lacks other reducible groups.

A Word of Caution: Activated Raney® Nickel is pyrophoric and must be handled as a slurry in water or a suitable solvent at all times.[5] Its high reactivity can also lead to the reduction of aromatic rings under forcing conditions.

Platinum(IV) Oxide (Adams' Catalyst): For the Tough Cases

When a Cbz group proves resistant to deprotection with Pd/C, PtO₂ is the go-to catalyst. It is a precursor that is reduced in situ to form highly active platinum nanoparticles. It often requires acidic conditions (e.g., with acetic acid as a solvent or co-solvent) to achieve maximum efficacy.

When to use PtO₂:

  • For sterically hindered Cbz groups.

  • When deprotection on electron-rich aromatic systems is sluggish.

  • When all other methods have failed.

Lindlar's Catalyst: The Chemoselectivity Champion

Lindlar's catalyst is a "poisoned" palladium catalyst, typically Pd on calcium carbonate treated with lead acetate and quinoline.[7][11] This deactivation of the palladium surface makes it highly selective. While its most famous application is the semi-hydrogenation of alkynes to cis-alkenes, its attenuated reactivity can be exploited for Cbz deprotection in the presence of other, more easily reducible functional groups.

When to use Lindlar's Catalyst:

  • When your molecule contains an alkene or another functional group that you need to preserve.[6]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory equipment.

Protocol 1: General Cbz Deprotection using Pd/C and H₂

Hydrogenolysis_Workflow start Start dissolve 1. Dissolve Cbz-protected amine in solvent (e.g., MeOH) start->dissolve add_catalyst 2. Add 10% Pd/C (5-10% w/w) under inert atmosphere (N₂ or Ar) dissolve->add_catalyst purge 3. Purge vessel with H₂ (3x vacuum/H₂ cycles) add_catalyst->purge react 4. Stir under H₂ atmosphere (balloon or Parr apparatus) until reaction is complete (TLC/LC-MS) purge->react filter 5. Filter through Celite® to remove catalyst react->filter concentrate 6. Concentrate the filtrate in vacuo filter->concentrate purify 7. Purify the crude product (if necessary) concentrate->purify end End purify->end Catalyst_Selection_Flowchart start Start: Cbz Deprotection Needed reducible_groups Other reducible groups present? (e.g., alkenes, aryl halides) start->reducible_groups use_lindlar Use Lindlar's Catalyst or non-reductive method reducible_groups->use_lindlar Yes scale Reaction Scale? reducible_groups->scale No yes_reducible Yes no_reducible No consider_raney Consider Raney Ni (cost-effective) scale->consider_raney Large Scale use_pdc Use 10% Pd/C scale->use_pdc Lab Scale large_scale Large Scale (>10g) lab_scale Lab Scale (<10g) reaction_sluggish Reaction sluggish with Pd/C? use_pdc->reaction_sluggish no_sluggish No -> Product reaction_sluggish->no_sluggish No use_pto2 Use PtO₂ (Adams' Catalyst) +/- acidic solvent reaction_sluggish->use_pto2 Yes yes_sluggish Yes

References

A Comparative Guide to the Synthesis of N-Methylated Dipeptides: Solution-Phase vs. Solid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-methylated peptides are a critical class of molecules in drug discovery, prized for their enhanced proteolytic stability, increased membrane permeability, and constrained conformations. These properties often translate to improved pharmacokinetic profiles and target specificity. The introduction of an N-methyl group, however, presents unique synthetic challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling reactions. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for N-methylated dipeptides: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS).

At a Glance: Key Performance Indicators

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis (SPS)
Typical Purity (Crude) 50 - 70%[1]Variable, dependent on purification of intermediates
Typical Yield High for short to medium peptides[2]Can be higher for very short peptides[2]
Synthesis Time Faster due to simplified purification and automation potential[2][3]Slower due to multi-step purifications and manual handling[2]
Solvent Consumption High, due to extensive washing steps[2]Generally lower, but requires solvents for purification[2]
Scalability Ideal for research-grade quantitiesMore scalable for large quantities of high-quality peptides[4]
Key Advantage Efficiency and speed, especially with automation[3]Allows for purification of intermediates, potentially leading to higher final purity[5]
Key Disadvantage Accumulation of impurities, which can be challenging to remove[4]Labor-intensive and time-consuming[6]

Foundational Principles: A Tale of Two Phases

The core difference between SPPS and SPS lies in the physical state of the growing peptide chain. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.[3][7] Excess reagents and byproducts are simply washed away after each step, streamlining the process.[8] Conversely, SPS involves carrying out all reactions in a liquid medium without a solid support.[2][3] This necessitates purification after each step to isolate the desired intermediate before proceeding to the next.[7]

The N-Methylation Challenge: Steric Hindrance and Coupling Efficiency

The synthesis of N-methylated peptides is particularly challenging due to the steric hindrance posed by the N-methyl group on the secondary amine. This reduces its nucleophilicity, making peptide bond formation less efficient compared to primary amines.[1][9] Consequently, both solution-phase and solid-phase approaches require optimized strategies to achieve high coupling yields. This often involves the use of more potent coupling reagents and potentially longer reaction times.[9]

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Dipeptides: A Streamlined Approach

SPPS has become the dominant method for peptide synthesis due to its efficiency and amenability to automation.[3][5] For N-methylated dipeptides, the workflow is conceptually similar to standard SPPS, but with special considerations for the coupling of the N-methylated amino acid.

Experimental Workflow for SPPS

SPPS_Workflow resin Resin Swelling fmoc_deprotection1 Fmoc Deprotection resin->fmoc_deprotection1 wash1 Washing fmoc_deprotection1->wash1 coupling1 Coupling (1st Amino Acid) wash1->coupling1 wash2 Washing coupling1->wash2 capping Capping (Optional) wash2->capping wash3 Washing capping->wash3 fmoc_deprotection2 Fmoc Deprotection wash3->fmoc_deprotection2 wash4 Washing fmoc_deprotection2->wash4 coupling2 Coupling (N-Methylated AA) wash4->coupling2 wash5 Washing coupling2->wash5 cleavage Cleavage & Deprotection wash5->cleavage purification Purification (HPLC) cleavage->purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Causality in Experimental Choices for SPPS:
  • Resin Choice: The selection of the resin is crucial. For C-terminal acids, a highly acid-labile resin like a 2-chlorotrityl chloride resin is often preferred to minimize side reactions like diketopiperazine formation, especially with proline or glycine at the C-terminus.[10]

  • Coupling Reagents for N-Methylated Residues: Standard coupling reagents may be inefficient. More potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often necessary to overcome the steric hindrance of the N-methyl group and achieve high coupling efficiency.[11][12] Double coupling may also be required.[1]

  • Monitoring Coupling Completion: The Kaiser test, which detects free primary amines, is not effective for N-methylated amino acids. Alternative tests, such as the Isatin test, are required to monitor the completion of the coupling reaction.[1]

  • Cleavage Conditions: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. The duration of cleavage is critical, as prolonged exposure can lead to side reactions, including fragmentation between consecutive N-methylated amino acids.[12]

Detailed Protocol: SPPS of a Model N-Methylated Dipeptide (Fmoc-Ala-(N-Me)Gly-OH)
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Gly-OH and diisopropylethylamine (DIEA) in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a mixture of DCM/MeOH/DIEA.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.[13]

  • N-Methylated Amino Acid Coupling:

    • Pre-activate Fmoc-Ala(N-Me)-OH with HATU and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours, or until a negative Isatin test is observed.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis (SPS) of N-Methylated Dipeptides: The Classic Approach

SPS, the traditional method of peptide synthesis, offers the key advantage of allowing for the purification of intermediates at each step.[5] This can be particularly beneficial for ensuring the purity of the final N-methylated dipeptide. However, the process is generally more time-consuming and labor-intensive.[6]

Experimental Workflow for SPS

SPS_Workflow protect1 Protect C-terminus (AA1) deprotect_n Deprotect N-terminus (AA1) protect1->deprotect_n coupling Coupling (AA2 + AA1) deprotect_n->coupling purify1 Work-up & Purification coupling->purify1 deprotect_c Deprotect C-terminus purify1->deprotect_c purify2 Final Purification deprotect_c->purify2

Caption: Generalized workflow for Solution-Phase Peptide Synthesis (SPS).

Causality in Experimental Choices for SPS:
  • Protecting Group Strategy: An orthogonal protection strategy is essential. For instance, a Boc (tert-butyloxycarbonyl) group for the N-terminus and a benzyl ester for the C-terminus allows for selective deprotection. The Boc group is removed with acid (e.g., TFA), while the benzyl ester is typically removed by hydrogenolysis.

  • Coupling Reagents: Similar to SPPS, potent coupling reagents are necessary to drive the reaction to completion when incorporating the N-methylated amino acid.

  • Purification of Intermediates: After the coupling step, the protected dipeptide must be purified to remove unreacted starting materials and byproducts. This is often achieved through extraction and/or column chromatography.[2] This step is crucial for the overall purity of the final product but adds significant time to the synthesis.[6]

Detailed Protocol: SPS of a Model N-Methylated Dipeptide (H-Ala-(N-Me)Gly-OH)
  • C-Terminal Protection: Protect the carboxylic acid of glycine as a methyl ester (H-Gly-OMe) using standard esterification methods.

  • Coupling Reaction:

    • Dissolve Boc-Ala(N-Me)-OH in an appropriate solvent (e.g., DCM or DMF).

    • Add a coupling reagent (e.g., HBTU/DIEA) and stir for a few minutes for pre-activation.

    • Add H-Gly-OMe to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Purify the crude protected dipeptide (Boc-Ala(N-Me)-Gly-OMe) by silica gel column chromatography.

  • N-Terminal Deprotection (Boc Removal): Treat the purified dipeptide with 4M HCl in dioxane or TFA in DCM to remove the Boc group.[14]

  • C-Terminal Deprotection (Saponification): Hydrolyze the methyl ester using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Final Purification: Purify the final dipeptide by recrystallization or RP-HPLC.

Conclusion: Choosing the Right Path

Both solid-phase and solution-phase synthesis are viable methods for producing N-methylated dipeptides, each with its own set of advantages and disadvantages.

SPPS is generally the preferred method for its speed, efficiency, and suitability for automation, making it ideal for synthesizing libraries of analogues for screening purposes.[2][3] However, the accumulation of closely related impurities can be a challenge, necessitating careful optimization of coupling and cleavage steps, and robust purification of the final product.[4]

SPS , while more laborious, offers greater control over purity by allowing for the isolation and characterization of intermediates.[5] This can be advantageous when very high purity is required or for the synthesis of particularly challenging sequences. For large-scale production, solution-phase synthesis can be more cost-effective.[4]

The ultimate choice of methodology will depend on the specific goals of the research, including the desired scale of synthesis, the required purity, the available resources, and the complexity of the N-methylated dipeptide sequence.

References

A Researcher's Guide to N-Methylation: Enhancing Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Peptide-based therapeutics hold immense promise due to their high specificity and low toxicity.[1] However, their progression into viable clinical candidates is often thwarted by a critical vulnerability: rapid degradation by proteases in the body.[1] This susceptibility leads to a short in vivo half-life, limiting their therapeutic efficacy. A powerful and widely adopted strategy to overcome this hurdle is the site-specific N-methylation of the peptide backbone.[2] This guide provides a comprehensive comparison of the proteolytic stability of N-methylated versus non-methylated peptides, supported by experimental data, detailed assay protocols, and an exploration of the underlying protective mechanisms.

The Protective Shield: How N-Methylation Confers Proteolytic Resistance

The primary mechanism by which N-methylation enhances stability is steric hindrance.[3] Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to their substrate peptides through a series of interactions, including hydrogen bonding with the peptide backbone.[4] The introduction of a methyl group onto the amide nitrogen atom of a peptide bond physically obstructs the enzyme's access to the scissile bond (the bond to be cleaved).

This modification achieves two key effects:

  • Disruption of Hydrogen Bonding: By replacing the amide proton with a methyl group, a crucial hydrogen bond donor is removed, weakening the recognition and binding affinity of the protease.[3][4]

  • Conformational Restriction: The added steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, potentially locking it into a conformation that is not recognized by the active site of the protease.[3]

Interestingly, the protective effect of a single N-methylation can extend beyond the immediate modification site, reducing the likelihood of proteolysis over a four-residue window.

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantitative Comparison: The Impact of N-Methylation on Peptide Half-Life

Experimental data consistently demonstrates the dramatic increase in proteolytic stability conferred by N-methylation. The following table summarizes results from a study that employed N-methyl scanning mutagenesis on a G-protein-binding peptide, highlighting the profound increase in half-life when incubated with the protease trypsin.

Peptide Sequence (DKLYWWEFL) Modification Protease Half-life (t½) Fold Increase in Stability
Parent PeptideNon-methylatedTrypsin~2.5 min-
Analog 1N-Me-Asp (at P2 position)Trypsin3 h72
Analog 2N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
Analog 3N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
Analog 4N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.

As the data shows, N-methylation at or near the protease cleavage site can increase the peptide's half-life by several orders of magnitude, transforming a rapidly degraded molecule into a highly stable one.

Experimental Protocol: A Self-Validating Proteolytic Stability Assay

This section provides a detailed, step-by-step methodology for conducting an in vitro proteolytic stability assay to compare a native peptide with its N-methylated analog. The design ensures trustworthiness by directly comparing the degradation profiles under identical conditions.

Caption: Workflow for an in vitro proteolytic stability assay.

I. Materials and Equipment

  • Peptides: Lyophilized non-methylated and N-methylated peptides, purified to >95% (e.g., by RP-HPLC).

  • Enzyme: Protease of interest (e.g., Trypsin, Chymotrypsin, Elastase), lyophilized.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or Phosphate-Buffered Saline, pH 7.4).

  • Reagents: Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile (ACN)), HPLC-grade water and ACN.

  • Equipment: Analytical balance, pH meter, incubator (37°C), vortex mixer, micropipettes, autosampler vials, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.

II. Step-by-Step Methodology

  • Peptide Synthesis and Characterization:

    • Synthesize both the non-methylated and N-methylated peptides, typically via Solid-Phase Peptide Synthesis (SPPS).

    • Purify the crude peptides using preparative RP-HPLC to achieve a purity of >95%.

    • Confirm the identity and purity of the final products via analytical RP-HPLC and Mass Spectrometry (MS).

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the peptides in the assay buffer to create concentrated stock solutions (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the same assay buffer (e.g., 1 mg/mL). Store on ice.

    • Causality Check: Using the same buffer for both peptide and enzyme is crucial to ensure consistent pH and ionic strength, which directly impact enzymatic activity.

  • Reaction Setup and Incubation:

    • In a microcentrifuge tube, dilute the peptide stock solution with assay buffer to the final desired concentration (e.g., 0.1 mg/mL).

    • Pre-incubate the peptide solution at 37°C for 5 minutes to ensure temperature equilibration.

    • Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate (E:S) ratio (e.g., 1:100 w/w). Vortex gently to mix.

    • Expert Insight: The E:S ratio is a critical parameter. A high ratio accelerates degradation, which may be necessary for highly stable peptides, while a lower ratio is suitable for comparing peptides with vastly different stabilities.

  • Time-Course Sampling and Quenching:

    • Immediately after adding the enzyme, withdraw the first aliquot (t=0) and transfer it to a vial containing the quenching solution. This sample represents 100% intact peptide.

    • Continue to incubate the reaction mixture at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). The time points should be adjusted based on the expected stability of the peptides.

    • Immediately quench each aliquot by adding it to the quenching solution. The acidic or organic nature of the quencher denatures the protease, instantly stopping the reaction. Flash-freeze the quenched samples if they are not analyzed immediately.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Develop a gradient method that effectively separates the intact peptide from its degradation fragments and the protease.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm for the peptide bond or 280 nm for aromatic residues).

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis and Half-Life Calculation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time for both the non-methylated and N-methylated peptides on the same graph for direct comparison.

    • Calculate the half-life (t½) of each peptide by fitting the degradation data to a first-order exponential decay model: % Remaining = 100 * e^(-kt). The half-life is then calculated as t½ = ln(2)/k.

Broader Implications for Drug Development

The strategic incorporation of N-methylation is more than an academic exercise; it is a critical tool in peptide drug design.[2][4] By significantly enhancing proteolytic stability, N-methylation can improve a peptide's pharmacokinetic profile, leading to longer circulation times and potentially enabling less frequent dosing regimens.[1] Furthermore, this modification can also improve membrane permeability and bioavailability by increasing lipophilicity and reducing the desolvation penalty.[3][4][5] However, it is crucial to perform a systematic "N-methyl scan," as methylation can also impact receptor binding affinity.[4] The assay described here is a fundamental first step in evaluating which N-methylated analogs strike the optimal balance between stability and biological activity, ultimately guiding the development of more robust and effective peptide therapeutics.

References

A Senior Application Scientist's Guide to Conformational Analysis: Unveiling the Structural Impact of N-Methyl-L-phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone for enhancing pharmacological properties. Among these modifications, N-methylation of the peptide backbone, particularly the incorporation of N-methyl-L-phenylalanine (NMePhe), stands out as a powerful tool to modulate conformation, improve metabolic stability, and increase cell permeability.[1] This guide provides an in-depth comparative analysis of the conformational landscapes of peptides with and without N-methyl-L-phenylalanine, supported by representative experimental data and detailed methodologies. As Senior Application Scientists, our goal is to not only present data but to illuminate the causal relationships between chemical modification and structural outcomes, thereby empowering rational peptide drug design.

The Foundational Impact of N-Methylation

The substitution of an amide proton with a methyl group introduces profound steric and electronic perturbations to the peptide backbone.[2] This seemingly subtle change has two primary consequences:

  • Elimination of a Hydrogen Bond Donor: The N-methyl group removes the amide proton's ability to act as a hydrogen bond donor, disrupting canonical secondary structures like α-helices and β-sheets that rely on these interactions for stability.[3]

  • Increased Steric Hindrance: The presence of the methyl group restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) dihedral angles, thereby reducing the conformational flexibility of the peptide backbone.[4]

These fundamental changes often lead to a higher propensity for the formation of β-turns and a preference for the cis conformation of the peptide bond preceding the N-methylated residue, a feature rarely observed in non-methylated peptides.[4]

Comparative Conformational Analysis: A Model System

To illustrate the conformational consequences of N-methylation, we will consider a model tripeptide system: Ac-Ala-Phe-Ala-NH₂ and its N-methylated counterpart, Ac-Ala-NMePhe-Ala-NH₂ . The following sections will compare the conformational properties of these two peptides using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Structure

NMR spectroscopy is arguably the most powerful technique for elucidating the solution-state conformation of peptides at atomic resolution.[5] Key NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provide a wealth of information about the local environment and spatial proximity of atoms.

  • ¹H Chemical Shifts: The chemical shift of the α-proton (Hα) is particularly sensitive to the secondary structure. In general, Hα protons in β-sheet or extended conformations resonate at a lower field (higher ppm) compared to those in helical structures.

  • ³J(Hα, HN) Coupling Constants: The three-bond coupling constant between the α-proton and the amide proton is governed by the Karplus relationship and provides a direct measure of the φ dihedral angle. Large coupling constants (~8-10 Hz) are indicative of extended conformations, while smaller values (~3-5 Hz) suggest helical or turn-like structures.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å). Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred for peptides of this size to avoid zero-crossing issues.[6]

Table 1: Representative ¹H NMR Data for Model Peptides in DMSO-d₆

ParameterAc-Ala-Phe-Ala-NH₂Ac-Ala-NMePhe-Ala-NH₂Rationale for a Senior Application Scientist
Phe Hα Chemical Shift (ppm) ~4.6~5.1The downfield shift of the NMePhe Hα suggests a more extended conformation and a change in the electronic environment due to the N-methyl group.
Ala³ HN Chemical Shift (ppm) ~8.2~7.5The upfield shift of the amide proton following the NMePhe residue is a hallmark of a cis peptide bond, which shields this proton.
³J(Hα, HN) for Ala³ (Hz) ~8.5N/AThe large coupling constant in the non-methylated peptide indicates a trans peptide bond and an extended conformation. This coupling is absent in the N-methylated analog due to the lack of an amide proton on the NMePhe residue.
Key ROESY Cross-Peaks Ala² Hα ↔ Phe³ HNAla² Hα ↔ NMePhe³ HαIn the parent peptide, the sequential Hα-HN connectivity is observed. In the N-methylated peptide, a strong Hα(i) - Hα(i+1) cross-peak is often indicative of a β-turn.
Phe³ Hα ↔ Ala⁴ HNNMePhe³ N-CH₃ ↔ Ala⁴ HαThe presence of a cross-peak between the N-methyl protons and the subsequent α-proton provides direct evidence of the N-methylation site and can indicate proximity consistent with a turn structure.

For cyclic peptides, where conformational constraints are more pronounced, ROESY is invaluable.

  • Sample Preparation: Dissolve 1-5 mg of the purified cyclic peptide in 0.5 mL of an appropriate deuterated solvent (e.g., DMSO-d₆).[7]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms.[6] The spin-lock field strength should be optimized to minimize artifacts.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).

  • Data Analysis: Identify and integrate cross-peaks to generate a set of interproton distance restraints for structure calculation.

ROESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Peptide Purified Peptide NMR_Tube NMR Tube Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR NMR_Tube->Spectrometer Insert Sample ROESY_Pulse ROESY Pulse Sequence Spectrometer->ROESY_Pulse FID Free Induction Decay (FID) ROESY_Pulse->FID Processing Fourier Transform & Phasing FID->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Restraints Distance Restraints Peak_Picking->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis PDB Peptide PDB File Forcefield Select Force Field PDB->Forcefield Solvation Solvate in Water Box Forcefield->Solvation Ions Add Ions Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD RMSD RMSD & RMSF Production_MD->RMSD Ramachandran Ramachandran Plots Production_MD->Ramachandran H_Bond Hydrogen Bond Analysis Production_MD->H_Bond Clustering Conformational Clustering Ramachandran->Clustering

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Cbz-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: The "Why" Behind the Procedure

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. In the absence of a specific SDS for Cbz-N-methyl-L-phenylalanine, we must infer its potential hazards from its chemical structure and the known properties of similar compounds, such as N-Cbz-L-phenylalanine.

Key Chemical Characteristics:

  • Molecular Formula: C₁₈H₁₉NO₄[1]

  • Appearance: White to off-white powder or crystal.[1]

  • Solubility: Soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Incompatibilities: Based on the reactivity of similar compounds, this compound is likely incompatible with strong oxidizing agents.[2][3]

  • Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

Given this information, it is prudent to treat this compound waste as potentially harmful if inhaled or ingested and as a substance that may cause skin and eye irritation.[2] This conservative assessment ensures the highest level of safety for laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.[4][5]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents potentially violent chemical reactions and ensures that the waste is managed in the most appropriate and environmentally sound manner.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with this compound and any solvents used in the waste mixture. The original container, if in good condition, is often a suitable choice.[2]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] If it is a mixed waste, list all components and their approximate percentages.

  • Incompatibility Check: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect dry, solid this compound waste in a designated solid waste container. This includes contaminated weigh boats, filter paper, and gloves.

    • Liquid Waste: Collect solutions of this compound in a designated liquid waste container. Be mindful of the solvent's own hazardous characteristics.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[2]

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[4]

SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Labeling: All containers in the SAA must be properly labeled as described above.

  • Condition: Containers must be in good condition and inspected weekly for any signs of leakage.

The decision-making process for handling this compound waste is visualized in the following workflow diagram:

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Don Appropriate PPE A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Ensure container is sealed and in good condition F->G H Is the SAA container full or has it reached the time limit? G->H I Arrange for pickup by a licensed hazardous waste contractor H->I Yes J Complete all necessary waste disposal paperwork I->J

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal: Partnering with Professionals

The final step in the disposal process is the transfer of the hazardous waste to a licensed and reputable hazardous waste disposal company. It is illegal and unsafe to dispose of chemical waste down the drain or in the regular trash.[4]

Procedure for Final Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Schedule a Pickup: When your SAA container is full or has been in storage for the maximum allowable time (consult your institution's policy), arrange for a waste pickup.

  • Documentation: Complete all required paperwork, including a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal, a process known as "cradle-to-grave" management.

Quantitative Data Summary

ParameterValue/InformationSource/Rationale
CAS Number 2899-07-2[1]
Molecular Weight 313.35 g/mol [6]
Physical State Solid (powder/crystal)[1]
Primary Hazards Assumed to be an irritant and potentially harmful if ingested or inhaled.Based on general principles for non-characterized chemicals.
Incompatibilities Strong oxidizing agents.[2][3]
Storage In a cool, dry, well-ventilated area in a tightly sealed, compatible container.[2][3]
Disposal Method Via a licensed hazardous waste contractor.Regulatory Requirement.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.